molecular formula C20H28O4 B191795 Marrubiin CAS No. 465-92-9

Marrubiin

Cat. No.: B191795
CAS No.: 465-92-9
M. Wt: 332.4 g/mol
InChI Key: HQLLRHCTVDVUJB-OBHOOXMTSA-N
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Description

Marrubiin is a gamma-lactone.
This compound has been reported in Marrubium globosum, Marrubium trachyticum, and other organisms with data available.
RN given for (2aS-(2aalpha,5abeta,6alpha,7alpha,8aalpha,8balpha))-isomer;  often isolated from MARRUBIUM.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one
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InChI

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HQLLRHCTVDVUJB-OBHOOXMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C
Source PubChem
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Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50963595
Record name Marrubiin
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Molecular Weight

332.4 g/mol
Source PubChem
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CAS No.

465-92-9
Record name Marrubiin
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Record name Marrubiin
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Record name MARRUBIIN
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Foundational & Exploratory

The Marrubiin Biosynthesis Pathway in Marrubium vulgare: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the marrubiin biosynthesis pathway in Marrubium vulgare (white horehound). This compound, a furanic labdane (B1241275) diterpenoid, is the principal bioactive compound in this medicinal plant, with a range of documented pharmacological activities. This document details the enzymatic steps from the primary precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the final product, this compound. It includes information on the key enzymes identified to date, namely two diterpene synthases (MvCPS1 and MvELS) and a cytochrome P450 monooxygenase (CYP71AU87). Furthermore, this guide presents available quantitative data on metabolite accumulation, detailed experimental protocols for the characterization of the biosynthetic enzymes, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Marrubium vulgare L. is a perennial herb of the Lamiaceae family that has been used for centuries in traditional medicine. Its therapeutic properties are largely attributed to the presence of this compound, a bitter furanic labdane diterpene.[1] The biosynthesis of this compound is a specialized metabolic pathway that originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This guide elucidates the known steps of this pathway, providing a technical resource for researchers interested in its study and potential biotechnological applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Marrubium vulgare proceeds via the non-mevalonate (MEP/DOXP) pathway for the formation of its isoprene (B109036) precursors.[1][2] The committed steps in the formation of the characteristic labdane skeleton and subsequent modifications are catalyzed by a series of specialized enzymes.

The pathway can be broadly divided into the following stages:

  • Formation of the Diterpene Scaffold: This stage is catalyzed by two distinct diterpene synthases (diTPS), MvCPS1 and MvELS.

  • Functionalization of the Scaffold: This involves a series of oxidative modifications, with the initial hydroxylation catalyzed by a cytochrome P450 monooxygenase, CYP71AU87.

  • Formation of the Final Product: The final steps are thought to involve further oxidations and lactonization to form prethis compound, which is then converted to this compound.

A diagram of the proposed biosynthetic pathway is presented below.

This compound Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Peregrinoldiphosphate Peregrinol Diphosphate GGPP->Peregrinoldiphosphate MvCPS1 Epoxylabdene 9,13-epoxy-labd-14-ene Peregrinoldiphosphate->Epoxylabdene MvELS Epoxylabdeneol 9,13-epoxy-labd-14-en-19-ol Epoxylabdene->Epoxylabdeneol CYP71AU87 Prethis compound Prethis compound Epoxylabdeneol->Prethis compound Putative Oxidations & Lactonization This compound This compound Prethis compound->this compound Spontaneous/ Enzymatic Rearrangement Enzyme_Expression_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Clone Clone MvCPS1 and MvELS cDNA into pET28a(+) vector Transform Transform E. coli BL21(DE3) with expression vectors Clone->Transform Culture Culture transformed E. coli Transform->Culture Induce Induce protein expression with IPTG Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells by sonication Harvest->Lyse Centrifuge Centrifuge to pellet cell debris Lyse->Centrifuge Purify Purify supernatant by Ni-NTA affinity chromatography Centrifuge->Purify Dialyze Dialyze purified protein Purify->Dialyze CYP71AU87_Expression_Assay_Workflow cluster_agroinfiltration Agroinfiltration cluster_coexpression Co-expression cluster_analysis Analysis Transform_Agro Transform Agrobacterium tumefaciens with CYP71AU87 expression vector Infiltrate Infiltrate N. benthamiana leaves with Agrobacterium Transform_Agro->Infiltrate Co_infiltrate Co-infiltrate with Agrobacterium strains for MvCPS1 and MvELS Infiltrate->Co_infiltrate Harvest_leaves Harvest infiltrated leaves after 5 days Co_infiltrate->Harvest_leaves Extract_metabolites Extract metabolites with ethyl acetate Harvest_leaves->Extract_metabolites Analyze Analyze extracts by GC-MS Extract_metabolites->Analyze

References

An In-depth Technical Guide on the Natural Sources and Distribution of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of marrubiin, a bioactive labdane (B1241275) diterpene. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Lamiaceae (mint) family, with the genus Marrubium being the most significant source. It was first isolated in 1842 from Marrubium vulgare (white horehound), which remains the primary plant for its extraction.[1][2][3] this compound is considered a chemotaxonomic marker for the Marrubium genus.[4][5][6]

The compound has also been identified in other genera within the Lamiaceae family, including Leonotis and Phlomis.[1][3] A single report has also mentioned its isolation from Spiraea brahuica of the Rosaceae family.[1]

Distribution within the Plant:

This compound is primarily biosynthesized and accumulated in the aerial parts of the plants, particularly in the leaves and glandular trichomes.[7][8] The concentration of this compound can vary significantly depending on factors such as the plant's geographical origin, harvesting season, developmental stage, and post-harvest processing, including drying and storage methods.[5]

Quantitative Analysis of this compound Content

The concentration of this compound varies across different species and even within the same species depending on the extraction method and the part of the plant analyzed. The following table summarizes the quantitative data on this compound content from various studies.

Plant SpeciesPlant PartExtraction MethodThis compound ContentReference
Marrubium vulgareAerial PartsMethanol Extraction156 mg/g of extract[7][8][9]
Marrubium vulgareWhole PlantSoxhlet (Ethanol:Water 1:1)0.69 ± 0.08% in extract[4]
Marrubium vulgareWhole PlantMicrowave-Assisted (Ethanol:Water 1:1)1.35 ± 0.04% in extract[4]
Marrubium vulgareLeavesSupercritical CO2 Extraction (200 bar, 60 °C)71.96% in extract[5]
Marrubium vulgareLeavesSupercritical CO2 Extraction (300 bar, 60 °C, 1h)75.14% in extract[5]
Marrubium alysson-Dry Extract14.09 mg/g of dry extract[10]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound as cited in the literature.

3.1. Extraction of this compound

  • Conventional Solvent Extraction:

    • Protocol: Dried and powdered aerial parts of Marrubium vulgare are subjected to percolation with acetone (B3395972).[5][11] The resulting extract is then typically evaporated to dryness. For purification, the residue can be further extracted with a non-polar solvent like petroleum ether to remove lipophilic compounds.[11]

    • Yield: Conventional extraction with acetone can yield up to 1% this compound from the plant material.[5]

  • Microwave-Assisted Extraction (MAE):

    • Protocol: The whole plant of M. vulgare is extracted with a mixture of ethanol (B145695) and water (1:1) using MAE. Optimized conditions were found to be a microwave power of 539 W, an irradiation time of 373 seconds, and a solvent-to-drug ratio of 32 mL per gram.[4]

    • Advantage: MAE can significantly increase the yield of this compound compared to conventional methods.[4]

  • Supercritical CO2 Extraction:

    • Protocol: Supercritical fluid extraction using carbon dioxide is an effective method for obtaining a high concentration of this compound. The extraction yield and this compound content are influenced by pressure and temperature. Optimal conditions for maximizing this compound content were found to be 200 bar and 60 °C, and for maximizing extraction yield were 300 bar and 60 °C.[5]

    • Advantage: This method allows for the selective extraction of lipophilic compounds, including this compound, and avoids the use of organic solvents.[5]

3.2. Isolation of this compound

  • Chromatographic Separation:

    • Protocol: this compound can be successfully separated from complex plant extracts using column chromatography with chitin (B13524) as the stationary phase.[12] This method has been reported as an efficient and rapid way to obtain pure this compound.

3.3. Quantification of this compound

  • High-Performance Thin-Layer Chromatography (HPTLC):

    • Protocol: A HPTLC-densitometry method has been developed for the quantification of this compound in M. vulgare extracts. The analysis is performed on HPTLC plates (silica gel 60 F254) with a suitable mobile phase. Quantification is achieved by densitometric analysis of the chromatograms and comparison with a standard curve of pure this compound.[4][8] The reported Rf value for this compound is 0.82.[8] For visualization and quantification in M. alysson, derivatization with anisaldehyde/conc. sulfuric acid followed by heating has been used.[10]

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: HPLC coupled with a UV-photodiode array detector (HPLC-UV/PAD) is a common method for the analysis of this compound.[6][7] The crude extract is analyzed to create a phytochemical fingerprint and quantify the this compound content by comparing the peak area with that of a standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Quantitative NMR (qNMR) can be used to determine the amount of this compound in a plant extract.[6] The intensity of specific proton signals of this compound (e.g., H-14 at 7.25 ppm, H-15 at 6.29 ppm, and H-16 at 7.38 ppm in the 1H NMR spectrum) is used to quantify its concentration in acetone extracts.[11]

Biosynthesis of this compound

The biosynthesis of this compound, a labdane diterpene, follows the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOXP/MEP) pathway.[1][2][13][14] This pathway is responsible for the formation of the isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in the plastids of plant cells.

Studies using 13C-labelled glucose have confirmed that the biosynthesis of this compound in Marrubium vulgare does not proceed via the acetate-mevalonate pathway, which is responsible for the synthesis of sterols.[13][14]

Marrubiin_Biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEC MDS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) MEC->HMBPP HDS IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) HMBPP->IPP_DMAPP HDR GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS Labdane_Skeleton Labdane Skeleton GGPP->Labdane_Skeleton Diterpene Synthases This compound This compound Labdane_Skeleton->this compound Further modifications

Caption: Non-mevalonate pathway for this compound biosynthesis.

The labdane skeleton, a precursor for this compound and many other diterpenes, is formed from geranylgeranyl pyrophosphate (GGPP).[13][14] The formation of some isoprenoids in plants via a non-mevalonate pathway is now considered to be quite common.[13] It is important to note that this compound can also be generated as an artifact from its precursor, prethis compound, during extraction procedures that involve heat.[8] However, the detection of this compound in fresh plant material suggests it is also a natural end product of a biosynthetic pathway.[2]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Properties of Marrubiin

Introduction

This compound is a bioactive furanic labdane (B1241275) diterpenoid that serves as the primary bitter principle in various plants of the Lamiaceae family, notably Marrubium vulgare (white horehound).[1][2] First isolated in 1842, this compound has garnered significant scientific interest due to its extensive pharmacological profile and favorable characteristics for therapeutic development, such as high stability, low turnover, and minimal catabolism.[1] This compound is a key constituent in many traditional medicinal plants and is considered a valuable precursor for other potent derivatives like marrubiinic acid and marrubenol (B1251324).[1][3]

Extensive research has demonstrated that this compound possesses a wide array of pharmacological activities, including anti-inflammatory, analgesic, antidiabetic, vasorelaxant, antioxidant, cardioprotective, and gastroprotective properties.[1][3][4] This technical guide provides a comprehensive review of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development efforts.

Core Pharmacological Activities

Anti-inflammatory and Antioedematogenic Activity

This compound exhibits significant anti-inflammatory and antiedematogenic (anti-swelling) effects across various experimental models.[3] It has been shown to inhibit inflammation induced by agents like carrageenan and prostaglandin (B15479496) E2.[3][5] In a mouse model of peritoneal inflammation, this compound prevented the infiltration of inflammatory cells and the degranulation of mast cells.[6] This activity is further supported by the observed reduction in myeloperoxidase (MPO) activity, an enzyme released by inflammatory cells, in the peritoneal fluid of this compound-treated animals.[6]

Its antiedematogenic effects are dose-dependent and have been demonstrated against swelling induced by multiple phlogistic agents, including histamine, bradykinin, and carrageenan.[5][7][8] this compound also significantly inhibits allergic edema, indicating a broad inhibitory effect on microvascular leakage associated with the inflammatory process.[2][8][9]

Antinociceptive and Analgesic Activity

This compound displays potent, dose-related antinociceptive (pain-blocking) and analgesic (pain-relieving) properties.[7][10] Its efficacy has been confirmed in various chemically-induced pain models, such as the writhing test (acetic acid-induced), the formalin test, and the capsaicin (B1668287) test.[7][10] The high potency observed in these models suggests that this compound acts via a peripheral mechanism.[1][11] Notably, its analgesic effect is not reversed by naloxone, indicating that its mechanism of action does not involve the opioid system.[10] Structural modifications of this compound have led to derivatives, such as marrubiinic acid, which show even greater analgesic activity.[12][13]

Vasorelaxant and Cardioprotective Activity

The cardioprotective role of this compound is linked to its anti-inflammatory and antioxidant properties.[18] It has been found to dampen the hypercoagulable and inflammatory states associated with obesity.[1] Specifically, this compound can inhibit the secretion of RANTES (CCL5), a chemokine that recruits leukocytes to inflammatory sites, thereby providing cardioprotection during myocardial reperfusion.[1][2] Furthermore, it protects against apoptosis and oxidative stress in vascular endothelial cells, which is crucial for preventing atherosclerosis.[18]

Antidiabetic Activity

This compound has demonstrated significant potential in the management of diabetes. It acts as a potent inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion, with an IC50 value of 16.62 µM.[19][20] By inhibiting this enzyme, this compound can delay glucose absorption and manage postprandial hyperglycemia. In vivo studies using an obese rat model showed that this compound increased insulin (B600854) secretion and the gene expression of insulin and glucose transporter-2 (GLUT2).[1][19] These findings suggest that this compound's antidiabetic effects may be mediated through both the inhibition of glucose absorption and the enhancement of insulin secretion and glucose uptake.[1][21]

Antioxidant Activity

This compound is a potent antioxidant that protects against oxidative damage by scavenging free radicals.[18][22] Its antioxidant capacity has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it demonstrated an EC50 value of 16.7 µM for free radical scavenging activity.[18] This property is fundamental to many of its other pharmacological effects, including its cardioprotective and anti-inflammatory actions.[18] In human umbilical vein endothelial cells (HUVECs), this compound was shown to counteract the depletion of glutathione (B108866) (GSH), a key intracellular antioxidant, induced by the pro-inflammatory cytokine TNF-α.[18]

Gastroprotective Activity

The gastroprotective activity of this compound has been established in vivo. In mouse models of gastric ulcers induced by ethanol/HCl and indomethacin/bethanecol, a 25 mg/kg dose of this compound produced a significant reduction in ulcer formation.[1][11] The mechanism is believed to involve an increase in the defensive mechanisms of the stomach, partly through the synthesis of prostaglandins.[1]

Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating key cellular signaling pathways.

One of the primary mechanisms for its anti-inflammatory action is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines like RANTES (CCL5), and enzymes like COX-2. By inhibiting this pathway, this compound effectively reduces the production of these inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_products Inflammatory Mediators Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK NFkB_Activation NF-κB Activation & Translocation IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression COX2 COX-2 Gene_Expression->COX2 RANTES RANTES (CCL5) Gene_Expression->RANTES Cytokines Other Cytokines Gene_Expression->Cytokines Inflammation Inflammation COX2->Inflammation RANTES->Inflammation Cytokines->Inflammation This compound This compound This compound->NFkB_Activation Inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

In the context of atherosclerosis, this compound demonstrates protective effects by modulating apoptosis in vascular endothelial cells. Treatment with TNF-α induces oxidative stress and apoptosis. This compound counteracts this by downregulating the expression of pro-apoptotic Caspase-3 and the ROS-producing enzyme Nox4, while upregulating the anti-apoptotic protein Bcl-xl.

G TNFa TNF-α ROS Intracellular ROS (via Nox4) TNFa->ROS Induces Bcl_xl Bcl-xl TNFa->Bcl_xl Downregulates Caspase3 Caspase-3 TNFa->Caspase3 Induces Apoptosis Endothelial Cell Apoptosis ROS->Apoptosis Bcl_xl->Apoptosis Inhibits Caspase3->Apoptosis This compound This compound This compound->ROS Inhibits This compound->Bcl_xl Upregulates This compound->Caspase3 Downregulates

Caption: this compound's modulation of apoptosis in endothelial cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across different pharmacological assays.

Table 1: Anti-inflammatory and Antinociceptive Activity

Activity Assay Model Route Value Reference
Antinociceptive Writhing Test Mice i.p. ID50: 2.2 µmol/kg [7],[10]
Formalin Test (Phase 1) Mice i.p. ID50: 6.6 µmol/kg [7],[10]
Formalin Test (Phase 2) Mice i.p. ID50: 6.3 µmol/kg [7],[10]
Capsaicin Test Mice i.p. ID50: 28.8 µmol/kg [7],[10]
Antioedematogenic Histamine-induced edema Mice i.p. ID50: 13.84 mg/kg (73.7% inhib.) [7],[8]
Bradykinin-induced edema Mice i.p. ID50: 18.82 mg/kg (70.0% inhib.) [7],[8]
Carrageenan-induced edema Mice i.p. ID50: 13.61 mg/kg (63.0% inhib.) [7],[8]
OVO-induced allergic edema Mice i.p. 67.6% inhibition at 100 mg/kg [2]

| Anti-inflammatory | Carrageenan-induced peritonitis | Mice | i.p. | Most pronounced effect at 40 mg/kg |[6] |

Table 2: Vasorelaxant, Antidiabetic, and Other Activities

Activity Assay Model Value Reference
Vasorelaxant KCl-induced contraction Rat Aorta IC50: 24 ± 2.3 µM [14]
Antidiabetic α-Glucosidase Inhibition In vitro IC50: 16.62 µM [19],[20]
Antioxidant DPPH Radical Scavenging In vitro EC50: 16.7 µM [18]
Gastroprotective Ethanol/HCl induced ulcer Mice Significant reduction at 25 mg/kg [1]

| Neuroprotective | Acetylcholinesterase Inhibition | In vitro | IC50: 52.66 µM |[23],[24] |

Table 3: Toxicity Data

Parameter Model Route Value Reference
Acute Toxicity In vivo - LD50: 370 mg/kg [1]

| Safety Limit | Mice | Injection | Up to 100 mg/kg |[1],[23] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound's properties.

Workflow for Bio-Guided Fractionation

The isolation of this compound and other active compounds often follows a bio-guided fractionation protocol, which systematically separates and tests crude extracts to identify the specific molecules responsible for a pharmacological effect.

G start Start: Plant Material (e.g., Marrubium vulgare) extraction Aqueous Extraction (e.g., Decoction) start->extraction partition Solvent Partitioning (e.g., with Cyclohexane) extraction->partition aq_fraction Aqueous Fraction partition->aq_fraction org_fraction Cyclohexane Fraction partition->org_fraction assay1 In Vitro Assay (e.g., Vasorelaxant Activity) org_fraction->assay1 chromatography Column Chromatography of Active Fraction assay1->chromatography Active fractions Collect Fractions (F1, F2, F3...) chromatography->fractions assay2 Test Fractions in Assay fractions->assay2 purification Purify Active Fractions (e.g., Preparative TLC) assay2->purification Active identification Structural Elucidation (NMR, MS) purification->identification end Identified Compound: This compound identification->end

Caption: Workflow for bio-guided isolation of active compounds.
In Vivo Anti-inflammatory and Analgesic Assays

  • Carrageenan-Induced Peritoneal Inflammation : Mice are treated with this compound (e.g., 1, 10, 20, 40 mg/kg, i.p.) or a control vehicle/drug (Indomethacin, Diclofenac).[6] One hour later, inflammation is induced by intraperitoneal injection of carrageenan. After a set period (e.g., 4 hours), animals are euthanized, and the peritoneal cavity is washed. The collected fluid (exudate) is analyzed for total and differential inflammatory cell counts, protein levels, and myeloperoxidase (MPO) activity.[6]

  • Writhing Test : This model assesses peripheral analgesic activity. Mice are pre-treated with this compound. After a short period, an intraperitoneal injection of an irritant like acetic acid is administered to induce abdominal constrictions (writhes). The number of writhes is counted for a specified duration, and a reduction in the number compared to the control group indicates an antinociceptive effect.[10]

  • Formalin Test : This test distinguishes between neurogenic (first phase) and inflammatory (second phase) pain. A dilute formalin solution is injected into the mouse's hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases (e.g., 0-5 min and 15-30 min post-injection). This compound's effect on both phases provides insight into its mechanism of action.[10]

In Vitro Vasorelaxant Activity Assay
In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which breaks down complex carbohydrates into glucose. The enzyme is incubated with a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) that produces a colored product (p-nitrophenol) upon cleavage. The reaction is performed in the presence and absence of this compound. The inhibitory activity is determined by measuring the decrease in the formation of the colored product spectrophotometrically. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.[19]

Conclusion and Future Directions

This compound is a pharmacologically versatile diterpenoid with well-documented anti-inflammatory, analgesic, vasorelaxant, antidiabetic, and antioxidant properties.[1] Its mechanisms of action involve the modulation of fundamental cellular pathways such as NF-κB signaling and apoptosis. The comprehensive quantitative data and established experimental protocols provide a solid foundation for its continued investigation.

With its high safety margin and multifaceted activities, this compound stands out as a promising lead compound for the development of new therapeutics for a range of conditions, including inflammatory disorders, chronic pain, cardiovascular diseases, and type 2 diabetes. Future research should focus on clinical trials to validate these preclinical findings, further elucidate its molecular targets, and optimize its structure to enhance potency and specificity for drug development.

References

Marrubiin's Mechanism of Action in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marrubiin, a furanic labdane (B1241275) diterpenoid isolated from Marrubium vulgare (white horehound), has a long history in traditional medicine for treating various ailments. Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, particularly its potent anti-inflammatory properties. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory action. It details the key signaling pathways modulated by this compound, presents quantitative data from various experimental models, outlines detailed experimental protocols, and provides visual representations of the core mechanisms. The evidence presented herein highlights this compound as a promising natural compound for the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, influencing key signaling pathways and mediators involved in the inflammatory cascade. The primary mechanisms identified include the inhibition of the NF-κB signaling pathway, suppression of pro-inflammatory cytokine and chemokine production, reduction of inflammatory mediators, modulation of oxidative stress, and a novel inhibitory action on Cathepsin C.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[1][2] this compound has been shown to suppress the NF-κB signaling pathway, which is a cornerstone of its anti-inflammatory activity.[3][4] By inhibiting this pathway, this compound effectively downregulates the expression of a wide array of inflammatory molecules, including cytokines, chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.

NF_kappa_B_Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB-IκBα (Inactive Complex) ikk->nfkb_ikb ikb IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->ikb IκBα Degradation nfkb_ikb->nfkb NF-κB Release genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Transcription This compound This compound This compound->ikk

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of Pro-inflammatory Cytokines and Chemokines

A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines and chemokines. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound dose-dependently inhibited the release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5] It also reduced the levels of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-X-C motif) ligand 2 (CXCL2), which are responsible for recruiting immune cells to the site of inflammation.[5]

Inhibition of Inflammatory Mediators

This compound effectively suppresses the production of key inflammatory mediators:

  • Nitric Oxide (NO): In LPS-stimulated macrophages, this compound is a potent inhibitor of NO release, with a reported IC50 of 0.83 μM.[5] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.

  • Cyclooxygenase-2 (COX-2): Extracts of Marrubium vulgare containing this compound have shown inhibitory activity toward the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[6][7]

  • Lipoxygenase (LOX): this compound has been observed to exhibit moderate inhibitory activity against lipoxygenase, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[8][9]

Attenuation of Oxidative Stress

Inflammation and oxidative stress are intricately linked. This compound demonstrates significant antioxidant properties that contribute to its anti-inflammatory profile.

  • It reduces the activity of Myeloperoxidase (MPO), an enzyme released by neutrophils that generates reactive oxygen species (ROS).[8][9]

  • In TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs), this compound counteracts oxidative stress by increasing intracellular levels of the antioxidant glutathione (B108866) (GSH) and downregulating the ROS-producing enzyme NADPH oxidase 4 (Nox4).[10][11]

  • It exhibits free radical scavenging activity, with a reported EC50 value of 16.7 µM in a DPPH assay.[10]

Inhibition of Cathepsin C (CTSC)

A novel mechanism for this compound's action is its potent and selective inhibition of Cathepsin C (CTSC), a lysosomal cysteine protease.[5] CTSC is crucial for the maturation and activation of several neutrophil serine proteases (NSPs), such as neutrophil elastase, cathepsin G, and proteinase 3, which are key drivers of tissue damage in chronic inflammatory diseases. This compound inhibits both recombinant human CTSC (IC50 = 57.5 nM) and intracellular CTSC (IC50 = 51.6 nM).[5] This inhibition prevents the activation of downstream NSPs, thereby reducing neutrophil-mediated inflammation.[5]

Cathepsin_C_Pathway ctsc Cathepsin C (CTSC) nsps Active NSPs (Neutrophil Elastase, etc.) ctsc->nsps Maturation/ Activation pro_nsps Pro-Neutrophil Serine Proteases (pro-NSPs) pro_nsps->ctsc inflammation Tissue Damage & Inflammation nsps->inflammation This compound This compound This compound->ctsc

Figure 2: this compound's Inhibition of the Cathepsin C Pathway.
Modulation of Apoptosis

In the context of TNF-α-induced endothelial dysfunction, which is relevant to chronic inflammatory diseases like atherosclerosis, this compound has been shown to protect against apoptosis. It achieves this by upregulating the anti-apoptotic gene Bcl-xl and downregulating the pro-apoptotic gene caspase-3.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's bioactivity from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound
Target / AssayCell Line / SystemIC50 / EC50Concentration / DoseResult / % InhibitionReference(s)
Nitric Oxide (NO) ReleaseLPS-stimulated RAW264.70.83 µM-50% inhibition[5]
Nitric Oxide (NO) ProductionLPS-stimulated macrophages35 µg/ml25 µg/ml40.7% inhibition[12]
Cathepsin C (human recombinant)Enzyme Assay57.5 nM-50% inhibition[5]
Cathepsin C (intracellular)U937 cells51.6 nM-50% inhibition[5]
Free Radical ScavengingDPPH Assay16.7 µM-50% scavenging[10]
Superoxide Anion Production->100 µg/ml25 µg/ml22.85% suppression[12]
Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound
Experimental ModelSpeciesThis compound DoseParameter MeasuredResult / % InhibitionReference(s)
Adjuvant-Induced Arthritis-60 mg/kgDisease symptoms, CTSC/NSP activityTherapeutic effect observed[5]
Carrageenan-Induced PeritonitisMice40 mg/kgPeritoneal inflammatory cellsSignificant decrease[8]
Carrageenan-Induced Ear EdemaMice13.61 mg/kg (ID50)Microvascular leakage63.0% (maximal inhibition)[6][13]
Histamine-Induced Ear EdemaMice13.84 mg/kg (ID50)Microvascular leakage73.7% (maximal inhibition)[6][13]
Bradykinin-Induced Ear EdemaMice18.82 mg/kg (ID50)Microvascular leakage70.0% (maximal inhibition)[6][13]
Ovalbumin-Induced Allergic EdemaMice100 mg/kgAllergic edema67.6% inhibition[4][14]
Acetic Acid-Induced WrithingMice2.2 µmol/kg (ID50)NociceptionPotent antinociceptive effect[14][15]
Formalin Test (Phase 1)Mice6.6 µmol/kg (ID50)NociceptionPotent antinociceptive effect[14][15]
Formalin Test (Phase 2)Mice6.3 µmol/kg (ID50)NociceptionPotent antinociceptive effect[14][15]
Capsaicin TestMice28.8 µmol/kg (ID50)NociceptionPotent antinociceptive effect[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound's anti-inflammatory properties.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.

  • Cell Culture: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

    • Incubate the cells for 1 hour.

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours.

    • After incubation, collect 100 µL of the supernatant from each well.

    • Quantify the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess Reagent System. This involves adding 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A standard curve using sodium nitrite is used for quantification.

  • Cell Viability: A parallel assay (e.g., MTT or CCK-8) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

In_Vitro_Workflow start Start seed Seed RAW264.7 cells in 96-well plate start->seed adhere Incubate overnight (Adhesion) seed->adhere pretreat Pre-treat with this compound (various concentrations) adhere->pretreat incubate1 Incubate for 1 hour pretreat->incubate1 stimulate Stimulate with LPS (1 µg/mL) incubate1->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Add Griess Reagent collect->griess measure Measure Absorbance (540 nm) griess->measure calculate Calculate % NO Inhibition measure->calculate end End calculate->end

Figure 3: Experimental Workflow for In Vitro NO Inhibition Assay.
In Vivo Carrageenan-Induced Peritonitis Model

This model is used to assess the effect of a compound on acute inflammation, particularly on inflammatory cell infiltration into the peritoneal cavity.[8][9]

  • Animals: C57BL/6 or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Experimental Groups:

    • Control Group: Receives vehicle only.

    • Carrageenan Group: Receives vehicle followed by carrageenan injection.

    • This compound Treatment Groups: Receive different doses of this compound (e.g., 1, 10, 20, 40 mg/kg, administered intraperitoneally or orally) prior to carrageenan injection.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer this compound or the reference drug to the respective treatment groups. The vehicle is administered to the control and carrageenan groups.

    • After 1 hour, induce peritonitis by injecting 0.5 mL of a 1% carrageenan solution (in sterile saline) into the peritoneal cavity of all animals except the control group.

    • After 4 hours, euthanize the animals by a humane method (e.g., CO₂ asphyxiation).

    • Harvest the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of sterile PBS containing heparin.

    • Measure the total volume of the recovered exudate.

    • Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer or an automated cell counter.

    • Further analysis can be performed on the exudate, such as measuring protein levels (as an indicator of vascular permeability) and Myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).

Conclusion and Future Directions

The collective evidence strongly supports this compound as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and Cathepsin C pathways, reduce pro-inflammatory mediators, and counteract oxidative stress makes it a compelling candidate for further drug development. Its efficacy in various preclinical models of inflammation, including arthritis and peritonitis, underscores its therapeutic potential.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

  • Clinical Trials: Well-designed clinical trials are required to establish the safety and efficacy of this compound in human inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound could lead to the development of even more potent and selective anti-inflammatory agents.[3]

References

The In Vitro Antioxidant Profile of Marrubiin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marrubiin, a labdane (B1241275) diterpene found in high concentrations in plants of the Marrubium genus, has garnered significant interest for its diverse pharmacological activities.[1] Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against pathologies underscored by oxidative stress. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and a discussion of its potential mechanisms of action. While much of the available research has focused on extracts of Marrubium vulgare (white horehound), this guide places a special emphasis on the data available for isolated this compound, providing a clearer picture of its intrinsic antioxidant capabilities.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacity of this compound and extracts of Marrubium vulgare has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings, including 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, to facilitate a comparative assessment of their potency.

Table 1: In Vitro Antioxidant Activity of Isolated this compound

AssayTest SystemResultReference
DPPH Radical ScavengingChemical AssayEC50: 16.7 µM[2]

Table 2: In Vitro Antioxidant Activity of Marrubium vulgare Extracts

Extract TypeAssayResultReference
Methanolic ExtractDPPH Radical ScavengingIC50: 8.24–12.42 µg/mL[3]
Methanolic ExtractDPPH Radical ScavengingEC50: 38.56 ± 0.10 μg/mL[4]
Hydroethanolic ExtractDPPH Radical ScavengingIC50: 52.04 ± 0.2 µg/mL[5][6]
Hydroacetonic ExtractDPPH Radical ScavengingIC50: 60.57 ± 0.6 µg/mL[5][6]
Microwave-Assisted Extract (Ethanol:Water 1:1)DPPH Radical ScavengingIC50: 66.28 ± 0.6 μg/mL[7]
Conventional ExtractDPPH Radical ScavengingIC50: 84.14 ± 0.7 μg/mL[7]
Ethanol-Water (70:30, v/v) ExtractDPPH Radical ScavengingIC50: 13.41 µg/mL[3]
80% Ethanolic Crude ExtractDPPH Radical ScavengingIC50: 0.349 ± 0.072 mg/mL[8]
Ethyl Acetate (B1210297) FractionDPPH Radical ScavengingIC50: 0.106 ± 0.008 mg/mL[8]
80% Ethanolic Crude ExtractABTS Radical ScavengingIC50: 1.473 ± 0.075 mg/mL[8]
Ethyl Acetate FractionABTS Radical ScavengingIC50: 0.298 ± 0.015 mg/mL[8]
Methanolic ExtractFRAP50.01 µg AAE/g of extract[3]
Hydroethanolic ExtractFRAPEC50: 4.51 ± 0.5 mg/mL[5][6]
Hydroacetonic ExtractFRAPEC50: 6.43 ± 0.0411 mg/mL[5][6]
Ethanol-Water (70:30, v/v) ExtractHydroxyl (OH) Radical ScavengingIC50: 63.99 µg/mL[3]
Ethanol-Water (70:30, v/v) ExtractNitroso (NO) Radical ScavengingIC50: 64.86 µg/mL[3]
Methanol (B129727) and Acetone ExtractsPhotochemiluminescence (PCL) Assay261.41 and 272.90 µmol TE/g, respectively[9]
Isolated this compoundPhotochemiluminescence (PCL) AssayLower activity than extracts[3]
Aqueous ExtractInhibition of LDL oxidationProlonged lag phase and lowered progression rate of lipid peroxidation[10]

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol (B145695). Store in a dark container at 4°C.

    • Prepare a series of dilutions of this compound or the test extract in the same solvent.

    • A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well plate or spectrophotometer cuvettes, add a defined volume of the sample or standard dilutions.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Prepare a blank containing the solvent and the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample or standard dilutions to a defined volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh before use and warm it to 37°C.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as µM Fe(II) equivalents or Trolox equivalents.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a red-colored complex that can be measured spectrophotometrically at 532 nm.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., PBS with a butylated hydroxytoluene-ethanol solution to prevent new lipid peroxidation during the assay).

  • Assay Procedure:

    • To the sample homogenate, add a solution of phosphoric acid (or another acid) and a TBA solution.

    • Incubate the mixture in a boiling water bath for 45-60 minutes.

    • Cool the samples on ice to stop the reaction.

    • Add a suitable solvent (e.g., n-butanol) to extract the MDA-TBA adduct.

    • Centrifuge to separate the organic layer.

  • Measurement:

    • Measure the absorbance of the upper organic layer at 532 nm.

  • Calculation:

    • A standard curve is generated using a standard such as 1,1,3,3-tetramethoxypropane (B13500) (which hydrolyzes to form MDA).

    • The concentration of MDA in the sample is calculated from the standard curve and is typically expressed as nmol/mg of protein.

Mandatory Visualization

Signaling Pathway

While direct evidence for this compound's interaction with the Nrf2 pathway is not yet established, its antioxidant properties suggest it may act through this critical cellular defense mechanism, similar to other natural antioxidants. The Keap1-Nrf2-ARE pathway is a primary regulator of endogenous antioxidant responses.

G cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues This compound This compound This compound->Keap1 Potential Interaction Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to G A Reagent Preparation C Assay Reaction A->C B Sample/Standard Dilution B->C D Incubation C->D E Spectrophotometric Measurement D->E F Data Analysis E->F G IC50/EC50 Calculation F->G

References

Neuroprotective Effects of Marrubiin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marrubiin, a furanic labdane (B1241275) diterpenoid and the primary bitter compound isolated from Marrubium vulgare (white horehound), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its neuroprotective potential stands out as a promising area for the development of novel therapeutics for neurodegenerative diseases and brain injury. This technical guide provides a comprehensive overview of the existing research on the neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation, which are common pathological features of various neurological disorders.[3][4][5] Studies have demonstrated its efficacy in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury.[3][6][7][8]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage. This compound has been shown to counteract oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3][9]

Anti-inflammatory Action

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, contributes significantly to the progression of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties by reducing the levels of key inflammatory mediators.[3][4][5]

Modulation of Neurotransmitter Systems

This compound has also been found to modulate neurotransmitter systems, which are often dysregulated in neurological disorders. For instance, it has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.[10][11]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound in an MPTP-Induced Model of Parkinson's Disease in Rats
ParameterControl GroupMPTP-Induced GroupThis compound (25 mg/kg) + MPTPThis compound (50 mg/kg) + MPTPp-valueReference
Behavioral Outcomes
Cognitive Performance (Time in sec)NormalSignificantly increasedSignificantly reducedSignificantly reducedp < 0.05[3][4][5]
Open Field Test (Line crossings)NormalSignificantly reducedSignificantly increasedSignificantly increasedp < 0.05[3][4][5]
Rotarod Test (Latency to fall in sec)NormalSignificantly reducedSignificantly increasedSignificantly increasedp < 0.05[3][4][5]
Neurotransmitter Levels (Striatum)
DopamineNormalSignificantly reducedSignificantly restoredSignificantly restoredp < 0.01[3]
NorepinephrineNormalSignificantly reducedSignificantly restoredSignificantly restoredp < 0.01[3]
SerotoninNormalSignificantly reducedSignificantly restoredSignificantly restoredp < 0.01[3]
Oxidative Stress Markers (Striatum & Hippocampus)
LPO (Lipid Peroxidation)NormalSignificantly elevatedSignificantly reducedSignificantly reducedp < 0.01[3]
PCC (Protein Carbonyl Content)NormalSignificantly elevatedSignificantly reducedSignificantly reducedp < 0.01[3]
XO (Xanthine Oxidase)NormalSignificantly elevatedSignificantly reducedSignificantly reducedp < 0.01[3]
Antioxidant Enzyme Levels (Striatum & Hippocampus)
SOD (Superoxide Dismutase)NormalSignificantly diminishedSignificantly enhancedSignificantly enhancedp < 0.01[3]
CAT (Catalase)NormalSignificantly diminishedSignificantly enhancedSignificantly enhancedp < 0.01[3]
GPX (Glutathione Peroxidase)NormalSignificantly diminishedSignificantly enhancedSignificantly enhancedp < 0.01[3]
Neuroinflammatory Markers (Striatum)
TNF-αNormalSignificantly elevatedSignificantly reducedSignificantly reducedp < 0.05[3][4][5]
IL-1βNormalSignificantly elevatedSignificantly reducedSignificantly reducedp < 0.05[3][4][5]
IL-6NormalSignificantly elevatedSignificantly reducedSignificantly reducedp < 0.05[3][4][5]
Table 2: Effects of this compound in a Scopolamine-Induced Model of Cognitive Impairment in Rats
ParameterControl GroupScopolamine-Induced GroupM. vulgare Extract + Scopolaminep-valueReference
Behavioral Outcome
T-maze Correct Choices (%)NormalSignificantly reducedIncreased by 38%p < 0.05[12]
Biochemical Markers (Hippocampus)
Acetylcholinesterase (AChE) ActivityNormalSignificantly increasedReduced by 20%p < 0.05[12]
Neurotransmitter Levels (Hippocampus)
Acetylcholine (ACh)NormalSignificantly decreasedIncreased by 130.89%p < 0.01[8]
Noradrenaline (NA)NormalSignificantly decreasedEnhanced by 23.91%p < 0.05[8]
Table 3: Effects of this compound in a Traumatic Brain Injury (TBI) Model in Mice
ParameterControl GroupTBI-Induced GroupThis compound (50 mg/kg) + TBIThis compound (100 mg/kg) + TBIp-valueReference
Oxidative Stress Markers
GSH (Glutathione)NormalSignificantly reducedSignificantly increasedSignificantly increasedp < 0.05[13]
MDA (Malondialdehyde)NormalSignificantly enhancedSignificantly reducedSignificantly reducedNot specified[13]
CatalaseNormalSignificantly enhancedSignificantly reducedSignificantly reducedNot specified[13]
Neurotransmitter Levels
GABANormalSignificantly modulatedSignificantly enhanced (at higher dose)Significantly enhancedp < 0.001[14]
GlutamateNormalSignificantly modulatedSignificantly modulatedSignificantly modulatedp < 0.001[14]

Experimental Protocols

This section details the methodologies employed in the key studies investigating the neuroprotective effects of this compound.

MPTP-Induced Parkinson's Disease Model in Rats
  • Animal Model: Male Wistar rats were used.

  • Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin, was administered intraperitoneally (i.p.) to induce Parkinson's disease-like symptoms.[3][4][5]

  • Treatment: this compound was administered to the rats after MPTP induction.

  • Behavioral Analysis: A battery of tests was conducted to assess cognitive and motor functions, including cognitive performance tests, open field test, rotarod test, grip strength test, and beam walking test.[3][4][5]

  • Biochemical Analysis: After the behavioral tests, the animals were sacrificed, and the striatum and hippocampal tissues were collected for the analysis of neurotransmitter levels (dopamine, norepinephrine, serotonin, and their metabolites), oxidative stress markers (LPO, PCC, XO), and antioxidant enzyme levels (SOD, CAT, GPX).[3]

  • Neuroinflammatory Marker Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were measured in the brain striatum.[3][4][5]

  • Histological Analysis: The architecture of the brain striatum was examined to assess neuronal damage.[3][4][5]

Scopolamine-Induced Cognitive Impairment Model in Rats
  • Animal Model: Male Wistar rats were used.

  • Induction of Cognitive Impairment: Scopolamine, a muscarinic antagonist, was administered intraperitoneally to induce cognitive deficits.[8][12]

  • Treatment: A water extract of Marrubium vulgare, standardized for its this compound content, was administered orally for 21 days.[8][12]

  • Behavioral Analysis: The T-maze test was used to evaluate spatial working memory.[12]

  • Biochemical Analysis: The activity of acetylcholinesterase (AChE) and the levels of neurotransmitters (acetylcholine, noradrenaline, serotonin) were measured in the cortex and hippocampus.[8][12]

Traumatic Brain Injury (TBI) Model in Mice
  • Animal Model: Experimental mice were used.

  • Induction of TBI: A weight-drop method was used to induce traumatic brain injury.

  • Treatment: this compound and a hydroalcoholic extract of Marrubium vulgare were evaluated for their neuroprotective effects.[6][13][14]

  • Neurological Severity Score: The severity of the injury was assessed using a neurological severity score.[6][14]

  • Biochemical Analysis: Brain tissue was analyzed for oxidative stress parameters (GSH, MDA, catalase) and neurotransmitter levels (GABA and glutamate).[6][13][14]

  • Histopathological Study: Brain tissue was examined to assess the extent of neuronal damage.[6][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed neuroprotective mechanisms of this compound and a typical experimental workflow for its evaluation.

Neuroprotective_Mechanisms_of_this compound cluster_this compound This compound cluster_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes This compound This compound Antioxidant Increased Antioxidant Enzyme Activity (SOD, CAT, GPX) This compound->Antioxidant Inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->Inflammation AChE Inhibition of Acetylcholinesterase (AChE) This compound->AChE ROS Decreased Reactive Oxygen Species (ROS) Antioxidant->ROS leads to Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Neuroinflammation Reduced Neuroinflammation Inflammation->Neuroinflammation Cholinergic Enhanced Cholinergic Neurotransmission AChE->Cholinergic Neuroprotection Neuronal Survival and Improved Cognitive Function Oxidative_Stress->Neuroprotection Neuroinflammation->Neuroprotection Cholinergic->Neuroprotection

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental_Workflow_this compound cluster_model Animal Model of Neurodegeneration cluster_treatment Treatment Regimen cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis Induction Induction of Neurotoxicity (e.g., MPTP, Scopolamine, TBI) Treatment Administration of this compound (Different Doses) Induction->Treatment Behavioral Behavioral Tests (Cognitive and Motor Function) Treatment->Behavioral Biochemical Biochemical Assays (Oxidative Stress, Inflammation, Neurotransmitters) Treatment->Biochemical Histological Histopathological Examination (Neuronal Viability) Treatment->Histological Analysis Statistical Analysis and Interpretation of Results Behavioral->Analysis Biochemical->Analysis Histological->Analysis

Caption: General experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

References

Marrubiin for Metabolic Syndrome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome is a complex condition characterized by a cluster of risk factors, including insulin (B600854) resistance, hypertension, dyslipidemia, and central obesity, which collectively increase the risk of developing cardiovascular disease and type 2 diabetes. Marrubiin, a bioactive labdane (B1241275) diterpenoid predominantly found in Marrubium vulgare (white horehound), has emerged as a promising therapeutic candidate for managing metabolic syndrome. This document provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, and presenting key quantitative data and experimental methodologies to support further investigation and drug development efforts.

Introduction

This compound has demonstrated a range of pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and cardioprotective effects, all of which are highly relevant to the pathophysiology of metabolic syndrome.[1][2][3] Its multifaceted mechanism of action, which includes the modulation of key signaling pathways involved in inflammation and metabolism, makes it a compelling molecule for further research. This guide synthesizes the existing preclinical data on this compound, offering a foundational resource for scientists and researchers in the field.

Quantitative Data on the Bioactivities of this compound

The following tables summarize the key quantitative findings from various preclinical studies on this compound and extracts of Marrubium vulgare.

Table 1: Anti-diabetic and Hypolipidemic Effects of this compound and Marrubium vulgare Extracts

Test SystemTreatmentDosageKey FindingsReference(s)
Alloxan-induced diabetic ratsM. vulgare aqueous extract100 mg/kg (oral, twice daily for 15 days)50% reduction in blood glucose.[2]
Alloxan-induced diabetic ratsM. vulgare aqueous extract200 and 300 mg/kg (oral, twice daily for 15 days)>60% reduction in blood glucose; significant dose-dependent decrease in total lipids, triglycerides, and cholesterol.[2][4]
Streptozotocin-induced diabetic ratsM. vulgare methanolic extractNot specifiedSignificant lowering of blood glucose, serum urea, uric acid, and creatinine; correction of lipid profiles; increased glucose uptake in liver and skeletal muscles.[2]
Obese rat modelThis compoundNot specifiedIncreased insulin secretion and LDL-cholesterol.[1][3]
In vitro α-glucosidase inhibition assayThis compoundIC50: 16.62 µMStrong inhibition of α-glucosidase.[5][6]

Table 2: Anti-inflammatory and Antioedematogenic Effects of this compound

Test SystemTreatmentDosage/ConcentrationKey FindingsReference(s)
Carrageenan-induced paw edema in ratsM. vulgare methanolic extract200 mg/kg (oral)87.30% decrease in inflammation.[2]
Microvascular leakage in mice earsThis compoundID50: 13.84 mg/kg (i.p.)Inhibition of histamine-induced edema (73.7% max inhibition).[4]
Microvascular leakage in mice earsThis compoundID50: 18.82 mg/kg (i.p.)Inhibition of bradykinin-induced edema (70.0% max inhibition).[4]
Microvascular leakage in mice earsThis compoundID50: 13.61 mg/kg (i.p.)Inhibition of carrageenan-induced edema (63.0% max inhibition).[4]
OVO-induced allergic edema in miceThis compound100 mg/kg67.6 ± 4% maximal inhibition.[1]
Carrageenan-induced peritoneal inflammation in miceThis compound40 mg/kgMost pronounced decrease in peritoneal inflammatory cells.[7]

Table 3: Antioxidant and Toxicological Profile of this compound and Marrubium vulgare Extracts

AssayTreatmentParameterValueReference(s)
DPPH radical scavenging assayM. vulgare methanol (B129727) extractRC508.24 µg/mL[8][9]
Acute toxicity in miceThis compoundLD50370 mg/kg (body weight)[1][10]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in metabolic syndrome.

Anti-inflammatory Effects via NF-κB Suppression

Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation.[1][10] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory state associated with metabolic dysfunction.

NF_kB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits p_IKK p-IKK IKK->p_IKK IkB IκBα p_IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters in cytoplasm p_IkB->NFkB_p65_p50 Releases Ub_Proteasome Ubiquitin-Proteasome Degradation p_IkB->Ub_Proteasome Leads to Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

Potential for Insulin Sensitization via PPARγ

While direct evidence for this compound is still emerging, extracts of Marrubium vulgare containing other bioactive compounds like 6-octadecynoic acid have been shown to exhibit Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist activity.[11] PPARγ is a key regulator of glucose and lipid metabolism, and its activation can improve insulin sensitivity. This suggests a potential mechanism by which this compound-containing extracts may exert their anti-diabetic effects.

PPARg_Pathway Marrubiin_Extract Marrubium vulgare Extract (contains This compound & others) PPARg PPARγ Marrubiin_Extract->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (in target genes) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Potential activation of the PPARγ pathway by M. vulgare extracts.

Enhancement of Insulin Secretion and Glucose Transport

In vivo studies have indicated that this compound can increase insulin secretion.[1][3] Furthermore, it has been shown to significantly increase the gene expression of insulin and glucose transporter-2 (GLUT2).[1] This suggests a direct effect on pancreatic β-cell function and glucose uptake, contributing to its anti-hyperglycemic properties.

Insulin_Secretion_Workflow This compound This compound Pancreatic_BCell Pancreatic β-Cell This compound->Pancreatic_BCell Acts on Insulin_Gene_Exp Increased Insulin Gene Expression Pancreatic_BCell->Insulin_Gene_Exp GLUT2_Gene_Exp Increased GLUT2 Gene Expression Pancreatic_BCell->GLUT2_Gene_Exp Insulin_Secretion Increased Insulin Secretion Insulin_Gene_Exp->Insulin_Secretion Glucose_Uptake Enhanced Glucose Uptake GLUT2_Gene_Exp->Glucose_Uptake

Caption: this compound's effects on insulin secretion and glucose transport.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a basis for study replication and further investigation.

In Vivo Anti-diabetic and Hypolipidemic Studies
  • Animal Model: Alloxan-induced or streptozotocin-induced diabetic rats are commonly used. An obese rat model has also been employed.

  • Treatment: Marrubium vulgare extracts or purified this compound are administered orally (gavage) or via intraperitoneal injection.

  • Dosage and Duration: Dosages typically range from 100 to 300 mg/kg of body weight for extracts, administered daily or twice daily for a period of 15 to 28 days.[2][12]

  • Parameters Measured:

    • Fasting blood glucose levels.

    • Serum lipid profile (total cholesterol, triglycerides, LDL-cholesterol, HDL-cholesterol).

    • Serum levels of urea, uric acid, and creatinine.

    • Oral glucose tolerance test (OGTT).

    • Histopathological examination of the pancreas, liver, and kidneys.

In Vitro α-Glucosidase Inhibition Assay
  • Enzyme: α-glucosidase from Saccharomyces cerevisiae.

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • A solution of α-glucosidase is pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of pNPG.

    • The mixture is incubated at 37°C.

    • The reaction is stopped by the addition of sodium carbonate.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a positive control.[5][6]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Rats or mice.

  • Procedure:

    • The basal volume of the animal's hind paw is measured using a plethysmometer.

    • This compound or M. vulgare extract is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the paw to induce inflammation.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group. Diclofenac or indomethacin (B1671933) can be used as a positive control.[2][4]

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable solvent system, such as a mixture of toluene, ethyl acetate, and formic acid.

  • Sample Preparation: Extracts of Marrubium vulgare are dissolved in a suitable solvent like methanol and filtered.

  • Standard: A standard solution of purified this compound is prepared.

  • Procedure:

    • Samples and standards are applied to the HPTLC plate as bands.

    • The plate is developed in a twin-trough chamber saturated with the mobile phase.

    • After development, the plate is dried.

    • Densitometric scanning is performed at a specific wavelength (e.g., 210 nm) to quantify the amount of this compound in the samples by comparing the peak areas with those of the standard.[13][14][15]

HPTLC_Workflow Start Start: Sample Preparation (M. vulgare extract) Spotting Spotting on HPTLC Plate (Sample & Standard) Start->Spotting Development Chromatographic Development (Mobile Phase) Spotting->Development Drying Drying of the Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification of this compound Scanning->Quantification End End: Report Generation Quantification->End

Caption: Workflow for the quantification of this compound using HPTLC.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound is a promising candidate for the development of novel therapeutics for metabolic syndrome. Its ability to modulate key pathways involved in inflammation, glucose metabolism, and lipid regulation warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Conducting more extensive preclinical studies in various animal models of metabolic syndrome.

  • Investigating the potential synergistic effects of this compound with other phytochemicals present in Marrubium vulgare extracts.

  • Performing pharmacokinetic and toxicological studies to establish a comprehensive safety profile.

  • Ultimately, well-designed clinical trials are needed to translate these promising preclinical findings into tangible therapeutic benefits for patients with metabolic syndrome.[12]

References

The Anticancer Potential of Marrubiin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marrubiin, a labdane (B1241275) diterpene found in Marrubium vulgare (white horehound), and its derivatives have emerged as compounds of interest in oncology research. While extracts of M. vulgare have demonstrated significant cytotoxic effects against a multitude of cancer cell lines, the direct anticancer activity of purified this compound remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current state of research into the anticancer potential of this compound and its derivatives, with a focus on marrubenol (B1251324). It summarizes quantitative data on cytotoxic activity, details key experimental methodologies, and elucidates the known signaling pathways involved in their anticancer effects. This document is intended to serve as a resource for researchers and drug development professionals in the field of natural product-based cancer therapeutics.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in the field of oncology. This compound, the primary bioactive component of Marrubium vulgare, has been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and analgesic properties.[1] Recently, attention has shifted towards the anticancer potential of M. vulgare extracts and purified compounds derived from it. These investigations have revealed promising cytotoxic and antiproliferative activities against various cancer cell lines, operating through mechanisms such as the induction of apoptosis and autophagy, and cell cycle arrest.[2][3] This guide will synthesize the available data to provide a clear and concise overview of the anticancer potential of this compound and its key derivative, marrubenol.

Cytotoxic Activity of Marrubium vulgare Extracts, this compound, and Marrubenol

The cytotoxic effects of Marrubium vulgare extracts and the this compound derivative, marrubenol, have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below. It is important to note that while extracts of M. vulgare show broad-spectrum activity, direct evidence for the cytotoxic effects of purified this compound against cancer cell lines is currently limited. In fact, some reports indicate a lack of significant cytotoxicity for pure this compound against a large panel of cancer cell lines.[4]

Marrubium vulgare Extract Cancer Cell Line Cell Line Type IC50 Value Reference(s)
Methanolic ExtractSH-SY5YHuman Neuroblastoma59.80 µg/mL[5][6]
Methanolic ExtractU87Glioblastoma Multiforme270.3 µM[7]
Methanolic ExtractLN229Glioblastoma Multiforme343.9 µM[7]
Methanolic ExtractT98GGlioblastoma Multiforme336.6 µM[7]
Ethanolic ExtractB16Murine MelanomaNot explicitly stated, but dose-dependent reduction in viability shown[2][8]
Ethanolic ExtractU251Human GlioblastomaNot explicitly stated, but dose-dependent reduction in viability shown[2][8]
Methanolic ExtractMCF-7Human Breast Adenocarcinoma43.5 µg/mL[9]
Methanolic ExtractMDA-MB-231Human Breast Adenocarcinoma46.5 µg/mL[9]
Methanolic ExtractA549Human Lung Carcinoma>250 µg/mL[9]
Methanolic ExtractHepG2Human Liver Carcinoma223.5 µg/mL[9]
Residual Aqueous FractionMCF7Human Breast Adenocarcinoma5.47 ± 1.32 µg/mL[10]
Residual Aqueous FractionHT29Human Colorectal Adenocarcinoma17.48 ± 1.47 µg/mL[10]
Residual Aqueous FractionSW480Human Colorectal Adenocarcinoma7.51 ± 0.36 µg/mL[10]
This compound Derivative Cancer Cell Line Cell Line Type IC50 Value Reference(s)
MarrubenolSaos-2Human Osteosarcoma45 µM[3]

Signaling Pathways and Mechanisms of Action

The anticancer effects of Marrubium vulgare extracts and marrubenol are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and death.

Marrubium vulgare Extracts: Induction of Apoptosis and Cell Cycle Arrest

Extracts from M. vulgare have been shown to induce apoptosis and cause cell cycle arrest in cancer cells through a multi-pronged mechanism.[2][8][11]

  • Mitochondrial Apoptotic Pathway: The ethanolic extract of M. vulgare triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization.[2][11] This leads to the upregulation of pro-apoptotic proteins such as Bak1 and Puma, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[2][11] Concurrently, a downregulation of anti-apoptotic proteins like survivin and XIAP is observed.[2][11]

  • Cell Cycle Arrest: Treatment with M. vulgare extract leads to an arrest of the cell cycle in the S and G2/M phases.[2][8] This is associated with the activation of the p38 MAP kinase pathway and the upregulation of the tumor suppressor protein p53, along with the cyclin-dependent kinase inhibitors p21 and p27.[2][8]

cluster_0 Marrubium vulgare Extract cluster_1 Cell Cycle Control cluster_2 Apoptosis Regulation MVE M. vulgare Extract p38 p38 MAPK MVE->p38 activates Mito Mitochondrial Depolarization MVE->Mito Survivin Survivin MVE->Survivin downregulates XIAP XIAP MVE->XIAP downregulates p53 p53 p38->p53 activates p21 p21 p53->p21 p27 p27 p53->p27 CellCycleArrest S + G2/M Phase Arrest p21->CellCycleArrest induces p27->CellCycleArrest induces Bak1 Bak1 Mito->Bak1 upregulates Puma Puma Mito->Puma upregulates Casp9 Caspase-9 Bak1->Casp9 activates Puma->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Survivin->Casp9 inhibits XIAP->Casp9 inhibits

Signaling pathway of Marrubium vulgare extract.
Marrubenol: Induction of Autophagic Cell Death

The this compound derivative, marrubenol, has been demonstrated to induce autophagic cell death in osteosarcoma cells.[3] This process is mediated by the generation of reactive oxygen species (ROS).

  • ROS-Mediated Autophagy: Marrubenol treatment leads to an increase in intracellular ROS levels, which in turn triggers autophagy.[3] This is evidenced by the upregulation of key autophagy-related proteins, Beclin-1 and LC3-II, and the downregulation of p62 (sequestosome 1), a protein that is degraded during autophagy.[3]

cluster_0 Marrubenol cluster_1 Cellular Response Marrubenol Marrubenol ROS Reactive Oxygen Species (ROS) Marrubenol->ROS induces Beclin1 Beclin-1 ROS->Beclin1 upregulates LC3 LC3-I to LC3-II conversion ROS->LC3 promotes p62 p62 ROS->p62 downregulates Autophagy Autophagic Cell Death Beclin1->Autophagy LC3->Autophagy p62->Autophagy inhibits degradation of

Autophagic cell death pathway induced by marrubenol.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

Experimental workflow for the MTT assay.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of this compound or its derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound or its derivatives.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Synthesis and Structure-Activity Relationship (SAR) of this compound Derivatives

While the synthesis of this compound has been achieved, there is a notable lack of extensive structure-activity relationship (SAR) studies focused on enhancing its anticancer activity.[4][12] Some derivatives, such as marrubiinic acid (formed by opening the lactone ring) and marrubenol (a reduction product of marrubiinic acid), have been synthesized.[4] However, the primary focus of the biological evaluation of these derivatives has been on other pharmacological properties like antinociceptive and vasorelaxant activities.[4] Future research should be directed towards the systematic synthesis of novel this compound analogs and the evaluation of their cytotoxic and mechanistic properties to identify key structural features required for potent anticancer activity.

Conclusion and Future Directions

The available evidence strongly suggests that extracts from Marrubium vulgare and the this compound derivative, marrubenol, possess significant anticancer potential. The mechanisms of action involve the induction of apoptosis, cell cycle arrest, and autophagy. However, a critical knowledge gap exists regarding the direct anticancer cytotoxicity and the specific molecular targets of pure this compound.

Future research should prioritize the following:

  • Systematic screening of pure this compound against a diverse panel of cancer cell lines to definitively establish its cytotoxic profile.

  • Elucidation of the specific signaling pathways modulated by pure this compound in cancer cells , including its potential effects on key oncogenic pathways such as NF-κB and PI3K/Akt.[13][14][15]

  • Synthesis and biological evaluation of novel this compound derivatives to establish a clear structure-activity relationship and to develop more potent and selective anticancer agents.

  • In vivo studies to validate the anticancer efficacy and to assess the safety profile of promising compounds in preclinical animal models.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives as novel anticancer agents can be realized, potentially leading to the development of new and effective treatments for various malignancies.

References

The Bitter Guardian: A Technical Guide to the Traditional Uses of Marrubiin-Containing Marrubium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the traditional medicinal uses of Marrubium species, with a specific focus on the bioactive diterpenoid, marrubiin. This document synthesizes ethnobotanical knowledge with modern pharmacological research, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further scientific investigation and drug development.

Traditional Ethnomedicinal Applications of Marrubium Species

The genus Marrubium, commonly known as horehound, has a long and rich history of use in traditional medicine across various cultures, primarily due to its content of the bitter principle, this compound.[1][2] The most well-documented species is Marrubium vulgare L. (white horehound), native to Europe, North Africa, and Asia.[3] Traditional applications primarily target respiratory and digestive ailments.

Respiratory Tract Disorders:

  • Marrubium vulgare has been traditionally used as an expectorant to help clear mucus in coughs associated with the common cold.[4][5]

  • Its use extends to more severe respiratory conditions such as bronchitis, whooping cough, and asthma.[5][6] The herb is often prepared as a tea or decoction, frequently sweetened with honey to counteract its intense bitterness.[5]

Digestive System Complaints:

  • The bitter properties of Marrubium species have led to their use as a digestive tonic, stimulating appetite and alleviating symptoms of dyspepsia like bloating and flatulence.[5]

  • Traditional European herbalism prescribed Marrubium vulgare for various gastrointestinal issues, including indigestion and loss of appetite.[5] In some regions, it has been used to address diarrhea and gallbladder problems.[6]

Anti-inflammatory and Analgesic Uses:

  • Traditional medicine recognizes the anti-inflammatory properties of Marrubium, applying it for conditions such as joint pain and rheumatoid arthritis.[7]

  • It has also been used for its analgesic (pain-relieving) effects.[2]

Antimicrobial and Other Uses:

  • Marrubium preparations have been traditionally applied topically for wound healing and to treat skin infections.[6][8]

  • In some cultures, it has been used as an antipyretic (to reduce fever) and a diuretic.[9][10]

  • Ethnobotanical surveys in North Africa have documented its use in cancer therapy.[11]

Quantitative Analysis of this compound in Marrubium Species

This compound is the primary bioactive compound responsible for many of the therapeutic effects attributed to Marrubium species.[1] Its concentration can vary significantly depending on the species, geographical location, and extraction method. The following tables summarize the quantitative data on this compound content found in the scientific literature.

Marrubium SpeciesPlant PartExtraction MethodQuantification MethodThis compound ContentReference(s)
Marrubium vulgareAerial partsMethanol extractionHPTLC-densitometry156 mg/g of extract[12]
Marrubium vulgareWhole plantMicrowave-assisted extraction (Ethanol:water 1:1)HPTLC1.35 ± 0.04%[13]
Marrubium vulgareWhole plantSoxhlet extractionHPTLC0.69 ± 0.08%[13]
Marrubium vulgareAerial partsNot specifiedUPLC0.58–1.46% (dry weight)[3]
Marrubium alyssonNot specifiedMethanol extractionHPTLC14.09 mg/g of dry extract[10]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature that validate the traditional uses of Marrubium species and their active constituent, this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a substance.[14][15]

Objective: To evaluate the ability of a test substance to reduce edema (swelling) induced by an inflammatory agent.

Materials:

  • Wistar rats

  • 1% (w/v) carrageenan solution in saline

  • Test substance (e.g., Marrubium extract or this compound) dissolved in a suitable vehicle

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.[16]

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.[14]

  • Administration of Test Substance: Administer the test substance (e.g., orally or intraperitoneally) at a predetermined dose. The control group receives the vehicle only, and the positive control group receives the standard anti-inflammatory drug.

  • Induction of Inflammation: One hour after the administration of the test substance, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[15][17]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14][17]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Gastroprotective Activity: Ethanol-Induced Gastric Ulcer Model in Mice

This model is used to screen for compounds with potential anti-ulcer activity by assessing their ability to protect the gastric mucosa from damage induced by ethanol (B145695).[11][18]

Objective: To evaluate the gastroprotective effect of a test substance against ethanol-induced gastric lesions.

Materials:

  • Swiss mice

  • Absolute ethanol

  • Test substance (e.g., Marrubium extract or this compound)

  • Positive control (e.g., Omeprazole)

  • Vehicle for the test substance

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice and fast them for 24 hours before the experiment, with free access to water.[18]

  • Administration of Test Substance: Administer the test substance orally to the test group, the vehicle to the control group, and the positive control drug to its respective group.

  • Induction of Gastric Ulcers: One hour after the administration of the test substance, orally administer 1 mL/200 g body weight of absolute ethanol to each mouse to induce gastric ulcers.[18]

  • Euthanasia and Stomach Excision: One hour after ethanol administration, euthanize the mice.

  • Macroscopic Evaluation: Excise the stomachs, open them along the greater curvature, and rinse with saline to visualize the gastric lesions.

  • Ulcer Index Determination: Score the ulcers based on their number and severity.

  • Biochemical Analysis (Optional): Homogenize a portion of the gastric tissue to measure parameters such as mucus production, pH, and levels of oxidative stress markers.

Antimicrobial Activity: Disc Diffusion Assay

This method is a preliminary screening test to assess the antimicrobial activity of plant extracts.[5][19][20]

Objective: To determine the ability of a substance to inhibit the growth of a specific microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Agar (B569324) plates (e.g., Mueller-Hinton agar)

  • Sterile filter paper discs (6 mm diameter)

  • Test substance (e.g., Marrubium extract) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., standard antibiotic disc)

  • Negative control (solvent-impregnated disc)

  • Bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a sterile broth.

  • Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the entire surface of the agar plate using a sterile cotton swab.[20]

  • Application of Discs: Aseptically place the sterile filter paper discs impregnated with the test substance, positive control, and negative control onto the surface of the inoculated agar plate.[21]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[19]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[20]

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Molecular Mechanisms

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by this compound.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor (e.g., TLR, TNFR) Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB-NF-kB IkB NF-κB IKK Complex->IkB-NF-kB phosphorylates IkB IkB IkB Ub Ub IkB->Ub ubiquitination NF-kB NF-κB (p50/p65) NF-kB_nucleus NF-κB (p50/p65) NF-kB->NF-kB_nucleus translocation IkB-NF-kB->IkB IkB-NF-kB->NF-kB Proteasome Proteasome Ub->Proteasome degradation This compound This compound This compound->Marrubiin_Inhibition DNA DNA NF-kB_nucleus->DNA binds Gene Expression Pro-inflammatory Gene Expression DNA->Gene Expression

Caption: this compound inhibits the NF-κB signaling pathway, likely by targeting the IKK complex, thereby preventing the transcription of pro-inflammatory genes.

Modulation of the Nrf2-Keap1 Antioxidant Pathway

The antioxidant properties of Marrubium species may be linked to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[6][8][23]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1-Nrf2 Keap1 Nrf2 Oxidative Stress->Keap1-Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Ub Ub Nrf2->Ub Keap1-Nrf2->Nrf2 degradation via proteasome Nrf2_nucleus Nrf2 Keap1-Nrf2->Nrf2_nucleus translocation Proteasome Proteasome Ub->Proteasome This compound This compound This compound->Marrubiin_Activation ARE Antioxidant Response Element Nrf2_nucleus->ARE binds Gene Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene Expression

Caption: this compound may promote the dissociation of Nrf2 from Keap1, leading to the expression of antioxidant genes and enhanced cellular protection against oxidative stress.

Conclusion

This technical guide has provided a comprehensive overview of the traditional uses of this compound-containing Marrubium species, supported by quantitative data and detailed experimental protocols. The elucidation of the molecular mechanisms, particularly the modulation of the NF-κB and Nrf2-Keap1 signaling pathways, offers a scientific basis for the ethnobotanical claims. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development, encouraging further investigation into the therapeutic potential of these remarkable medicinal plants.

References

Marrubiin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of Marrubiin, a bioactive diterpenoid lactone, intended for researchers, scientists, and professionals in drug development. This guide details its chemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols.

Core Chemical and Physical Properties

This compound, derived from Marrubium vulgare (white horehound), is a key bioactive compound with the chemical formula C₂₀H₂₈O₄.[1][2][3][4] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 465-92-9[1][2][3][4][5]
Molecular Weight 332.43 g/mol [2][4][6]
Molecular Formula C₂₀H₂₈O₄[1][2][3][4]
Synonyms Marrubin, (+)-Marrubiin, NSC 36693[1][7]
Appearance White Powder[4]
Melting Point 159-160.5 °C[2][6]
Storage Temperature 2-8°C[6]

Biological Activity and Pharmacological Effects

This compound has demonstrated a range of pharmacological activities, positioning it as a compound of interest for further investigation.

Vasorelaxant Effects

Studies have shown that this compound exhibits vasorelaxant properties. It has been observed to inhibit potassium chloride-induced contractions in rat aortic rings, with a reported half-maximal inhibitory concentration (IC₅₀) of 24 µM.[1]

Anti-inflammatory and Antinociceptive Activities

This compound has shown significant anti-inflammatory and pain-relieving effects in animal models. It has been found to inhibit ovalbumin-induced allergic ear edema in mice at a dose of 100 mg/kg.[1] Furthermore, it demonstrates antinociceptive properties by inhibiting acetic acid-induced writhing and capsaicin-induced paw licking in mice, with half-maximal effective dose (ID₅₀) values of 2.2 and 28.8 µmol/kg, respectively.[1]

Experimental Protocols

To facilitate further research, this section outlines a general methodology for investigating the vasorelaxant effects of this compound, based on established experimental models.

Vasorelaxant Activity Assay

This protocol describes the procedure for assessing the vasorelaxant effect of this compound on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)

  • Potassium Chloride (KCl)

  • This compound

  • Organ bath system

  • Isometric force transducer

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g. During this period, replace the bath solution every 15 minutes.

  • Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.

  • Once the contraction has stabilized, add this compound in a cumulative manner at increasing concentrations to determine its relaxant effect.

  • Record the relaxation as a percentage of the maximal contraction induced by KCl.

  • Calculate the IC₅₀ value, which represents the concentration of this compound required to produce 50% of the maximal relaxation.

Workflow for Vasorelaxant Activity Assay.

Signaling Pathways

The precise signaling pathways through which this compound exerts its diverse effects are still under investigation. However, its vasorelaxant activity likely involves modulation of ion channels in vascular smooth muscle cells.

signaling_pathway cluster_cell Cellular Events This compound This compound VSMC Vascular Smooth Muscle Cell K_Channel K+ Channels This compound->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Contraction Contraction Ca_Influx->Contraction Is required for

Hypothesized Signaling Pathway for Vasorelaxation.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

The Solubility Profile of Marrubiin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the solubility of the diterpenoid marrubiin in various solvents. This document provides a summary of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for the experimental process.

Introduction

This compound is a labdane (B1241275) diterpenoid and the primary bitter compound isolated from the white horehound plant (Marrubium vulgare). It is recognized for a range of pharmacological activities, including anti-inflammatory, expectorant, and vasorelaxant effects[1]. The therapeutic potential of this compound is intrinsically linked to its physicochemical properties, with solubility being a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage forms. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents based on available scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₄[1]
Molecular Weight332.43 g/mol [1]
Melting Point159-162 °C[2]
LogP (estimated)3.40 - 3.7[2][3]
pKa (predicted)14.66 ± 0.70[2]

Solubility of this compound

This compound is generally characterized as a lipophilic compound, which is reflected in its solubility profile. It exhibits good solubility in various organic solvents but has limited solubility in aqueous solutions[4][5].

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in different solvents. It is important to note that comprehensive, systematic studies on the solubility of this compound across a wide range of solvents and temperatures are limited in publicly available literature. The data presented here is compiled from various sources, including chemical supplier information and experimental procedures in published research.

SolventTemperature (°C)SolubilityData TypeReference
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (300.82 mM)Quantitative[2][6]
ChloroformNot SpecifiedSolubleQualitative[7]
DichloromethaneNot SpecifiedSolubleQualitative[8]
EthanolNot SpecifiedSolubleQualitative[7]
AcetoneNot SpecifiedSolubleQualitative[8]
Ethyl AcetateNot SpecifiedSolubleQualitative[8]
MethanolNot Specified≥ 1 mg/mLSemi-quantitative[9][10]
Diethyl EtherNot Specified≥ 0.6 mg/mLSemi-quantitative[11]
WaterNot SpecifiedLimited/Poor SolubilityQualitative[4]

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. "Semi-quantitative" values are derived from concentrations of solutions prepared in experimental settings and represent a minimum solubility, not necessarily the saturation point.

The high solubility in DMSO makes it a suitable solvent for in vitro assays[6][10]. The qualitative data indicates good solubility in common organic solvents like chloroform, dichloromethane, ethanol, and acetone, which are often used for extraction and purification of this compound from its natural source[12][8][13]. The limited aqueous solubility is a critical consideration for the development of oral and parenteral formulations.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a standard and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure based on this method.

Shake-Flask Method for Equilibrium Solubility Determination

1. Materials:

  • This compound (pure compound)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Glass vials with screw caps

  • Shaker or rotator capable of constant agitation and temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

3. Analytical Method Validation:

It is crucial to use a validated analytical method for the quantification of this compound. This typically involves establishing the method's linearity, accuracy, precision, and specificity. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate with constant agitation at a set temperature (e.g., 24-72 hours) add_excess->equilibrate separate Phase Separation: Allow to sediment or centrifuge equilibrate->separate filter Withdraw supernatant and filter through a 0.22 µm filter separate->filter dilute Accurately dilute the filtrate filter->dilute quantify Quantify this compound concentration (e.g., by HPLC-UV) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is a key parameter influencing its biopharmaceutical properties and formulation development. While it demonstrates good solubility in several organic solvents, its limited aqueous solubility presents a challenge that may require formulation strategies such as the use of co-solvents, surfactants, or advanced drug delivery systems to enhance its bioavailability. The lack of comprehensive quantitative solubility data highlights an area for future research that would be highly valuable for the scientific and pharmaceutical communities. The standardized shake-flask method provides a reliable approach for systematically determining the solubility of this compound in a variety of solvents and conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Labdane (B1241275) Diterpenes from Horehound (Marrubium vulgare)

Introduction

Marrubium vulgare L. (Lamiaceae), commonly known as horehound, is a perennial herb with a long history of use in traditional medicine, particularly for respiratory and digestive ailments.[1][2] Its therapeutic properties are largely attributed to a class of bicyclic diterpenoids known as labdane diterpenes.[2][3] Marrubiin, the principal labdane diterpene in horehound, is a bitter furanic labdanoid that has been the subject of extensive phytochemical and pharmacological investigation.[1][3] This technical guide provides a comprehensive overview of the labdane diterpenes found in M. vulgare, detailing their biosynthesis, methods for isolation and structural elucidation, and their significant pharmacological activities and underlying mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Major Labdane Diterpenes in Marrubium vulgare

The primary bitter components in horehound are labdane-type diterpenes, which can accumulate up to 3 mg/g of the plant's fresh weight.[3] this compound is the most abundant of these compounds.[3] Other significant labdane diterpenes have also been isolated and characterized from the plant, including precursors and derivatives of this compound.

Table 1: Key Labdane Diterpenes Identified in Marrubium vulgare

Compound Name Key Structural Features / Notes References
This compound Furanic labdane diterpene lactone; the principal bitter compound. [1][3]
Marrubenol (B1251324) A furanic labdane diterpene, also shows significant biological activity. [3][4][5]
Prethis compound A precursor to this compound. [3]
11-Oxothis compound An oxidized derivative of this compound. [3]
12(S)-hydroxythis compound A novel hydroxylated derivative of this compound. [6]
Peregrinol A labdane diterpene also found in the plant. [3]
Vulgarol A labdane diterpene identified in M. vulgare. [3]

| 3-deoxo-15-methoxyvelutine C | A novel labdane diterpenoid isolated from the whole plant. |[6] |

Biosynthesis of this compound

Contrary to early assumptions that isoprenoids are synthesized exclusively via the mevalonate (B85504) (MVA) pathway, studies using 13C-labeled glucose have demonstrated that this compound biosynthesis in Marrubium vulgare occurs through the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOXP/MEP) pathway.[4][7][8] This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and leads to the formation of the isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal precursors for all isoprenoids.[9] These units are subsequently condensed to form geranylgeranyl diphosphate (GGPP), the precursor to diterpenes.[9]

This compound Biosynthesis Pathway Glucose Glucose TrioseP Triose Phosphates Glucose->TrioseP DOXP_MEP DOXP/MEP Pathway TrioseP->DOXP_MEP IPP_DMAPP IPP / DMAPP DOXP_MEP->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP Labdane Labdane Skeleton GGPP->Labdane This compound This compound Labdane->this compound

A simplified diagram of the non-mevalonate biosynthesis pathway for this compound.

Experimental Protocols

Extraction, Isolation, and Purification

General Protocol:

Isolation Workflow Plant Dried, Powdered M. vulgare Aerial Parts Extract Solvent Extraction (e.g., Methanol) Plant->Extract Fractionate Column Chromatography (Silica Gel) Extract->Fractionate Fractions Collection of Fractions Fractionate->Fractions Purify Purification (e.g., Prep-HPLC, Prep-TLC) Fractions->Purify Pure_Cmpd Pure Labdane Diterpenes Purify->Pure_Cmpd Analysis Structural Elucidation (NMR, MS, etc.) Pure_Cmpd->Analysis

A typical experimental workflow for isolating labdane diterpenes.
Structural Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic techniques.[6][12][13]

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments is crucial for determining the complete chemical structure and stereochemistry. This includes:

    • 1H NMR : Provides information on the number and environment of protons.

    • 13C NMR : Shows the number and type of carbon atoms.

    • NOESY : Helps determine the relative stereochemistry by identifying protons that are close in space.[6]

  • X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous confirmation of the structure and absolute stereochemistry.[4][13]

Pharmacological Activities and Mechanisms of Action

Labdane diterpenes from horehound exhibit a wide range of pharmacological effects, including vasorelaxant, anti-inflammatory, antinociceptive, and gastroprotective activities.[1][4][10]

Vasorelaxant Activity

Experimental Protocol (KCl-induced Rat Aorta Contraction):

  • The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), aerated with 95% O2 / 5% CO2 at 37°C.

Mechanism of Action : The vasorelaxant effect of this compound and marrubenol is primarily attributed to the blockade of L-type voltage-operated Ca2+ channels in vascular smooth muscle cells.[14][16] This inhibits the influx of extracellular Ca2+, leading to muscle relaxation and vasodilation.[14] Some evidence also suggests an endothelium-dependent mechanism involving nitric oxide (NO).[4]

Table 2: Vasorelaxant Activity of this compound and Marrubenol on KCl-Induced Contraction in Rat Aorta

Compound IC50 (µM) Reference
Marrubenol 7.7 ± 1.9 [5]
This compound 24.0 ± 2.3 [5]

Vasorelaxant Mechanism KCl High K⁺ (Depolarization) VOCC Voltage-Operated Ca²⁺ Channel (VOCC) KCl->VOCC opens Ca_influx Ca²⁺ Influx VOCC->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction This compound This compound / Marrubenol This compound->VOCC blocks

Mechanism of vasorelaxation by blocking calcium channels.
Anti-inflammatory and Antinociceptive Activity

This compound has demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) properties in various animal models.[4][17]

Experimental Protocols:

  • Antinociceptive - Acetic Acid-Induced Writhing Test : Mice are injected intraperitoneally (i.p.) with acetic acid to induce abdominal constrictions (writhing). The test compound is administered prior to the acetic acid, and the number of writhes is counted. A reduction in writhing indicates an analgesic effect.[17]

  • Antinociceptive - Formalin Test : Formalin is injected into a mouse's paw, causing a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The time the animal spends licking the paw is measured. The test compound's ability to reduce licking time in either phase provides insight into its mechanism (central vs. peripheral/anti-inflammatory).[17]

  • Anti-inflammatory - Carrageenan-Induced Peritonitis : Carrageenan is injected into the peritoneal cavity of mice to induce inflammation, characterized by the infiltration of immune cells (like neutrophils) and increased protein levels in the peritoneal fluid.[18][19] this compound is administered before the carrageenan, and its effect on cell migration and myeloperoxidase (MPO) activity (an enzyme marker for neutrophils) is assessed.[18][19]

Mechanism of Action : The anti-inflammatory effects of this compound are mediated through multiple pathways. It has been shown to inhibit the infiltration of inflammatory cells and prevent the degranulation of peritoneal mast cells.[18][19] this compound also suppresses the NF-κB signaling pathway, a key regulator of inflammation.[4] Its antinociceptive effects are potent and suggest a peripheral mechanism of action, as it is highly effective in chemically induced pain models but not in thermal pain models, and its action is not reversed by the opioid antagonist naloxone.[17]

Table 3: Antinociceptive Activity of this compound in Mice

Test Model Route ID50 (µmol/kg) Reference
Acetic Acid Writhing i.p. 2.2 [17]
Formalin Test (1st Phase) i.p. 6.6 [17]
Formalin Test (2nd Phase) i.p. 6.3 [17]

| Capsaicin Test | i.p. | 28.8 |[17] |

Anti_Inflammatory_Mechanism Stimulus Inflammatory Stimulus (e.g., Carrageenan) MastCell Mast Cell Degranulation Stimulus->MastCell Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β) Stimulus->Cytokines Inflammation Inflammation (Edema, Pain) MastCell->Inflammation NFkB NF-κB Pathway Activation Cytokines->NFkB Infiltration Neutrophil Infiltration (MPO) Cytokines->Infiltration NFkB->Inflammation Infiltration->Inflammation This compound This compound This compound->MastCell inhibits This compound->NFkB inhibits This compound->Infiltration inhibits

References

Methodological & Application

High-Yield Marrubiin Extraction from Marrubium vulgare: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marrubiin, a labdane (B1241275) diterpene, is the principal bioactive compound found in Marrubium vulgare (white horehound). It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, vasorelaxant, and antihypertensive effects. The growing interest in this compound for therapeutic applications necessitates efficient and high-yield extraction methods. This document provides detailed application notes and protocols for various extraction techniques to obtain this compound from M. vulgare, tailored for research, and drug development purposes.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different extraction techniques.

Table 1: Comparison of this compound Yield and Total Extract Yield by Different Extraction Methods

Extraction MethodSolventKey ParametersTotal Extract Yield (%)This compound Content in Extract (%)Source
Soxhlet Extraction Ethanol80°C11.27 ± 1.450.69 ± 0.08[1][2]
HexaneNot specified3.23Not detected[3][4]
Microwave-Assisted Extraction (MAE) Ethanol:Water (1:1)539 W, 373 s, 32 mL/g20.231.35 ± 0.04[1][5][6]
Ethanol (100%)120°C, 15 minNot specifiedHigh yield reported[6]
Ultrasound-Assisted Extraction (UAE) Ethanol:Water (1:1)467 W, 47 min, 33 mL/g14.2 ± 0.90.91 ± 0.04[7][8]
**Supercritical CO₂ Extraction (SC-CO₂) **Supercritical CO₂300 bar, 60°C3.51High, but not quantified in total extract[3][4][9]
Supercritical CO₂200 bar, 60°CNot specified71.96 (as area %)[3][4]
Supercritical CO₂300 bar, 60°C (fractionated)Not specified75.14 (in fraction after 1h)[3][9]
Maceration Methanol (B129727)Room temperature17.8 (w/w)15.6 (156 mg/g)[10]

Table 2: Optimized Parameters for Modern Extraction Techniques

MethodParameterOptimized ValueSource
MAE Microwave Power539 W[1][2][5]
Irradiation Time373 seconds[1][2][5]
Solvent to Drug Ratio32 mL/g[1][2][5]
UAE Ultrasound Power467 W[7][8]
Sonication Time47 minutes[7][8]
Solvent to Drug Ratio33 mL/g[7][8]
SC-CO₂ Pressure200-300 bar[3][4][9]
Temperature60°C[3][4][9]

Experimental Protocols

Detailed methodologies for the key extraction and quantification techniques are provided below.

Plant Material Preparation
  • Drying: Air-dry the aerial parts of Marrubium vulgare in the shade to remove moisture.

  • Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Sieving: Sieve the powder to a uniform particle size (e.g., 60-80 mesh) to ensure consistent extraction efficiency.[2]

Extraction Protocols

This method serves as a baseline for comparison with modern techniques.

  • Place 10 g of powdered plant material into a cellulose (B213188) thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of ethanol.[2]

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point (approximately 80°C for ethanol).[2]

  • Allow the extraction to proceed for a sufficient duration (e.g., until the solvent in the siphon tube runs clear), typically several hours.

  • Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain the crude extract.

A green and efficient alternative to conventional methods.

  • Place a specified amount of powdered plant material (e.g., 1 g) into the extraction vessel.

  • Add the solvent, ethanol:water (1:1 v/v), at an optimized solvent-to-drug ratio of 32 mL/g.[1][2][5]

  • Set the microwave power to 539 W and the irradiation time to 373 seconds.[1][2][5]

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator.

This method utilizes ultrasonic waves to enhance extraction efficiency.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Maintain a constant temperature if required by the specific protocol.

  • Filter the extract and concentrate it using a rotary evaporator.

A highly selective and environmentally friendly method for lipophilic compounds.

  • Load the powdered plant material into the extractor vessel.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 200-300 bar).[3][4][9]

  • Heat the system to the target temperature (e.g., 60°C).[3][4][9]

  • Maintain a constant flow of supercritical CO₂ through the plant material.

  • Collect the extract by depressurizing the CO₂ in a separator, causing the this compound to precipitate.

  • Fractional collection at different time intervals can be employed to concentrate this compound.[3][9]

A simple extraction method suitable for preliminary studies.

  • Soak 200 g of powdered plant material in methanol (e.g., 2 L, repeated 4 times) at room temperature.[10]

  • Allow the mixture to stand for a specified period (e.g., several days) with occasional agitation.

  • Filter the mixture to separate the extract.

  • Combine the filtrates and concentrate under vacuum at 40°C using a rotary evaporator.[10]

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
  • Standard and Sample Preparation:

    • Prepare a standard stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Dissolve the dried plant extracts in methanol to a known concentration (e.g., 5 mg/mL) and filter through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

    • Mobile Phase: Toluene: Ethyl Acetate: Acetic Acid (5:4:1, v/v/v).

    • Application: Apply standard and sample solutions as bands on the HPTLC plate using an automated applicator.

  • Development and Detection:

    • Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • After development, dry the plate.

    • Visualize the spots under UV light at 254 nm.

    • Quantify the this compound content by densitometric scanning and comparison with the calibration curve of the this compound standard.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction cluster_analysis Analysis prep1 M. vulgare (aerial parts) prep2 Drying prep1->prep2 prep3 Grinding prep2->prep3 prep4 Sieving prep3->prep4 soxhlet Soxhlet prep4->soxhlet mae MAE prep4->mae uae UAE prep4->uae scco2 SC-CO2 prep4->scco2 maceration Maceration prep4->maceration filter Filtration soxhlet->filter mae->filter uae->filter crude_extract Crude this compound Extract scco2->crude_extract Depressurization/ Precipitation maceration->filter concentrate Concentration (Rotary Evaporator) filter->concentrate concentrate->crude_extract hptlc HPTLC Quantification crude_extract->hptlc result This compound Yield (%) hptlc->result

Caption: General workflow for this compound extraction and quantification.

Signaling Pathway: this compound's Anti-inflammatory Action via NF-κB Inhibition

This compound has been reported to exert its anti-inflammatory effects through the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus cluster_effect Cellular Response stimuli e.g., LPS, Cytokines receptor Receptor stimuli->receptor ik_kinase IKK Complex receptor->ik_kinase activates ikb IκBα ik_kinase->ikb phosphorylates ikb->ikb ubiquitination & degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to nfkb_ikb NF-κB-IκBα (Inactive) nfkb_ikb->ikb releases nfkb_ikb->nfkb dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) dna->genes inflammation Inflammation genes->inflammation This compound This compound This compound->ik_kinase inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This document provides a comprehensive guide for the high-yield extraction of this compound from Marrubium vulgare. Modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical CO₂ (SC-CO₂) extraction offer significant advantages over conventional methods in terms of yield, efficiency, and environmental impact. The provided protocols and comparative data will aid researchers, scientists, and drug development professionals in selecting and optimizing the most suitable extraction strategy for their specific needs, thereby facilitating further research and development of this compound-based therapeutics.

References

Application Notes and Protocols: Microwave-Assisted Extraction of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marrubiin, a labdane (B1241275) diterpenoid, is the principal bioactive compound found in Marrubium vulgare (white horehound). It is recognized for a variety of pharmacological activities, making its efficient extraction a key objective for research and drug development. Microwave-Assisted Extraction (MAE) presents a modern and efficient alternative to conventional methods like Soxhlet extraction.[1][2][3] This "Green Chemistry" approach significantly reduces extraction time, solvent consumption, and energy usage while often increasing the yield of target compounds.[2][4] The mechanism relies on the direct interaction of microwaves with polar molecules in the solvent and plant matrix, generating rapid localized heating that enhances mass transfer and disrupts plant cell walls, thereby releasing the desired phytochemicals.

This document provides a detailed protocol for the microwave-assisted extraction of this compound from M. vulgare, summarizing key quantitative data from various studies and outlining a comprehensive experimental workflow.

Data Presentation: Comparison of MAE Protocols

The efficiency of Microwave-Assisted Extraction is influenced by several parameters, including microwave power, irradiation time, solvent composition, and the solvent-to-solid ratio. The following table summarizes quantitative data from different optimized protocols.

ParameterProtocol 1Protocol 2Protocol 3
Plant Material Whole PlantDry LeavesAir-dried Leaves
Solvent Ethanol:Water (1:1 v/v)[1][2][4]100% Ethanol[5][6]Methanol:Water (80:20 v/v)[7]
Solvent-to-Solid Ratio 32 mL/g[1][2][3][8]Not specified30 mL/g (60 mL per 2 g)[7]
Microwave Power 539 W[1][2][3][8]Not specified800 W[7]
Irradiation Time 373 seconds (approx. 6.2 min)[1][2][3][8]15 minutes (3 cycles of 5 min)[5][6]10 minutes[7]
Temperature Not specified120 °C[5][6]60 °C[7]
Resulting this compound Yield 1.35 ± 0.04%[1][3][4][8]Not specified6.62%[7]
Analytical Method HPTLC[1][2]HPLC-UV/PAD[5][6]qNMR[7]

Note: Yields can vary based on plant origin, harvesting time, and specific equipment used. The MAE technique has been shown to nearly double the this compound concentration compared to traditional Soxhlet extraction (0.69 ± 0.08% vs. 1.35 ± 0.04%).[1][2][3][8]

Experimental Protocol: Microwave-Assisted Extraction of this compound

This protocol is a generalized procedure based on established methodologies.[1][6][7] Researchers should optimize parameters based on their specific equipment and plant material.

1. Materials and Reagents

  • Plant Material: Dried aerial parts of Marrubium vulgare, ground into a fine powder (e.g., 60-80 mesh size).

  • Extraction Solvents (HPLC Grade):

    • Ethanol:Water (1:1, v/v)

    • Methanol:Water (80:20, v/v)

    • Ethanol (100%)

  • Equipment:

    • Microwave extraction system (e.g., multimode microwave apparatus)

    • Extraction vessels

    • Analytical balance

    • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or equivalent)

    • Centrifuge

    • Rotary evaporator

    • Analytical instrumentation for quantification (e.g., HPLC, HPTLC).

2. Preparation of Plant Material

  • Ensure the M. vulgare plant material is thoroughly dried to a constant weight.

  • Grind the dried material into a fine, homogenous powder to increase the surface area available for extraction. Sieve the powder to achieve a consistent particle size.

3. Microwave-Assisted Extraction Procedure

  • Weigh a precise amount of the powdered plant material (e.g., 2 g) and place it into the microwave extraction vessel.

  • Add the selected extraction solvent at the desired solvent-to-solid ratio (e.g., 30:1, which is 60 mL of solvent for 2 g of plant material).[7]

  • Securely seal the extraction vessel and place it inside the microwave extractor.

  • Set the extraction parameters. Based on the data, a starting point could be:

    • Power: 600-800 W

    • Temperature: 60-120 °C (if temperature control is available)

    • Time: 10-15 minutes. This may be a single irradiation period or divided into cycles.

  • Start the microwave program.

  • After the extraction is complete, allow the vessels to cool to room temperature before opening to avoid solvent flashing.

4. Post-Extraction Processing

  • Separate the extract from the solid plant residue. This can be achieved by:

    • Filtration: Filter the mixture through a Buchner funnel under vacuum. Wash the solid residue with a small volume of fresh solvent (e.g., 3 x 5 mL) to ensure complete recovery of the extract.[7]

    • Centrifugation: Alternatively, centrifuge the mixture at high speed (e.g., 2000 rpm for 5 minutes) and decant the supernatant.[2][3]

  • Combine the liquid fractions (filtrate or supernatant).

  • Concentrate the extract to dryness or a smaller volume using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 35-60 °C).[2][7]

  • The resulting crude extract can be further purified if necessary.

5. Quantification of this compound

  • Dissolve a known weight of the dried extract in a suitable solvent (e.g., methanol) to a final concentration (e.g., 1 mg/mL).[2]

  • Filter the solution through a 0.45 µm membrane filter before analysis.[3]

  • Quantify the this compound content using a validated analytical method such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the results against a standard curve prepared with pure this compound.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Microwave-Assisted Extraction protocol for this compound.

MAE_Workflow raw_material Marrubium vulgare (Dried Aerial Parts) grinding Grinding & Sieving raw_material->grinding mixing Mixing with Solvent (e.g., Ethanol/Water) grinding->mixing mae Microwave-Assisted Extraction (Set Power, Time, Temp.) mixing->mae cooling Cooling to Room Temp. mae->cooling separation Filtration / Centrifugation cooling->separation solid_waste Solid Residue (Waste) separation->solid_waste Discard concentration Solvent Evaporation (Rotary Evaporator) separation->concentration Liquid Extract analysis Quantification of this compound (HPLC / HPTLC) concentration->analysis final_product This compound-Rich Extract analysis->final_product

Caption: Workflow for Microwave-Assisted Extraction of this compound.

References

Application Notes and Protocols for Supercritical CO2 Extraction of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marrubiin, a labdane (B1241275) diterpene found in Marrubium vulgare (white horehound), is a bioactive compound with a range of pharmacological activities, including anti-inflammatory, antioxidant, analgesic, and vasorelaxant properties.[1][2][3] Traditional methods for its extraction often involve organic solvents and high temperatures, which can lead to thermal degradation and low yields.[4][5] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) presents a green and efficient alternative, offering high selectivity and preserving the thermal-sensitive nature of this compound.[4][5] This document provides detailed application notes and protocols for the supercritical CO2 extraction of this compound, including optimal parameters, analytical quantification methods, and insights into its molecular mechanisms of action.

Data Presentation: Supercritical CO2 Extraction Parameters for this compound

The efficiency of this compound extraction using supercritical CO2 is highly dependent on parameters such as pressure, temperature, and extraction time. The following tables summarize quantitative data from studies on the SFE of this compound from Marrubium vulgare.

Table 1: Effect of Pressure and Temperature on Total Extraction Yield and this compound Content. [6]

Pressure (bar)Temperature (°C)CO2 Density ( kg/m ³)Total Yield (%)This compound in Extract (%)
10040628.71.55Not Detected
10050451.10.78Not Reported
20040839.92.1562.60
20050780.12.4568.41
20060723.82.8971.96
30040909.52.8523.74
30050868.93.1545.91
30060828.73.5158.39

Table 2: Fractional Supercritical CO2 Extraction for this compound Intensification at 300 bar and 60°C. [6]

Extraction Time (hours)This compound in Extract (%)
0.568.23
1.075.14
1.570.15
2.065.43
3.055.89
4.044.39

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of this compound

This protocol is based on methodologies aimed at maximizing the yield and concentration of this compound from dried and ground Marrubium vulgare.

1. Materials and Equipment:

  • Dried and ground aerial parts of Marrubium vulgare (particle size ~0.4 mm).
  • Supercritical Fluid Extraction (SFE) system equipped with an extractor vessel, pumps, a back-pressure regulator, and a collection vessel.
  • High-purity CO2 (99.9%).

2. SFE Procedure:

  • Load the extractor vessel with a known quantity of the ground plant material.
  • Pressurize the system with CO2 to the desired pressure (e.g., 200 bar).
  • Heat the extractor to the desired temperature (e.g., 60°C).
  • Maintain a constant CO2 flow rate (e.g., 0.3 kg/h ).
  • Set the separator conditions to a lower pressure and temperature (e.g., 15 bar and 25°C) to facilitate the precipitation of the extract.
  • For fractional extraction, collect the extract at different time intervals (e.g., every 30 minutes for the first 2 hours, then hourly).
  • After the extraction is complete, carefully depressurize the system and collect the extracts.
  • Store the extracts at -20°C for further analysis.

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

1. Materials and Equipment:

  • This compound extract obtained from SFE.
  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
  • Helium as carrier gas.
  • Methanol (B129727) or other suitable solvent for sample dilution.
  • This compound standard for calibration.

2. GC-MS Analysis Procedure:

  • Prepare a stock solution of the this compound standard in methanol.
  • Prepare a dilution series of the standard to create a calibration curve.
  • Dissolve a known amount of the SFE extract in methanol.
  • Set the GC-MS parameters:
  • Injector Temperature: 250°C
  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.
  • Carrier Gas Flow Rate: 1 mL/min (Helium)
  • MS Ion Source Temperature: 230°C
  • MS Quadrupole Temperature: 150°C
  • Mass Range: 40-550 m/z
  • Inject the standard solutions and the extract sample into the GC-MS.
  • Identify the this compound peak based on its retention time and mass spectrum compared to the standard.
  • Quantify the amount of this compound in the extract using the calibration curve.[7]

Protocol 3: Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

1. Materials and Equipment:

  • HPTLC system with a sample applicator, developing chamber, and densitometric scanner.
  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
  • This compound standard.
  • Methanol for sample and standard preparation.
  • Mobile phase: Toluene: Ethyl Acetate: Acetic Acid (5:4:1, v/v/v).[8]

2. HPTLC Analysis Procedure:

  • Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
  • Prepare a stock solution of the SFE extract in methanol (e.g., 10 mg/mL).
  • Apply different volumes of the standard solution to the HPTLC plate to create a calibration curve (e.g., in the range of 40-400 ng/spot).[8]
  • Apply a known volume of the extract solution to the plate.
  • Develop the plate in the developing chamber with the mobile phase until the solvent front reaches a desired distance.
  • Dry the plate in an oven.
  • Scan the plate using a densitometer at a suitable wavelength (e.g., 254 nm).
  • Identify the this compound spot based on its Rf value compared to the standard.
  • Quantify the amount of this compound in the extract by comparing the peak area with the calibration curve.[8][9]

Visualizations: Workflows and Signaling Pathways

SFE_Workflow cluster_preparation Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_collection Collection & Analysis plant_material Marrubium vulgare (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding extractor Extractor Vessel (Pressure & Temperature Controlled) grinding->extractor sfe_system SFE System sfe_system->extractor co2_source CO2 Source co2_source->sfe_system separator Separator (Pressure & Temperature Reduction) extractor->separator extract_collection Extract Collection separator->extract_collection analysis Quantification (GC-MS / HPTLC) extract_collection->analysis

Supercritical CO2 extraction workflow for this compound.

Marrubiin_Signaling cluster_stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB_complex NF-κB (p50/p65) (Inactive) IκBα->NFκB_complex Inhibition NFκB_active NF-κB (p50/p65) (Active) NFκB_complex->NFκB_active IκBα Degradation nucleus Nucleus NFκB_active->nucleus Translocation gene_expression Gene Transcription nucleus->gene_expression This compound This compound This compound->IKK Inhibition inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) gene_expression->inflammatory_mediators

This compound's inhibition of the NF-κB signaling pathway.

Mechanism of Action: Anti-inflammatory Effects

This compound has been reported to exert its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[11][12][13] this compound has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[1][10] This ultimately leads to a reduction in the production of inflammatory mediators.

This compound also exhibits antioxidant properties, which may contribute to its anti-inflammatory effects by reducing the oxidative stress that can activate the NF-κB pathway.[2][14] While the precise mechanisms of its antioxidant action are still under investigation, it is known to scavenge free radicals. The potential modulation of other antioxidant pathways, such as the Nrf2 signaling pathway, by this compound warrants further research.[15][16][17][18]

References

Purification of Marrubiin via Column Chromatography: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marrubiin, a furanic labdane (B1241275) diterpene primarily isolated from Marrubium vulgare (white horehound), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. The purification of this compound from crude plant extracts is a critical step in pre-clinical and clinical research to ensure the quality, safety, and efficacy of this potential therapeutic agent. This document provides detailed application notes and protocols for the purification of this compound using silica (B1680970) gel column chromatography, a robust and scalable method for obtaining high-purity this compound.

Introduction

This compound is recognized as a key bioactive constituent of Marrubium vulgare.[1] Its therapeutic potential is linked to its ability to modulate various cellular pathways, notably through the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1] To facilitate further investigation into its mechanism of action and potential drug development, a reliable and efficient purification method is essential. Column chromatography, particularly using silica gel as the stationary phase, offers an effective means of separating this compound from other phytochemicals present in the crude extract.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of this compound from Marrubium vulgare. The yield and purity are dependent on the extraction method and the efficiency of the chromatographic separation.

ParameterSoxhlet ExtractionMicrowave-Assisted Extraction (MAE)Supercritical CO2 ExtractionColumn Chromatography Purification
Extraction Solvent EthanolEthanol:Water (1:1)Supercritical CO2Varies (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Methanol)
This compound Yield in Crude Extract (%) 0.69 ± 0.081.35 ± 0.04Not specified, but high this compound content-
This compound Content in Extract (mg/g) Not specifiedNot specifiedUp to 71.96% in extracts-
Purity after Column Chromatography (%) --->95% (expected)
Final Yield of Pure this compound Dependent on initial extract yield and purification efficiencyDependent on initial extract yield and purification efficiencyDependent on initial extract yield and purification efficiencyDependent on crude extract quality and loading

Experimental Protocols

Extraction of this compound from Marrubium vulgare

This protocol describes a standard laboratory-scale extraction method.

Materials:

  • Dried aerial parts of Marrubium vulgare

  • Methanol (B129727) (analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Grind the dried aerial parts of Marrubium vulgare into a coarse powder.

  • Accurately weigh a desired amount of the powdered plant material.

  • Place the powdered material in a thimble and insert it into the Soxhlet apparatus.

  • Extract the plant material with methanol for 6-8 hours.

  • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Store the crude extract at 4°C until further use.

Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of this compound from the crude methanolic extract.

Materials:

  • Crude methanolic extract of Marrubium vulgare

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Anisaldehyde-sulfuric acid spray reagent

  • Collection tubes

  • Rotary evaporator

Procedure:

a. Column Packing:

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Wash the column with hexane until the packing is stable.

b. Sample Loading:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Dry the silica gel-adsorbed sample to a free-flowing powder.

  • Carefully load the dried sample onto the top of the packed column.

c. Elution:

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (8:2)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

d. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

  • Visualize the spots under a UV lamp at 254 nm and by spraying with anisaldehyde-sulfuric acid reagent followed by heating. This compound will appear as a distinct spot.

  • Pool the fractions containing pure this compound based on the TLC analysis.

e. Isolation of Pure this compound:

  • Combine the pure fractions.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Determine the yield and purity of the isolated this compound using analytical techniques such as HPLC or HPTLC.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification plant Marrubium vulgare (aerial parts) grinding Grinding plant->grinding extraction Soxhlet Extraction (Methanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_prep Silica Gel Column Preparation sample_loading Sample Loading crude_extract->sample_loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis tlc_analysis->elution Optimize Gradient pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

This compound's Anti-inflammatory Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway inflammatory_stimuli Inflammatory Stimuli receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb_ikb NF-κB-IκBα Complex ikb->nfkb_ikb Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->nfkb Release nucleus Nucleus gene_transcription Gene Transcription nfkb_n->gene_transcription inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-6) gene_transcription->inflammatory_mediators This compound This compound This compound->ikk Inhibition

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Marrubiin in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marrubiin is a bioactive furan (B31954) labdane (B1241275) diterpenoid found in plants of the Marrubium genus, most notably in Marrubium vulgare (white horehound). It is associated with a range of pharmacological activities, including antioxidant, analgesic, and vasorelaxant properties.[1][2] Consequently, accurate and precise quantification of this compound is crucial for the quality control and standardization of herbal extracts and formulations containing this compound. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable method for this purpose.[1][3] This application note provides a detailed protocol for the quantification of this compound in extracts using HPTLC.

Principle

This HPTLC method utilizes the principle of adsorption chromatography on a silica (B1680970) gel stationary phase. A specific mobile phase is used to separate this compound from other components in the plant extract. The quantification is achieved through densitometric analysis after visualization, comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥95%)

  • Solvents: Methanol (B129727), Toluene, Ethyl Acetate, Acetic Acid (all analytical grade)[4]

  • Stationary Phase: HPTLC plates with silica gel 60 F254[1][4]

  • Derivatization Reagent: Anisaldehyde-sulfuric acid reagent. To prepare, mix 0.5 mL of anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol, and then carefully add 5 mL of concentrated sulfuric acid.

2. Instrumentation

  • HPTLC applicator (e.g., CAMAG Automatic TLC Sampler)

  • HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)

  • TLC Plate Heater or oven

  • TLC Scanner (densitometer) with control and data analysis software

  • Ultrasonic bath

  • Rotary evaporator (optional, for extract concentration)

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in methanol to create a calibration curve. A typical concentration range is 40 ng/spot to 400 ng/spot.[4] For example, to get concentrations of 40, 80, 120, 160, and 200 ng/µL, dilute the stock solution accordingly.

  • Sample Solution:

    • Accurately weigh about 1 g of the dried plant extract.

    • Add 10 mL of methanol and sonicate for 15-20 minutes.

    • Filter the solution through a 0.45 µm syringe filter.

    • The final concentration of the extract solution for application may need to be adjusted based on the expected this compound content. A concentration of 10 mg/mL is often a good starting point.[1]

4. Chromatographic Conditions

  • Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm)

  • Mobile Phase: Toluene: Ethyl Acetate: Acetic Acid (5:4:1, v/v/v)[4]

  • Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for at least 20 minutes before plate development.[5]

  • Application: Apply the standard and sample solutions as 8 mm bands, at least 10 mm from the bottom edge of the plate, using an automated applicator.

  • Development: Develop the plate in the saturated chamber up to a distance of 80 mm.

  • Drying: After development, dry the plate using a plate heater or in an oven at a controlled temperature (e.g., 60°C) for 5-10 minutes to completely remove the mobile phase.

5. Derivatization and Densitometric Analysis

  • Derivatization: Dip the dried plate into the anisaldehyde-sulfuric acid reagent for 1-2 seconds or spray evenly with the reagent.

  • Heating: Heat the derivatized plate at 105-110°C for 5-10 minutes until the colored spots are clearly visible. This compound will appear as a distinct spot.

  • Densitometric Scanning: Scan the plate using a TLC scanner in absorbance mode. The optimal wavelength for scanning after derivatization with anisaldehyde-sulfuric acid should be determined, though scanning at 510 nm has been reported.[5]

  • Quantification: The this compound content in the sample is calculated by the software based on the calibration curve generated from the reference standards.

Method Validation Summary

The described HPTLC method should be validated according to ICH guidelines.[4] Key validation parameters are summarized in the tables below, based on reported data for similar methods.

Table 1: Linearity and Range

ParameterValue
Linearity Range40 - 400 ng/spot[4]
Correlation Coefficient (r²)> 0.99[1]
Regression Equationy = mx + c (where y is peak area and x is concentration)

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/spot)
Limit of Detection (LOD)15[4]
Limit of Quantification (LOQ)40[4]

Table 3: Precision

Parameter% RSD
Intraday Precision< 2%[4]
Interday Precision< 2%[4]

Table 4: Accuracy (Recovery)

Spike LevelRecovery (%)
50%> 95%[4]
100%> 95%[4]
150%> 95%[4]

Results and Discussion

The HPTLC method provides a well-resolved band for this compound, with a typical Rf value of approximately 0.47 ± 0.05 when using the specified mobile phase.[4] The amount of this compound in a methanolic extract of Marrubium vulgare has been reported to be around 156 mg/g of the extract.[1][3][6][7] The validation data confirms that the method is linear, sensitive, precise, and accurate for the quantification of this compound in herbal extracts.

Visualization of the HPTLC Workflow

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification A Standard Solution (this compound in Methanol) C Spotting on HPTLC Plate (Silica Gel 60 F254) A->C B Sample Solution (Extract in Methanol) B->C D Chromatographic Development (Toluene:EtOAc:Acetic Acid) C->D Development E Plate Drying D->E Drying F Derivatization (Anisaldehyde-Sulfuric Acid) E->F Visualization G Heating F->G H Densitometric Scanning G->H Analysis I Quantification (via Calibration Curve) H->I

References

Validated HPLC-UV Method for the Quantitative Analysis of Marrubiin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Marrubiin using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The described methodology is essential for the quality control, standardization, and pharmacokinetic studies of this compound, a major bioactive diterpenoid lactone found in Marrubium vulgare (horehound). The protocol includes comprehensive details on sample and standard preparation, chromatographic conditions, and method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines. All quantitative data from the method validation are summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a labdane (B1241275) diterpenoid that serves as a chemotaxonomic marker for the Marrubium genus. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Accurate and reliable quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for research and development, ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, precise, and widely accessible technique for this purpose. This document outlines a validated HPLC-UV method for the quantitative determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Acetic acid, analytical grade

  • Methanol (B129727), HPLC grade

  • Marrubium vulgare extract (or other sample matrix)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions for the analysis of this compound.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water with 0.2% Acetic Acid (B)
Gradient Program 0-12 min: 15% A / 85% B12-14 min: 40% A / 60% B14-18 min: 60% A / 40% B18-20 min: 80% A / 20% B20-24 min: 90% A / 10% B24-28 min: 100% A
Flow Rate 0.5 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Detection Wavelength 210 nm or 280 nm[1]
Run Time Approximately 30 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1-100 µg/mL).

Preparation of Sample Solutions
  • Extraction from Plant Material (if applicable): A microwave-assisted solvent extraction (MASE) can be employed for efficient extraction of this compound from Marrubium vulgare leaves.[2] A recommended method involves extracting the dried plant material with 100% ethanol (B145695) at 120 °C for 15 minutes.[2]

  • Sample Solution Preparation: Accurately weigh a known amount of the plant extract and dissolve it in a suitable volume of methanol.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The HPLC-UV method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included system suitability, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The parameters are typically evaluated by injecting a standard solution multiple times.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2%
Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Table 3: Linearity and Range Data

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = mx + c (where y is peak area and x is concentration)
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Table 4: Precision Data (%RSD)

Concentration LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low < 2.0%< 2.0%
Medium < 2.0%< 2.0%
High < 2.0%< 2.0%
Accuracy (Recovery)

Accuracy is determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix.

Table 5: Accuracy (Recovery) Data

Spiking LevelMean Recovery (%)%RSD
Low (80%) 98 - 102%< 2.0%
Medium (100%) 98 - 102%< 2.0%
High (120%) 98 - 102%< 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Table 6: LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD) [Insert experimentally determined value]
Limit of Quantification (LOQ) [Insert experimentally determined value]

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_results Results SamplePrep Sample Preparation (Extraction, Dissolution, Filtration) HPLC HPLC-UV Analysis (Injection and Separation) SamplePrep->HPLC StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->HPLC DataAcq Data Acquisition (Chromatogram Recording) HPLC->DataAcq PeakInt Peak Integration and Identification DataAcq->PeakInt Quant Quantification (Calibration Curve) PeakInt->Quant Report Final Report (this compound Concentration) Quant->Report

Caption: Experimental workflow for this compound analysis by HPLC-UV.

The logical relationship for method validation is depicted in the following diagram, showcasing the key parameters assessed.

Validation_Pathway cluster_parameters Validation Parameters (ICH Guidelines) ValidatedMethod Validated HPLC-UV Method Linearity Linearity & Range ValidatedMethod->Linearity Precision Precision (Intra-day, Inter-day) ValidatedMethod->Precision Accuracy Accuracy (Recovery) ValidatedMethod->Accuracy Specificity Specificity ValidatedMethod->Specificity LOD LOD ValidatedMethod->LOD LOQ LOQ ValidatedMethod->LOQ Robustness Robustness ValidatedMethod->Robustness

Caption: Key parameters for HPLC-UV method validation.

Conclusion

The described HPLC-UV method is demonstrated to be suitable for the quantitative analysis of this compound in various samples. The method is linear, precise, and accurate over the specified concentration range. The provided protocols and validation data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug development, enabling reliable and reproducible quantification of this important bioactive compound.

References

Application Note: High-Throughput Quantification of Marrubiin in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of marrubiin in human plasma. This compound, a labdane (B1241275) diterpenoid and the primary active constituent of Marrubium vulgare (white horehound), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and antidiabetic effects.[1][2] The described method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This robust and reproducible assay is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of this compound in clinical and preclinical research settings.

Introduction

This compound is a bicyclic furanolabdane diterpene with the molecular formula C₂₀H₂₈O₄ and a molecular weight of 332.4 g/mol .[3][4][5] It is recognized as the principal bitter compound in white horehound (Marrubium vulgare), a plant with a long history of use in traditional medicine. Recent pharmacological studies have highlighted its potential as a therapeutic agent, necessitating the development of sensitive and reliable analytical methods for its quantification in biological matrices. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical assays. This application note provides a detailed protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Labetalol (B1674207) (or other suitable internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma samples.

  • Allow all samples and reagents to thaw to room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Labetalol at 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

ParameterCondition
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient20% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate to 20% B for 2 minutes.

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Temp400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions:

The following MRM transitions are proposed based on the structure of this compound. The collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound333.2149.110025
This compound (confirm.)333.295.110035
Labetalol (IS)329.2162.110020

Method Validation (Hypothetical Data)

The method should be validated according to regulatory guidelines. The following table presents hypothetical but realistic performance characteristics for this assay.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ±15% (±20% at LLOQ)
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by IS
StabilityStable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and specificity for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is rapid and amenable to high-throughput analysis. The chromatographic conditions provide good peak shape and resolution from endogenous plasma components. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision, but a structurally similar compound like labetalol can also be effective.

Conclusion

The described LC-MS/MS method is a reliable and robust tool for the quantitative analysis of this compound in human plasma. Its high sensitivity and throughput make it ideal for supporting pharmacokinetic and other clinical studies aimed at elucidating the therapeutic potential of this promising natural product.

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis injection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

marrubiin_fragmentation cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+H]⁺ m/z 333.2 product1 Fragment 1 m/z 149.1 precursor->product1 Collision-Induced Dissociation product2 Fragment 2 m/z 95.1 precursor->product2

Caption: Proposed fragmentation pathway of this compound for MRM analysis.

References

Synthesis and Bioactivity Screening of Marrubiin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marrubiin, a labdane (B1241275) diterpene lactone, is a major bioactive constituent of plants from the Marrubium genus, notably Marrubium vulgare (white horehound).[1][2] This natural product has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, vasorelaxant, and antidiabetic properties.[1][2][3] Its unique chemical scaffold, high natural abundance, and favorable characteristics like high stability and low catabolism make it an excellent starting point for semi-synthetic modifications.[1][4] By creating derivatives of this compound, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties, thereby generating novel lead compounds for drug discovery. This document provides detailed protocols for the synthesis of this compound derivatives and the subsequent screening of their biological activities, with a focus on anticancer and anti-inflammatory effects.

Synthesis of this compound Derivatives

Structural modifications of this compound often target the lactone ring and other functional groups to modulate its bioactivity.[4] A common and effective strategy is the hydrolysis of the lactone to form marrubiinic acid, which can then be esterified to produce a series of derivatives.[4][5] The free carboxylic group of marrubiinic acid has been shown to be crucial for its anti-inflammatory and analgesic activities.[1][4]

General Experimental Workflow for Synthesis and Screening

The overall process involves the extraction of the parent compound, semi-synthesis of derivatives, and subsequent evaluation of their biological effects.

G cluster_extraction Extraction & Isolation cluster_synthesis Semi-Synthesis cluster_screening Bioactivity Screening plant Marrubium vulgare Plant Material extract Crude Extract plant->extract Solvent Extraction This compound Pure this compound extract->this compound Chromatography acid Marrubiinic Acid This compound->acid Lactone Hydrolysis This compound->acid derivatives This compound Derivatives (e.g., Esters) acid->derivatives Esterification acid->derivatives invitro In Vitro Assays (e.g., MTT, Anti-inflammatory) derivatives->invitro Testing derivatives->invitro data Bioactivity Data (e.g., IC50 values) invitro->data Data Analysis

Caption: General workflow from this compound extraction to bioactivity screening.

Protocol: Synthesis of Marrubiinic Acid

This protocol describes the alkaline hydrolysis of the γ-lactone ring in this compound to yield marrubiinic acid.[4]

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (e.g., 5% w/v).

  • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution by slowly adding 2M HCl until the pH reaches approximately 2-3. This will precipitate the marrubiinic acid.

  • Perform a liquid-liquid extraction using a separatory funnel. Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude marrubiinic acid.

  • The product can be further purified by recrystallization or column chromatography.

Protocol: Esterification of Marrubiinic Acid

This protocol employs a dicyclohexylcarbodiimide (B1669883) (DCC) coupling method for the esterification of marrubiinic acid with various alcohols.[6]

Materials:

  • Marrubiinic acid

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve marrubiinic acid, the selected alcohol (3 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Cool the flask in an ice bath to 0°C.[6]

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.[6]

  • Remove the ice bath after 15 minutes and allow the reaction to stir at room temperature for 3-5 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with a dilute acid solution (e.g., 5% HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the resulting ester derivative using column chromatography on silica (B1680970) gel.

Bioactivity Screening Protocols

This compound and its derivatives have shown promise in several therapeutic areas, particularly as anticancer and anti-inflammatory agents.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.[8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, Saos-2)[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)[12]

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][12]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity and Potential Mechanism

This compound exerts anti-inflammatory effects by inhibiting various inflammatory mediators.[1][3] Studies suggest it can reduce the production of pro-inflammatory cytokines and interfere with pathways involving cyclooxygenase (COX) enzymes.[13]

G cluster_pathway Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 Activates membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa Produces cox COX Enzymes (COX-1, COX-2) aa->cox Substrate pgs Prostaglandins (PGs) cox->pgs Produces inflammation Inflammation (Edema, Pain) pgs->inflammation This compound This compound / Derivatives This compound->cox Inhibits

Caption: Inhibition of the Prostaglandin synthesis pathway by this compound.

Quantitative Bioactivity Data

The biological activity of this compound and its derivatives can be quantified and compared. The following table summarizes representative data from the literature.

CompoundBioactivityAssay/ModelResult (IC₅₀ / Effect)Reference
This compound AnticancerHeLa Cell LineIC₅₀: 0.258 µg/mL (Essential Oil)[2]
Marrubenol AnticancerSaos-2 Osteosarcoma CellsIC₅₀: 45 µM[11]
This compound Anti-inflammatoryCarrageenan-induced edemaSignificant inhibition at 40 mg/kg[3]
Marrubiinic Acid AnalgesicWrithing Test (mice)ID₅₀: 12 µM/kg (more potent than this compound)[4][5]
This compound Acetylcholinesterase InhibitionIn vitro enzyme assayIC₅₀: 52.66 µM[14]

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process by 50%. ID₅₀ (Inhibitory Dose 50%) is the dose required to produce a 50% inhibition.

Conclusion

This compound serves as a versatile and valuable natural scaffold for the development of new therapeutic agents. Simple chemical modifications, such as the synthesis of marrubiinic acid and its subsequent esterification, can lead to derivatives with enhanced or altered biological profiles.[5] The protocols outlined in this document provide a foundational framework for researchers to synthesize and screen this compound derivatives, facilitating the discovery of novel compounds with significant potential in areas such as oncology and inflammatory diseases. The systematic evaluation of these derivatives is a critical step in translating the therapeutic promise of this natural product into clinical applications.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory properties of Marrubiin, a bioactive diterpenoid found in plants of the Marrubium genus. The following protocols and data summaries are intended to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases.

Introduction to this compound's Anti-inflammatory Potential

This compound has been identified as a promising natural compound with a range of pharmacological activities, including significant anti-inflammatory effects.[1][2][3] Its mechanism of action is multifaceted, primarily involving the modulation of key inflammatory pathways. Notably, this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4] This inhibition, in turn, downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are crucial mediators of inflammation.[3][5] Furthermore, this compound exhibits antioxidant properties by scavenging free radicals, which contributes to its anti-inflammatory profile.[6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the anti-inflammatory and related activities of this compound from various studies.

Table 1: Inhibitory Concentrations (IC50/ID50/EC50) of this compound in Various Assays

Assay TypeTarget/ModelIC50/ID50/EC50Reference
Lipoxygenase InhibitionEnzyme AssayModerate Inhibition (IC50 not specified)[2]
Free Radical ScavengingDPPH AssayEC50: 16.7 µM[6]
Acetylcholinesterase InhibitionEnzyme AssayIC50: 52.66 µM[1]
Antiedematogenic ActivityHistamine-induced ear edema in miceID50: 13.84 mg/kg[7]
Antiedematogenic ActivityBradykinin-induced ear edema in miceID50: 18.82 mg/kg[7]
Antiedematogenic ActivityCarrageenan-induced ear edema in miceID50: 13.61 mg/kg[7]

Table 2: Effect of this compound on Pro-inflammatory Markers (Qualitative and Semi-Quantitative Data)

Cell Line/ModelInflammatory StimulusMarker InhibitedObserved EffectReference
Peritoneal MacrophagesCarrageenanTNF-α, IL-1βInhibition of production[1]
Various (in vivo)ObesityRANTES (CCL5)Reduced secretion[4]
Peritoneal Cavity (in vivo)CarrageenanMast Cell DegranulationSignificant decrease[3]
Peritoneal Fluid (in vivo)CarrageenanMyeloperoxidase (MPO)Lower activity[2]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound's anti-inflammatory activity are provided below.

Protocol 1: Determination of Pro-inflammatory Cytokine Inhibition in Macrophages

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a 2X concentration of LPS (e.g., 200 ng/mL for a final concentration of 100 ng/mL) in complete DMEM. Add 100 µL of the LPS solution to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kits.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the effect of this compound on intracellular ROS levels in human umbilical vein endothelial cells (HUVECs) under oxidative stress.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • Oxidative stress inducer (e.g., H₂O₂ or TNF-α)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere and reach confluence.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound in fresh medium for a specified period (e.g., 24 hours). Include a vehicle control.

  • Loading with DCFH-DA: Remove the medium and wash the cells once with warm PBS. Add 100 µL of PBS containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of medium containing the oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells. Incubate for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the cells treated with the oxidative stress inducer alone.

Protocol 3: Western Blot Analysis of COX-2 and iNOS Expression

This protocol outlines the procedure for determining the effect of this compound on the protein expression levels of COX-2 and iNOS in LPS-stimulated macrophages using Western blotting.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with different concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against COX-2, iNOS, and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL detection reagent.

    • Visualize the protein bands using an imaging system.

    • Perform densitometric analysis of the bands using image analysis software. Normalize the band intensity of COX-2 and iNOS to the corresponding loading control.

    • Calculate the percentage inhibition of protein expression at different this compound concentrations relative to the LPS-stimulated control.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the general experimental workflows for the described assays.

Marrubiin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Promotes This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Cytokine_Inhibition_Workflow cluster_0 Cell Culture & Treatment cluster_1 ELISA cluster_2 Data Analysis Seed_Cells 1. Seed Macrophages (e.g., RAW 264.7) Treat_this compound 2. Treat with this compound (and vehicle control) Seed_Cells->Treat_this compound Stimulate_LPS 3. Stimulate with LPS Treat_this compound->Stimulate_LPS Incubate 4. Incubate (24h) Stimulate_LPS->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Perform_ELISA 6. Perform ELISA (TNF-α, IL-1β, IL-6) Collect_Supernatant->Perform_ELISA Measure_Absorbance 7. Measure Absorbance Perform_ELISA->Measure_Absorbance Calculate_Concentration 8. Calculate Cytokine Concentration Measure_Absorbance->Calculate_Concentration Determine_Inhibition 9. Determine % Inhibition Calculate_Concentration->Determine_Inhibition

Caption: Experimental workflow for cytokine inhibition assay.

ROS_Measurement_Workflow Seed_HUVECs 1. Seed HUVECs Pretreat_this compound 2. Pre-treat with this compound Seed_HUVECs->Pretreat_this compound Load_DCFHDA 3. Load with DCFH-DA probe Pretreat_this compound->Load_DCFHDA Induce_Stress 4. Induce Oxidative Stress (e.g., H₂O₂) Load_DCFHDA->Induce_Stress Measure_Fluorescence 5. Measure Fluorescence Induce_Stress->Measure_Fluorescence Analyze_Data 6. Analyze Data (% ROS Reduction) Measure_Fluorescence->Analyze_Data

Caption: Workflow for intracellular ROS measurement.

References

Application Notes and Protocols for Assessing Marrubiin's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marrubiin, a bioactive diterpenoid lactone found in plants of the Lamiaceae family, has demonstrated significant anti-inflammatory properties.[1][2] Research indicates that this compound can modulate the immune response by inhibiting the production of key pro-inflammatory cytokines.[3][4] This is particularly relevant in conditions characterized by excessive inflammation. The primary mechanism of action for this compound's anti-inflammatory effects is believed to be the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][5]

These application notes provide detailed protocols for an in-vitro assessment of this compound's effect on cytokine production using a well-established model of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). The protocols cover cell culture, this compound treatment, and the quantification of cytokine levels at both the protein (ELISA) and mRNA (RT-qPCR) levels.

Data Presentation

The following tables summarize the expected dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. The data presented here is a qualitative representation based on existing literature, and researchers should generate their own quantitative data using the protocols provided.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Protein Levels (ELISA)

Treatment GroupThis compound Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control0BaselineBaselineBaseline
LPS Control0++++++++++++
This compound + LPSLow+++++++++
This compound + LPSMedium++++++
This compound + LPSHigh+++

Table 2: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression (RT-qPCR)

Treatment GroupThis compound Concentration (µM)TNF-α (Fold Change)IL-6 (Fold Change)IL-1β (Fold Change)
Vehicle Control01.01.01.0
LPS Control0HighHighHigh
This compound + LPSLowModerately ReducedModerately ReducedModerately Reduced
This compound + LPSMediumSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound + LPSHighStrongly ReducedStrongly ReducedStrongly Reduced

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the implicated signaling pathway and the overall experimental workflow for assessing the effect of this compound on cytokine production.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Cell Seeding (96-well or 6-well plates) A->B C 3. This compound Pre-treatment (Various Concentrations) B->C D 4. LPS Stimulation (e.g., 1 µg/mL) C->D E 5. Incubation (e.g., 24 hours for protein, 6 hours for mRNA) D->E F 6. Sample Collection E->F G Supernatant (for ELISA) F->G H Cell Lysate (for RT-qPCR) F->H I 7a. ELISA Assay (TNF-α, IL-6, IL-1β) G->I J 7b. RNA Extraction & RT-qPCR (TNF-α, IL-6, IL-1β mRNA) H->J K 8. Data Analysis I->K J->K

Caption: Experimental workflow for assessing this compound's effect.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

This protocol outlines the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line.[4]

Materials:

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath.

  • Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete DMEM.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For sub-culturing, aspirate the old medium and wash the cell monolayer with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5 mL of complete DMEM.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete DMEM and seed into new flasks at a ratio of 1:3 to 1:6.

  • Change the medium every 2-3 days.

In-Vitro Model of Inflammation: LPS Stimulation

This protocol describes the induction of an inflammatory response in RAW 264.7 cells using Lipopolysaccharide (LPS).[6]

Materials:

  • RAW 264.7 cells in culture

  • Complete DMEM

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)

  • 96-well or 6-well tissue culture plates

Procedure:

  • Seed RAW 264.7 cells into 96-well plates (for ELISA) at a density of 5 x 10⁴ cells/well or 6-well plates (for RT-qPCR) at a density of 1 x 10⁶ cells/well.

  • Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell adherence.

  • Prepare serial dilutions of this compound in complete DMEM from a stock solution. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound. Include a vehicle control group (medium with solvent only).

  • Pre-treat the cells with this compound for 1-2 hours.

  • Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL. Include a control group with no LPS stimulation.

  • Incubate the plates for the desired time period:

    • For cytokine protein analysis (ELISA): 24 hours.

    • For cytokine mRNA analysis (RT-qPCR): 4-6 hours.

  • After incubation, collect the cell culture supernatants for ELISA and/or lyse the cells for RNA extraction.

Quantification of Cytokine Protein Levels by ELISA

This protocol provides a general guideline for a sandwich ELISA to measure the concentration of TNF-α, IL-6, and IL-1β in cell culture supernatants.[7][8] It is recommended to use commercially available ELISA kits and follow the manufacturer's instructions.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β (including capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Cell culture supernatants

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (as per kit instructions)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark until color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by plotting a standard curve.

Quantification of Cytokine Gene Expression by RT-qPCR

This protocol describes the measurement of TNF-α, IL-6, and IL-1β mRNA levels using a two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]

Materials:

  • Cell pellets from the in-vitro inflammation model

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Primers for mouse TNF-α, IL-6, IL-1β, and a reference gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated groups to the LPS-only control group.

References

Application Notes and Protocols: Preparation of a Standard Solution of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a standard solution of Marrubiin for use in various analytical and biological assays. It includes information on the chemical properties of this compound, necessary reagents and equipment, safety precautions, and a step-by-step procedure for preparing stock and working solutions.

Introduction

This compound is a labdane (B1241275) diterpenoid lactone that is the primary bitter compound found in white horehound (Marrubium vulgare).[1] It is recognized for a range of pharmacological properties, including anti-inflammatory, antioxidant, vasorelaxant, and gastroprotective effects.[1][2] Accurate and reproducible experimental results rely on the precise preparation of standard solutions. This protocol outlines the standardized procedure for preparing this compound solutions for research and development purposes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₈O₄[3]
Molecular Weight 332.43 g/mol [4][5]
Appearance White to pale yellow crystalline solid[2]
Melting Point 159-160.5 °C[4][5]
Solubility Soluble in ethanol, chloroform, methanol (B129727), and DMSO.[2][6][7] Limited solubility in water.[2][2][6][7]
Storage Store in a dry, cool place (2°C - 8°C).[4][8] For long-term stability (≥ 4 years), store at -20°C.[6][4][6][8]
Stability Considered highly stable.[1][9][10] Solutions are stable for at least 24 hours at room temperature and at 4°C.[7][1][7][9][10]

Safety Precautions

Before handling this compound, review the Safety Data Sheet (SDS). The following are key safety recommendations:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side protection, and chemical-resistant gloves (tested according to EN 374).[8]

  • Engineering Controls: Handle the solid compound in a well-ventilated area to avoid dust formation.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not ingest or inhale the powder.[12] Avoid prolonged or repeated exposure.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8]

Experimental Protocol: Preparation of Standard Solutions

This protocol provides instructions for preparing a high-concentration stock solution and subsequent working solutions through serial dilution.

Required Materials and Equipment
  • This compound (≥98% purity)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A; various sizes, e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes (calibrated; various ranges)

  • Pipette tips

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Ultrasonic bath (optional, to aid dissolution)

  • Solvents:

    • Methanol (HPLC grade or equivalent)

    • Ethanol (ACS grade or equivalent)

    • Dimethyl sulfoxide (B87167) (DMSO) (Anhydrous)

Procedure for Preparing a 1 mg/mL Stock Solution in Methanol

This concentration is commonly used for analytical techniques like HPTLC.[13][14]

  • Tare the Balance: Place a weighing boat on the analytical balance and tare it.

  • Weigh this compound: Accurately weigh approximately 1.0 mg of this compound powder. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

  • Dissolve: Add approximately 0.7 mL of methanol to the flask. Gently swirl the flask or place it in an ultrasonic bath for 2-5 minutes to completely dissolve the solid.

  • Bring to Volume: Once the solid is fully dissolved, add methanol dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. A brief vortex can also be used.

  • Label and Store: Label the flask clearly with the compound name ("this compound Stock"), concentration (1 mg/mL), solvent (Methanol), preparation date, and your initials. Store at 2-8°C for short-term use or at -20°C for long-term storage.

Procedure for Preparing a 10 mM Stock Solution in DMSO

For cell-based assays, stock solutions are often prepared at higher molar concentrations in DMSO.

  • Calculate Required Mass:

    • Molecular Weight (MW) of this compound = 332.43 g/mol .

    • To make a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • For 1 mL (0.001 L): Mass = 0.010 mol/L x 0.001 L x 332.43 g/mol = 0.00332 g = 3.32 mg.

  • Weigh this compound: Accurately weigh approximately 3.32 mg of this compound and record the exact weight.

  • Transfer: Transfer the powder to a 1.0 mL volumetric flask or an appropriate vial.

  • Dissolve: Add approximately 0.9 mL of anhydrous DMSO. Vortex or sonicate until the solid is completely dissolved.

  • Bring to Volume: Add DMSO to the final volume of 1.0 mL.

  • Homogenize: Mix thoroughly by vortexing.

  • Label and Store: Label the solution appropriately. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions by Serial Dilution

Working solutions are prepared by diluting the stock solution to the desired final concentration.

Example: Preparing a 10 µg/mL working solution from a 1 mg/mL stock.

  • Determine Dilution Factor:

    • C₁ (Stock Concentration) = 1 mg/mL = 1000 µg/mL

    • C₂ (Working Concentration) = 10 µg/mL

    • Dilution Factor = C₁ / C₂ = 1000 / 10 = 100x

  • Perform Dilution: Use the formula C₁V₁ = C₂V₂. To prepare 1 mL of the working solution:

    • (1000 µg/mL) * V₁ = (10 µg/mL) * (1 mL)

    • V₁ = 10 / 1000 = 0.01 mL = 10 µL

  • Procedure: Pipette 990 µL of the appropriate solvent (e.g., methanol) into a clean microcentrifuge tube. Add 10 µL of the 1 mg/mL this compound stock solution. Vortex to mix. This creates a 10 µg/mL working solution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing a this compound standard solution, from weighing the compound to creating final working solutions.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_app Application weigh 1. Weigh this compound (Analytical Balance) transfer 2. Transfer to Volumetric Flask weigh->transfer dissolve 3. Add Solvent & Dissolve (Vortex/Sonicate) transfer->dissolve volume 4. Bring to Final Volume dissolve->volume homogenize 5. Homogenize (Invert/Vortex) volume->homogenize stock High-Concentration Stock Solution homogenize->stock Store Appropriately (2-8°C or -20°C) dilute 6. Perform Serial Dilution (C1V1 = C2V2) stock->dilute working Final Working Solutions dilute->working assay Use in Analytical or Biological Assays working->assay

Caption: Workflow for preparing this compound standard solutions.

References

Application Notes: Marrubiin as a Reference Standard for Herbal Medicine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marrubiin is a bioactive furanic labdane (B1241275) diterpenoid and the primary bitter compound found in white horehound (Marrubium vulgare L.), a member of the Lamiaceae family.[1][2][3] It serves as a crucial chemotaxonomic marker for the Marrubium genus and is considered the main active ingredient responsible for many of the plant's therapeutic properties.[4][5] this compound's extensive biological activities, including anti-inflammatory, antioxidant, analgesic, vasorelaxant, and antidiabetic effects, make it a compound of significant interest in pharmacology and drug development.[1][3][6][7][8]

The use of this compound as a pharmaceutical primary reference standard is essential for the quality control and standardization of herbal raw materials and finished products.[9] Quantitative analysis ensures the identity, purity, and content of this compound, which is critical for guaranteeing the consistency, safety, and efficacy of herbal medicines derived from Marrubium species.[5][10] The European Pharmacopoeia, for instance, mandates a minimum content of 0.7% this compound in the dried herb.[5][11]

Quantitative Data

The concentration of this compound can vary significantly based on the plant species, geographical origin, and extraction method. The following tables summarize quantitative data from various analytical studies.

Table 1: Reported this compound Content in Marrubium Species

Plant SpeciesPlant PartExtraction MethodThis compound ContentReference
Marrubium vulgareAerial PartsMethanol (B129727) Extraction156 mg/g of extract[1][5][6][10][12]
Marrubium alyssonNot specifiedMethanol Extraction14.09 mg/g of dry extract[7][13]
Marrubium vulgareWhole PlantSoxhlet (Ethanol:Water)0.69% in extract[14]
Marrubium vulgareWhole PlantMicrowave-Assisted (Ethanol:Water)1.35% in extract[14]

Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Parameters for this compound Quantification

ParameterMethod 1Method 2
Stationary Phase HPTLC plates with silica (B1680970) gel 60 F₂₅₄HPTLC plates with silica gel 60 F₂₅₄
Mobile Phase Toluene : Ethyl Acetate : Acetic Acid (5:4:1, v/v/v)Benzene : Acetone (17:3, v/v)
Development Ascending developmentNot specified
Derivatization Heat at 110°C for 5 minAnisaldehyde-sulfuric acid reagent spray
Detection Densitometric scanning (UV-Visible)TLC scanner
Rf Value 0.47 ± 0.050.82
Linearity Range 40 - 400 ng/spotNot specified
Reference [15][16][1]

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Quantification

ParameterMethod Details
Stationary Phase ODS C18 column (4 mm, 250 x 4.6 mm, Hypersil)
Mobile Phase Gradient elution: Acetonitrile (A) and Water with 0.2% Acetic Acid (B)
Gradient Program 15% A (0-12 min), 40% A (12-14 min), 60% A (14-18 min), 80% A (18-20 min), 90% A (20-24 min), 100% A (24-28 min)
Flow Rate 0.5 mL/min
Detection Not specified (typically UV detection at ~210-220 nm)
Reference [17]

Experimental Protocols

Protocol 1: Extraction of this compound from Herbal Material

This protocol describes a general method for preparing an extract from dried plant material for subsequent analysis.

1. Materials and Equipment:

  • Dried, powdered aerial parts of Marrubium vulgare.

  • Methanol (HPLC grade).

  • Grinder or pulverizer.

  • Soxhlet apparatus or microwave-assisted extraction (MAE) system.

  • Rotary evaporator.

  • Filter paper (Whatman No. 4 or equivalent).

  • Volumetric flasks.

2. Procedure:

  • Grinding: Pulverize the dried aerial parts of the plant material to a fine powder (e.g., 60-80 mesh).[14]

  • Extraction:

    • Methanol Extraction: Macerate 1 g of the powdered plant material with 10 mL of 80% methanol. Mix for 30 minutes and allow to stand for 24 hours at 4°C.[17]

    • Microwave-Assisted Extraction (MAE): For an optimized yield, extract the powdered sample with an ethanol:water (1:1) mixture using an MAE system. Optimized conditions may include a microwave power of ~540 W, an irradiation time of ~370 seconds, and a solvent-to-drug ratio of 32 mL/g.[14][16]

  • Filtration: Filter the resulting mixture through filter paper to separate the extract from the solid plant material.[17]

  • Concentration: Evaporate the solvent from the filtrate under vacuum using a rotary evaporator to obtain the dry extract.

  • Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm membrane filter before chromatographic analysis.[14]

Protocol 2: Quantification of this compound by HPTLC-Densitometry

This protocol provides a validated method for the quantitative estimation of this compound in a prepared herbal extract.[15]

1. Materials and Equipment:

  • HPTLC system with a densitometric scanner (e.g., CAMAG).

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄ (20 x 10 cm).

  • This compound reference standard.

  • Mobile phase: Toluene, ethyl acetate, acetic acid (all analytical grade).

  • Methanol (HPLC grade).

  • Micropipettes or automated applicator.

  • Chromatography tank.

  • TLC plate heater.

2. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare working standards to create a calibration curve (e.g., in the range of 40-400 ng/spot).

  • Sample Application: Apply the prepared herbal extract solution and the standard solutions as bands onto the HPTLC plate using an automated applicator.

  • Chromatographic Development: Place the HPTLC plate in a chromatography tank pre-saturated with the mobile phase (Toluene:Ethyl Acetate:Acetic Acid, 5:4:1 v/v/v). Develop the plate up to a distance of 80 mm.

  • Drying and Visualization: Remove the plate from the tank, air dry it, and then heat it on a TLC plate heater at 110°C for 5 minutes.[16]

  • Densitometric Analysis: Scan the developed plate using a TLC densitometric scanner in absorbance mode.

  • Quantification: Identify the band corresponding to this compound in the sample chromatogram by comparing its Rf value with that of the standard (Rf ≈ 0.47).[15] Calculate the amount of this compound in the sample by plotting a calibration curve of peak area versus the concentration of the standard.

Visualizations

// Nodes start [label="Plant Material\n(e.g., Marrubium vulgare)", fillcolor="#F1F3F4", shape=cylinder]; prep [label="Drying & Pulverization", fillcolor="#FBBC05"]; extraction [label="Solvent Extraction\n(e.g., Methanol / MAE)", fillcolor="#FBBC05"]; filtration [label="Filtration & Concentration", fillcolor="#FBBC05"]; sample_prep [label="Sample Preparation\n(1 mg/mL in Methanol)", fillcolor="#FBBC05"];

ref_std [label="this compound\nReference Standard", fillcolor="#F1F3F4", shape=cylinder]; std_prep [label="Standard Solution\nPreparation", fillcolor="#4285F4"];

analysis [label="Chromatographic Analysis\n(HPTLC / HPLC)", fillcolor="#34A853"];

data_acq [label="Data Acquisition\n(Peak Area / R_f Value)", fillcolor="#EA4335"]; quant [label="Quantification\n(Calibration Curve)", fillcolor="#EA4335"]; result [label="Result\n(this compound Content)", fillcolor="#F1F3F4", shape=ellipse];

// Edges start -> prep; prep -> extraction; extraction -> filtration; filtration -> sample_prep; sample_prep -> analysis;

ref_std -> std_prep; std_prep -> analysis;

analysis -> data_acq; data_acq -> quant; quant -> result; } dot Caption: Workflow for the quantification of this compound in herbal samples.

// Nodes stimuli [label="Inflammatory Stimuli\n(e.g., Carrageenan)", fillcolor="#F1F3F4"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

cells [label="Immune Cells\n(e.g., Mast Cells)", fillcolor="#FBBC05"];

pathways [label="Pro-inflammatory Pathways\n(e.g., Tyrosine Kinase, COX)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ros [label="Reactive Oxygen Species (ROS)\nProduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

response [label="Inflammatory Response\n(Cell Infiltration, Edema)", fillcolor="#F1F3F4", shape=ellipse];

// Edges stimuli -> cells [arrowhead=normal]; cells -> pathways [arrowhead=normal];

This compound -> pathways [label="Inhibits"];

pathways -> ros [arrowhead=normal]; pathways -> cytokines [arrowhead=normal];

ros -> response [arrowhead=normal]; cytokines -> response [arrowhead=normal]; } dot Caption: this compound's inhibition of pro-inflammatory pathways.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Marrubiin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of marrubiin from Marrubium vulgare (white horehound). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Marrubium vulgare?

A1: Modern extraction techniques have proven to be more efficient than conventional methods. Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) with CO2 are highly effective.[1][2] For instance, MAE can nearly double the this compound concentration in the extract compared to the traditional Soxhlet method.[1][3][4] Supercritical CO2 extraction has also been shown to be a highly efficient method for this compound recovery.[2]

Q2: What factors can influence the this compound content in the plant material?

A2: The concentration of this compound in Marrubium vulgare can be significantly affected by several factors, including:

  • Geographical origin and growing conditions: Studies have shown that the harvest site strongly affects the this compound content.

  • Harvesting season and plant development stage: The timing of harvest is a critical factor influencing the quantity of active ingredients.[5]

  • Drying and storage conditions: The method and duration of drying, as well as storage conditions, can impact the final this compound concentration. For instance, storing leaf tissue at -80°C can lead to a decrease in this compound over time due to its potential conversion from its precursor, prethis compound (B1194150).

Q3: Are there ways to increase this compound production in the plant itself?

A3: While research is ongoing, several strategies are being explored to enhance the biosynthesis of this compound in Marrubium vulgare. These include:

  • Elicitation: The use of elicitors, such as methyl jasmonate and salicylic (B10762653) acid, has been shown to enhance the production of other terpenoids in related plant species and could be a promising strategy for this compound.

  • Metabolic Engineering: Advances in metabolic engineering, including the overexpression of key biosynthetic genes or the downregulation of competing pathways, offer potential avenues for increasing this compound yield.[6][7][8][9] The biosynthesis of this compound follows a non-mevalonate pathway, providing specific enzymatic targets for genetic modification.[10][11]

Troubleshooting Guide: Low this compound Yield

Issue Potential Cause Recommended Solution
Low this compound concentration in the extract Inefficient extraction method.Switch to a more efficient method like Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE). Optimize extraction parameters such as solvent type, temperature, and time.
Degradation of this compound during extraction.Avoid prolonged exposure to high temperatures. For MAE, use optimized power and irradiation time to prevent thermal decomposition.[1]
Poor quality of plant material.Ensure the plant material was harvested at the optimal time and dried and stored correctly. Consider the geographical source of the plant material.[5]
Inconsistent yields between batches Variation in plant material.Standardize the source, harvest time, and post-harvest processing of the plant material.
Inconsistent extraction procedure.Strictly adhere to a validated and optimized extraction protocol.
Presence of prethis compound in the extract Incomplete conversion of prethis compound to this compound.Heating the extract can enhance the conversion of prethis compound to this compound.

Data Presentation: Comparison of Extraction Methods

Extraction Method Solvent Key Parameters This compound Yield (%) Reference
Soxhlet Extraction Ethanol:Water (1:1)80°C0.69 ± 0.08[1][12]
Microwave-Assisted Extraction (MAE) Ethanol:Water (1:1)539 W, 373 s, 32 mL/g1.35 ± 0.04[1][3][4]
Microwave-Assisted Solvent Extraction (MASE) Methanol:Water (80:20)800 W, 10 min, 60°C6.62 (in extract)[13]
Supercritical CO2 Extraction CO2200 bar, 60°C71.96 (relative content)[2][5][14]
Supercritical CO2 Extraction (Optimized for intensification) CO2300 bar, 60°C (after 1h)75.14 (relative content)[5]

Experimental Protocols

Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on the optimized conditions described by Mittal & Nanda (2017).[1]

Materials:

  • Dried, powdered Marrubium vulgare plant material (whole plant).

  • Solvent: Ethanol:Water (1:1 v/v).

  • Microwave extraction system.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Weigh 1 g of the powdered plant material and place it in the microwave extraction vessel.

  • Add 32 mL of the ethanol:water (1:1) solvent to the vessel.

  • Set the microwave parameters to a power of 539 W and an irradiation time of 373 seconds.

  • After extraction, allow the mixture to cool.

  • Filter the extract to separate the solid plant material from the liquid.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Quantify the this compound content using a suitable analytical method such as HPTLC or HPLC.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on the conditions described by Gavarić et al. (2021).[2][5]

Materials:

  • Dried, powdered Marrubium vulgare plant material.

  • Supercritical fluid extractor.

  • Liquid CO2.

Procedure:

  • Load the extraction vessel with the powdered plant material.

  • Set the extraction conditions to a pressure of 200 bar and a temperature of 60°C for optimal this compound content. For intensification of this compound, a pressure of 300 bar and a temperature of 60°C can be used, with fractions collected over time.

  • Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.

  • Allow the supercritical CO2 to pass through the plant material, dissolving the this compound.

  • The this compound-rich supercritical fluid then flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate.

  • Collect the extracted this compound.

  • Quantify the this compound content using an appropriate analytical technique.

Visualizations

Experimental_Workflow Plant_Material Marrubium vulgare Plant Material Grinding Grinding & Sieving Plant_Material->Grinding Extraction Extraction (MAE or SFE) Grinding->Extraction Filtration Filtration/ Separation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Analysis Quantification (HPLC/HPTLC) Crude_Extract->Analysis Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Factors_Affecting_Yield cluster_cultivation Cultivation & Harvest cluster_extraction Extraction Process Marrubiin_Yield This compound Yield Genetic Makeup Genetic Makeup Genetic Makeup->Marrubiin_Yield Geographical Location Geographical Location Geographical Location->Marrubiin_Yield Harvesting Time Harvesting Time Harvesting Time->Marrubiin_Yield Drying Conditions Drying Conditions Drying Conditions->Marrubiin_Yield Extraction Method Extraction Method Extraction Method->Marrubiin_Yield Solvent Choice Solvent Choice Solvent Choice->Marrubiin_Yield Temperature Temperature Temperature->Marrubiin_Yield Pressure (SFE) Pressure (SFE) Pressure (SFE)->Marrubiin_Yield Time Time Time->Marrubiin_Yield

Caption: Key factors influencing the final yield of this compound.

Marrubiin_Biosynthesis Pyruvate Pyruvate MEP_Pathway Non-Mevalonate (MEP) Pathway Pyruvate->MEP_Pathway G3P Glyceraldehyde -3-phosphate G3P->MEP_Pathway IPP Isopentenyl Diphosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_Pathway->DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP->GGPP Labdane_Skeleton Labdane (B1241275) Diterpene Skeleton GGPP->Labdane_Skeleton This compound This compound Labdane_Skeleton->this compound

Caption: Simplified non-mevalonate pathway for this compound biosynthesis.

References

Troubleshooting low purity of isolated Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low purity of isolated Marrubiin.

Troubleshooting Low this compound Purity

Low purity of isolated this compound is a common issue that can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving these issues.

Question: My final this compound isolate has low purity. What are the potential causes and how can I improve it?

Answer: Low purity can stem from several stages of your workflow. Here's a breakdown of common causes and their solutions:

1. Inefficient Initial Extraction:

  • Problem: The initial extraction from the plant material (Marrubium vulgare) may not be selective enough, leading to the co-extraction of a high amount of impurities. Conventional extraction methods can sometimes result in lower yields and purity compared to more modern techniques.[1][2]

  • Solution:

    • Optimize Extraction Method: Consider using advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Supercritical CO2 (SC-CO2) extraction, which have been shown to provide higher yields and purity of this compound.[3][4] For instance, MAE can nearly double the concentration of this compound in the extract compared to the traditional Soxhlet method.[1][2][5][6]

    • Solvent Selection: The choice of solvent is critical. While ethanol (B145695) and methanol (B129727) are commonly used, the polarity of the solvent will affect which compounds are extracted. An 80% methanol solution has been noted for high total flavonoid content, while a 60% acetone (B3395972) solution can increase condensed tannins, both of which could be impurities.[7] Experiment with different solvent systems and ratios to maximize this compound extraction while minimizing the co-extraction of impurities. This compound is soluble in organic solvents like chloroform (B151607) and ethanol but has limited solubility in water.[8][9]

2. Presence of Co-extracted Impurities:

  • Problem: Marrubium vulgare contains a variety of other compounds that can be co-extracted with this compound, including phenolic compounds, flavonoids, tannins, and other diterpenes.[7][10][11] These impurities can be difficult to separate in later purification steps.

  • Solution:

    • Pre-extraction Processing: Consider a pre-extraction wash of the plant material with a non-polar solvent like hexane (B92381) to remove some of the lipophilic impurities before the main extraction.

    • Selective Solid-Phase Extraction (SPE): Utilize SPE cartridges to perform a preliminary cleanup of the crude extract. Choosing the right sorbent and elution solvent can selectively retain impurities while allowing this compound to pass through, or vice-versa.

3. Ineffective Chromatographic Purification:

  • Problem: The chromatographic step is crucial for separating this compound from co-extracted impurities. An unoptimized chromatography protocol can lead to poor resolution and overlapping peaks, resulting in a low-purity final product.

  • Solution:

    • Stationary Phase Selection: While silica (B1680970) gel is commonly used, other stationary phases could offer better selectivity. Chitin has been reported as a successful stationary phase for separating this compound from complex mixtures.[11]

    • Mobile Phase Optimization: Systematically optimize the mobile phase composition. For High-Performance Thin-Layer Chromatography (HPTLC), a mobile phase of toluene, ethyl acetate, and acetic acid (5:4:1 v/v/v) has been used successfully.[1][5] For column chromatography, a gradient elution from a non-polar to a more polar solvent system is often effective.

    • Loading and Flow Rate: Overloading the column can lead to broad peaks and poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size. Optimize the flow rate to allow for proper equilibration and separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and purity of this compound I can expect?

A1: The yield and purity of this compound can vary significantly depending on the extraction and purification methods used. Conventional Soxhlet extraction may yield around 0.69% this compound in the extract, while optimized Microwave-Assisted Extraction (MAE) can increase this to 1.35%.[1][2][6] Supercritical CO2 extraction has shown even higher potential, with this compound content in the extract reaching up to 71.96% under optimized conditions.[3] The final purity after chromatographic separation can be ≥98%.[9]

Q2: What analytical techniques are best for assessing the purity of my this compound sample?

A2: High-Performance Thin-Layer Chromatography (HPTLC) is a rapid, precise, and cost-effective method for both qualitative and quantitative analysis of this compound.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is another excellent method for purity assessment, providing accurate quantification. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q3: Are there any stability concerns with this compound during isolation?

A3: this compound is a relatively stable compound.[10][13][14] However, prolonged exposure to high temperatures or harsh pH conditions during extraction and purification should be avoided to prevent potential degradation. It is advisable to use a rotary evaporator under reduced pressure for solvent removal at moderate temperatures (e.g., below 60°C).[6]

Quantitative Data Summary

The following table summarizes the this compound content in extracts obtained by different methods, providing a basis for comparison.

Extraction MethodSolventKey ParametersThis compound Content in Extract (%)Reference
Soxhlet ExtractionEthanol:Water (1:1)-0.69 ± 0.08[1][6]
Microwave-Assisted Extraction (MAE)Ethanol:Water (1:1)539 W, 373 s, 32 mL/g1.35 ± 0.04[1][2][6]
Supercritical CO2 ExtractionCO2200 bar, 60 °C71.96[3]
Supercritical CO2 ExtractionCO2300 bar, 60 °C (after 1h)75.14[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on an optimized method for enhancing this compound yield.[1][4]

  • Plant Material Preparation: Dry the aerial parts of Marrubium vulgare and grind them into a fine powder (60-80 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into the extraction vessel.

    • Add the solvent, a 1:1 mixture of ethanol and water, at a solvent-to-drug ratio of 32 mL/g.

    • Set the microwave power to 539 W and the irradiation time to 373 seconds.

  • Post-Extraction:

    • After extraction, allow the mixture to cool.

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 60°C to obtain the crude extract.

Protocol 2: HPTLC Analysis of this compound

This protocol provides a method for the quantification of this compound in an extract.[1][5]

  • Sample and Standard Preparation:

    • Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).

    • Dissolve the crude extract in methanol (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Chromatography:

    • Stationary Phase: Use pre-coated silica gel 60 F254 HPTLC plates.

    • Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

    • Mobile Phase: Prepare a mobile phase consisting of toluene, ethyl acetate, and acetic acid in a ratio of 5:4:1 (v/v/v).

    • Development: Develop the plate in a saturated twin-trough chamber up to a distance of 80 mm.

  • Detection and Quantification:

    • Dry the plate after development.

    • Visualize the spots under UV light at 254 nm.

    • Scan the plate with a densitometer and quantify the this compound content by comparing the peak area of the sample to that of the standard. The retention factor (Rf) for this compound is approximately 0.48.[1]

Visualizations

Marrubiin_Isolation_Workflow Start Plant Material (Marrubium vulgare) Extraction Extraction (e.g., MAE, SC-CO2) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Fractions Collect Fractions Purification->Fractions Analysis Purity Analysis (HPTLC, HPLC) Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Low_Purity Start Low this compound Purity Check_Extraction Review Extraction Method Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Inefficient_Extraction Inefficient or Non-selective Extraction? Check_Extraction->Inefficient_Extraction Poor_Separation Poor Chromatographic Separation? Check_Purification->Poor_Separation Optimize_Extraction Optimize Extraction: - Method (MAE, SC-CO2) - Solvent Inefficient_Extraction->Optimize_Extraction Yes Add_Cleanup Add Preliminary Cleanup Step (e.g., SPE) Inefficient_Extraction->Add_Cleanup Yes Optimize_Chromatography Optimize Chromatography: - Stationary/Mobile Phase - Loading & Flow Rate Poor_Separation->Optimize_Chromatography Yes High_Purity Achieve High Purity Optimize_Extraction->High_Purity Optimize_Chromatography->High_Purity Add_Cleanup->High_Purity

Caption: Decision tree for troubleshooting low this compound purity.

References

Technical Support Center: HPTLC Analysis of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Thin-Layer Chromatography (HPTLC) analysis of marrubiin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for HPTLC analysis of this compound?

A1: The most commonly recommended stationary phase is pre-coated silica (B1680970) gel 60 F254 plates, typically on an aluminum sheet support.[1][2][3]

Q2: What are the most effective mobile phases for separating this compound?

A2: Several mobile phase systems have been successfully used. The choice depends on the specific sample matrix and desired separation. Common compositions include toluene (B28343): ethyl acetate (B1210297): acetic acid (5:4:1, v/v/v) and benzene-acetone (17:3, v/v).[1][2][3][4] Refer to the table below for a comparison of different mobile phases and their reported Rf values.

Q3: How can I visualize the this compound spots on the HPTLC plate?

A3: this compound can be visualized under UV light at 254 nm.[1] For enhanced visualization and quantification, especially at lower concentrations, post-chromatographic derivatization with anisaldehyde-sulfuric acid reagent followed by heating is effective.[2][5]

Q4: What are the expected linearity ranges for this compound quantification?

A4: Linearity ranges for this compound quantification by HPTLC have been reported to be between 40-400 ng/spot and 30-500 ng/band.[4][5]

Q5: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using HPTLC?

A5: The LOD and LOQ for this compound have been reported to be 15 ng and 40 ng, respectively.[4]

Troubleshooting Guide

Problem: Poor separation or overlapping spots.

  • Possible Cause: The mobile phase composition may not be optimal for your specific sample.

  • Solution:

    • Adjust Mobile Phase Polarity: Try varying the ratios of the solvents in your mobile phase. For the commonly used toluene: ethyl acetate: acetic acid system, a slight increase in the proportion of ethyl acetate can increase polarity, while an increase in toluene will decrease it.

    • Try an Alternative Mobile Phase: If adjusting the current system doesn't work, consider switching to a different validated mobile phase, such as benzene-acetone (17:3, v/v).[2]

    • Ensure Chamber Saturation: Pre-saturate the developing chamber with the mobile phase for at least 30 minutes before placing the plate inside to ensure a uniform solvent vapor environment.[2]

Problem: Tailing of spots.

  • Possible Cause 1: The sample is overloaded.

  • Solution 1: Reduce the amount of sample applied to the plate. Dilute your sample extract and re-apply.

  • Possible Cause 2: The mobile phase is too polar.

  • Solution 2: Decrease the polarity of the mobile phase. For example, in a toluene: ethyl acetate: acetic acid system, slightly increase the proportion of toluene.

  • Possible Cause 3: Interaction with active sites on the silica gel.

  • Solution 3: The inclusion of a small amount of acid (e.g., acetic acid or formic acid) in the mobile phase can help to reduce tailing by protonating the analyte and minimizing interactions with the stationary phase.[1][3][4][6]

Problem: The Rf value is too high or too low.

  • Rf too high (spot runs close to the solvent front):

    • Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase. For instance, increase the toluene content in a toluene: ethyl acetate: acetic acid mixture.

  • Rf too low (spot remains near the application point):

    • Cause: The mobile phase is not polar enough.

    • Solution: Increase the polarity of the mobile phase. For instance, increase the ethyl acetate content in a toluene: ethyl acetate: acetic acid mixture.

Problem: Faint or no visible spots after development.

  • Possible Cause 1: The concentration of this compound in the sample is below the detection limit.

  • Solution 1: Concentrate your sample extract or apply a larger volume.

  • Possible Cause 2: Inadequate visualization method.

  • Solution 2: If using UV detection at 254 nm is not sensitive enough, use a post-chromatographic derivatization reagent like anisaldehyde-sulfuric acid followed by heating to enhance spot visibility.[2][5]

Data Presentation

Table 1: Comparison of Mobile Phases for this compound HPTLC Analysis

Mobile Phase CompositionRatio (v/v/v)Reported Rf of this compoundReference
Toluene: Ethyl acetate: Acetic acid5:4:10.47 ± 0.05[3][4]
Toluene: Ethyl acetate: Acetic acid5:4:10.48[1]
Benzene: Acetone17:30.82[2][7]
Acetone: Toluene: Formic acid3:17:0.5Not Specified[6]
Water: Methanol (B129727): Acetic acid15:80:5Not Specified[6]

Experimental Protocols

Optimized HPTLC Method for Quantification of this compound[3][4]
  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Further dilute to a working concentration of 10 µg/mL.

    • Sample Solution: Dissolve the dried plant extract in methanol to a concentration of 5 mg/mL. Filter the solution through a 0.45 µm membrane filter.

  • Stationary Phase:

    • Use pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

  • Application of Samples:

    • Apply the standard and sample solutions as 4 mm wide bands using an automatic TLC sampler.

    • For the calibration curve, apply different volumes of the standard solution to obtain a concentration range of 40-400 ng/spot.

  • Chromatographic Development:

    • Develop the chromatogram in a twin-trough chamber pre-saturated with the mobile phase Toluene: Ethyl acetate: Acetic acid (5:4:1, v/v/v) for at least 30 minutes.

    • Allow the mobile phase to ascend up to 80% of the plate height.

  • Drying and Detection:

    • Dry the developed plate at room temperature.

    • Heat the plate at 110°C for 5 minutes.

    • Visualize the spots under UV light at 254 nm.

  • Densitometric Analysis:

    • Scan the plates using a TLC densitometric scanner in the UV-Visible range.

    • Use appropriate software to analyze the data and plot the calibration curve of peak area versus concentration.

    • Quantify the amount of this compound in the sample extracts using the regression equation from the calibration curve.

Mandatory Visualization

HPTLC_Troubleshooting_Workflow start Start HPTLC Analysis issue Identify Issue start->issue poor_sep Poor Separation / Overlapping Spots issue->poor_sep Separation tailing Spot Tailing issue->tailing Shape rf_issue Incorrect Rf Value issue->rf_issue Position no_spots No / Faint Spots issue->no_spots Detection solution1 Adjust Mobile Phase Polarity poor_sep->solution1 solution2 Try Alternative Mobile Phase poor_sep->solution2 solution3 Ensure Chamber Saturation poor_sep->solution3 tailing->solution1 solution4 Reduce Sample Load tailing->solution4 solution5 Add Acid to Mobile Phase tailing->solution5 rf_issue->solution1 solution6 Concentrate Sample no_spots->solution6 solution7 Use Derivatization Reagent no_spots->solution7 end Successful Analysis solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end

Caption: Troubleshooting workflow for this compound HPTLC analysis.

HPTLC_Experimental_Workflow prep 1. Sample & Standard Preparation plate_prep 2. Stationary Phase Selection (Silica Gel 60 F254) prep->plate_prep application 3. Sample Application plate_prep->application development 4. Chromatographic Development application->development drying 5. Drying & Visualization development->drying analysis 6. Densitometric Analysis drying->analysis quantification 7. Quantification analysis->quantification

Caption: Experimental workflow for HPTLC analysis of this compound.

References

Preventing Marrubiin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marrubiin extraction. Our goal is to help you optimize your extraction protocols to prevent degradation and maximize the yield of this valuable bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction a concern?

This compound is a furanic labdane (B1241275) diterpene and the primary bioactive compound found in Marrubium vulgare (white horehound). It is responsible for many of the plant's therapeutic properties, including antioxidant, anti-inflammatory, and antispasmodic effects.[1][2] this compound's stability is a concern because it can degrade during the extraction process, particularly when using conventional methods that involve high heat and prolonged extraction times.[3][4] Degradation leads to a lower yield of the active compound and can impact the efficacy of the final extract.

Q2: What are the main factors that can cause this compound degradation during extraction?

Several factors can contribute to the degradation of this compound during extraction:

  • High Temperatures: Prolonged exposure to high temperatures, common in methods like Soxhlet extraction, can lead to the decomposition of this compound.[3][4]

  • Presence of its Precursor (Prethis compound): this compound can be formed from its precursor, prethis compound (B1194150), during the extraction process. Inconsistent conversion of prethis compound can lead to variable and seemingly lower yields of this compound.[5][6][7]

  • Solvent Choice: The type of solvent used can influence the extraction efficiency and stability of this compound.[5]

  • Extraction Time: Longer extraction times, especially at elevated temperatures, increase the risk of degradation.[3][4]

Q3: Which extraction methods are recommended for minimizing this compound degradation?

Modern, "green" extraction technologies are generally recommended over conventional methods to minimize this compound degradation:

  • Supercritical CO2 Extraction: This method uses carbon dioxide in its supercritical state as a solvent. It allows for extraction at lower temperatures, preserving heat-sensitive compounds like this compound. It has been shown to yield extracts with a high concentration of this compound, whereas conventional methods like Soxhlet extraction resulted in no detectable this compound.[3][4][8]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a much faster extraction process. This reduced extraction time significantly lowers the risk of thermal degradation.[9][10][11] Studies have shown that optimized MAE can nearly double the yield of this compound compared to the traditional Soxhlet method.[9][10][11][12]

Q4: Can I use conventional methods like Soxhlet extraction? What are the risks?

While Soxhlet extraction can be used, it is not ideal for preserving this compound. The primary risk is the degradation of this compound due to the prolonged exposure to the boiling point of the solvent.[3][4] In some studies, no this compound was detected in extracts obtained through Soxhlet extraction, suggesting complete degradation.[3][8] If you must use this method, it is crucial to use a solvent with a low boiling point and to minimize the extraction time as much as possible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Extraction method: Use of high-temperature, long-duration methods (e.g., Soxhlet).Switch to a more efficient, low-temperature method like Supercritical CO2 Extraction or Microwave-Assisted Extraction (MAE).[3][9][10][11]
Incomplete conversion of prethis compound: Prethis compound, a precursor, may not have fully converted to this compound.Heat the extract at a controlled temperature (e.g., 30°C for 3 days) to facilitate the conversion of prethis compound to this compound.
Suboptimal extraction parameters: Incorrect solvent, temperature, pressure, or time for the chosen method.Optimize your extraction parameters. Refer to the quantitative data tables below for recommended starting points.
Inconsistent Results Between Batches Variability in plant material: Differences in the age, growing conditions, or harvesting time of the plant material.Ensure consistent sourcing and pre-processing of your Marrubium vulgare.
Inconsistent extraction process: Minor variations in extraction parameters between batches.Standardize your extraction protocol and carefully control all parameters (temperature, time, solvent-to-solid ratio, etc.).
Degradation during storage: Improper storage of either the plant material or the final extract.Store leaf tissue and extracts at -80°C to minimize degradation over time.[5]
No this compound Detected in Extract Complete degradation: The extraction method used was too harsh, leading to the complete breakdown of this compound.This is a known issue with methods like Soxhlet extraction.[3][4] Immediately switch to a recommended method like Supercritical CO2 or MAE.
Analytical issues: Problems with the analytical method used for quantification (e.g., HPLC, HPTLC).Verify your analytical method with a certified this compound standard. Ensure proper sample preparation and instrument calibration.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction, providing a clear comparison of different methods and parameters.

Table 1: Comparison of this compound Content by Extraction Method

Extraction MethodSolventKey ParametersThis compound Content (% of extract)Reference
Supercritical CO2Carbon Dioxide200 bar, 60°C71.96%[3][8]
Supercritical CO2Carbon Dioxide200 bar, 50°C68.41%[3][8]
Supercritical CO2Carbon Dioxide200 bar, 40°C62.60%[3][8]
Microwave-Assisted Extraction (MAE)Ethanol:Water (1:1)539 W, 373 s, 32 mL/g1.35 ± 0.04%[9][10][11][12]
Soxhlet ExtractionEthanol80°C0.69 ± 0.08%[10][11][12]
Soxhlet ExtractionMethylene ChlorideApprox. 40°C, 6 hoursNot Detected[3][4]
Methanol ExtractionMethanol-156 mg/g (15.6%)[13][14][15]

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction for High-Yield this compound

This protocol is based on the optimal conditions identified for maximizing this compound content.

Materials:

  • Dried and ground Marrubium vulgare plant material

  • Supercritical Fluid Extraction (SFE) system

  • Liquid CO2

Methodology:

  • Load the extraction vessel with 40 g of the dried, ground plant material.

  • Set the extraction pressure to 200 bar and the temperature to 60°C.

  • Maintain a constant CO2 flow rate of 0.3 kg/h .

  • Conduct the extraction for a total of 4 hours.

  • Set the separator conditions to 15 bar and 23°C to effectively separate the extract from the CO2.

  • Collect the extract for analysis.

Protocol 2: Optimized Microwave-Assisted Extraction (MAE)

This protocol provides a rapid and efficient method for extracting this compound while minimizing degradation.

Materials:

  • Dried and ground Marrubium vulgare plant material

  • Microwave extraction system

  • Ethanol:Water (1:1, v/v) solution

Methodology:

  • Place the plant material in the microwave extraction vessel.

  • Add the Ethanol:Water (1:1) solvent at a solvent-to-drug ratio of 32 mL/g.

  • Set the microwave power to 539 W.

  • Irradiate the sample for 373 seconds.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • The resulting extract is then ready for analysis.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound extraction.

Marrubiin_Degradation_Pathway High_Temperature_and_Long_Duration_Extraction High Temperature & Long Duration Extraction (e.g., Soxhlet) Marrubiin_Degradation This compound Degradation High_Temperature_and_Long_Duration_Extraction->Marrubiin_Degradation leads to Low_Marrubiin_Yield Low this compound Yield Marrubiin_Degradation->Low_Marrubiin_Yield Ineffective_Extract Ineffective Extract Low_Marrubiin_Yield->Ineffective_Extract

Caption: Factors leading to this compound degradation.

Marrubiin_Extraction_Workflow cluster_conventional Conventional Method cluster_modern Modern Methods Soxhlet Soxhlet Extraction Degradation High Degradation Risk Soxhlet->Degradation SC_CO2 Supercritical CO2 Extraction Preservation High this compound Preservation SC_CO2->Preservation MAE Microwave-Assisted Extraction MAE->Preservation Final_Extract High-Quality This compound Extract Preservation->Final_Extract Plant_Material Marrubium vulgare (Dried, Ground) Plant_Material->Soxhlet Plant_Material->SC_CO2 Plant_Material->MAE

Caption: Comparison of extraction workflows.

Premarrubiin_Conversion Prethis compound Prethis compound (in plant/initial extract) Controlled_Heating Controlled Heating (e.g., 30°C, 3 days) Prethis compound->Controlled_Heating This compound This compound (stable form) Controlled_Heating->this compound enhances conversion

References

Marrubiin Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of marrubiin in solution for long-term storage. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is generally considered a stable compound, characterized by low turnover and catabolism, which are favorable traits for therapeutic compounds.[1][2][3][4][5] However, its stability can be influenced by factors such as pH, temperature, and storage duration.

Q2: What is the primary degradation pathway for this compound?

A2: The most well-documented degradation pathway for this compound is the hydrolysis of its γ-lactone ring under alkaline conditions, which results in the formation of marrubiinic acid.[6]

Q3: How should I store my this compound stock solutions for short-term use?

A3: For short-term storage, standard solutions of this compound have been shown to be stable for at least 24 hours at both room temperature and refrigerated at 4°C without any significant degradation.

Q4: What are the recommended conditions for long-term storage of this compound solutions?

A4: For long-term storage, it is advisable to store this compound solutions at -20°C or -80°C in a suitable solvent. However, it is important to note that even at -80°C, a decrease in this compound concentration has been observed over several weeks.[7] Therefore, it is recommended to re-quantify the concentration of long-term stored solutions before use.

Q5: Which solvents are suitable for dissolving and storing this compound?

A5: this compound is soluble in various organic solvents. For analytical purposes, methanol (B129727) is commonly used to prepare stock solutions.[6] Other solvents that can be used for extraction and dissolution include ethanol, acetone, and mixtures of chloroform (B151607) and methanol. The choice of solvent may impact long-term stability, and it is recommended to use anhydrous solvents to minimize hydrolysis.

Troubleshooting Guide

Problem: I am seeing a decrease in the concentration of my this compound standard over time, even when stored at low temperatures.

  • Possible Cause 1: Solvent Volatility.

    • Solution: Ensure that your storage vials are tightly sealed to prevent solvent evaporation, which would increase the concentration of your standard. Use vials with PTFE-lined caps (B75204) for optimal sealing.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Solution: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Possible Cause 3: Degradation due to Water Content.

    • Solution: Use high-purity, anhydrous solvents to prepare your solutions to minimize the risk of hydrolysis, especially if storing for extended periods.

Problem: I am observing an additional peak in my chromatogram when analyzing older this compound solutions.

  • Possible Cause 1: Alkaline Hydrolysis.

    • Explanation: If your solution has a basic pH, this compound's lactone ring may have opened, forming marrubiinic acid.

    • Solution: Verify the pH of your solution. If you suspect alkaline hydrolysis, you can confirm the identity of the new peak by comparing its retention time to a marrubiinic acid standard, if available. For future preparations, ensure the solvent and any additives are pH-neutral or slightly acidic.

  • Possible Cause 2: Presence of Prethis compound (B1194150).

    • Explanation: In extracts from plant material, the precursor prethis compound might be present and can convert to this compound over time, or vice-versa depending on the conditions.[7]

    • Solution: If working with plant extracts, be aware of the potential for interconversion. Heating the extract at 30°C for several days has been shown to convert prethis compound to this compound, leading to a more stable sample for quantification.[7]

Problem: The peak corresponding to this compound in my HPLC analysis is broad or shows tailing.

  • Possible Cause: Poor Chromatographic Conditions.

    • Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition, pH, or flow rate. Ensure your column is in good condition and properly equilibrated before analysis. Refer to the detailed experimental protocol below for a starting point.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under different conditions.

Table 1: Short-Term Stability of this compound in Solution

Storage ConditionDurationSolventStabilityReference
Room Temperature24 hoursMethanolStable
4°C24 hoursMethanolStable

Table 2: Long-Term Storage Stability of this compound

Storage TemperatureDurationSample TypeConcentration ChangeReference
-80°C4 weeksLeaf Tissue Extract24% Decrease[7]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for quantifying this compound and separating it from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable acid for pH adjustment)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation:

  • Dissolve the sample containing this compound in methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound or a solution to 60°C for 48 hours.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection.

6. Data Analysis:

  • Create a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • In the forced degradation samples, assess the peak purity of this compound and the resolution between this compound and any degradation products.

Visualizations

This compound Degradation Pathway This compound This compound (γ-Lactone Ring Intact) Marrubiinic_Acid Marrubiinic Acid (γ-Lactone Ring Opened) This compound->Marrubiinic_Acid Alkaline Hydrolysis (OH⁻) Degradation_Products Further Degradation Products Marrubiinic_Acid->Degradation_Products Harsh Conditions (e.g., strong acid/base, heat)

Caption: Alkaline hydrolysis of this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution in Chosen Solvent Initial_Analysis Initial Analysis (t=0) (e.g., HPLC) Prep_Solution->Initial_Analysis Prep_Aliquots Aliquot into Vials Initial_Analysis->Prep_Aliquots Temp_1 Temperature 1 (e.g., 4°C) Prep_Aliquots->Temp_1 Temp_2 Temperature 2 (e.g., -20°C) Prep_Aliquots->Temp_2 Temp_3 Temperature 3 (e.g., -80°C) Prep_Aliquots->Temp_3 Time_1 Analyze at Time 1 Temp_1->Time_1 Temp_2->Time_1 Temp_3->Time_1 Time_n Analyze at Time 'n' Time_1->Time_n Plot_Data Plot Concentration vs. Time Time_n->Plot_Data Calc_Kinetics Calculate Degradation Kinetics Plot_Data->Calc_Kinetics Conclusion Determine Shelf-Life Calc_Kinetics->Conclusion

Caption: Workflow for stability assessment.

References

Common interferences in the quantification of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Marrubiin.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: The primary sources of interference in this compound quantification stem from the complex matrix of plant extracts, particularly from Marrubium vulgare. These include:

  • Prethis compound (B1194150): This is a precursor to this compound and can be converted to this compound during extraction, especially when heat is applied. This conversion can lead to an overestimation of the native this compound content.[1]

  • Flavonoids and Phenolic Compounds: Compounds such as luteolin-7-O-d-glucoside and ferulic acid are often present in Marrubium extracts.[2] These compounds can have overlapping UV absorbance spectra with this compound, leading to inaccurate spectrophotometric measurements. In chromatographic methods like HPLC, they may co-elute if the separation is not optimized.

  • Chlorophyll (B73375): This pigment can cause significant interference in spectrophotometric analysis due to its broad absorbance in the visible spectrum. While this compound is typically measured in the UV range, chlorophyll's absorbance can still contribute to the background signal, leading to inaccuracies.

  • Other Diterpenes: The plant matrix may contain other structurally similar diterpenes that could potentially co-elute with this compound in HPLC analysis if the method lacks sufficient resolution.

Q2: How can I minimize the conversion of prethis compound to this compound during sample preparation?

A2: To minimize the artificial inflation of this compound levels from its precursor, prethis compound, it is crucial to avoid high temperatures during the extraction and sample preparation process. Microwave-assisted extraction, while efficient, should be optimized to use lower temperatures.[3] Whenever possible, opt for extraction methods that operate at or near room temperature.

Q3: What is the optimal wavelength for UV detection of this compound in HPLC analysis?

A3: The optimal UV detection wavelength for this compound is typically around 210-220 nm, where it exhibits significant absorbance. However, it is also monitored at other wavelengths, such as 254 nm and 280 nm, depending on the specific method and potential interfering compounds.[2][4] It is advisable to perform a UV scan of a pure this compound standard to determine the lambda max in your specific mobile phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using HPLC and spectrophotometry.

HPLC Troubleshooting

Problem: Peak Tailing or Fronting

  • Symptom: The this compound peak in your chromatogram is not symmetrical, showing a tail or a front. This can affect integration and, therefore, the accuracy of quantification.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions If this compound interacts with residual silanol (B1196071) groups on the silica-based column, it can cause peak tailing. Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).
Column Overload Injecting too high a concentration of this compound or the extract can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Void or Contamination A void at the column inlet or contamination from the sample matrix can cause peak splitting or tailing for all peaks.[5] Reverse-flush the column (if permissible by the manufacturer) or replace the column and guard column.

Problem: Peak Splitting

  • Symptom: The this compound peak appears as two or more closely eluting peaks.

  • Possible Causes & Solutions:

CauseSolution
Co-elution An interfering compound is eluting at a very similar retention time to this compound. Optimize the mobile phase gradient or composition to improve resolution. A smaller injection volume may also help resolve the two peaks.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.[6] Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination Contamination at the head of the column can create different flow paths for the analyte, resulting in split peaks.[7] Clean or replace the guard column and, if necessary, the analytical column.
Spectrophotometry Troubleshooting

Problem: Inaccurate Readings due to Background Absorbance

  • Symptom: Absorbance readings are inconsistent or higher than expected, likely due to interfering substances.

  • Possible Causes & Solutions:

CauseSolution
Chlorophyll Interference Chlorophyll has a broad absorbance spectrum that can interfere with the measurement of this compound. Use a sample preparation method to remove chlorophyll, such as solid-phase extraction (SPE) with a C18 cartridge or treatment with activated charcoal.[3]
Flavonoid and Phenolic Interference These compounds absorb in the UV region and can lead to an overestimation of this compound. A background correction can be attempted by measuring the absorbance at a wavelength where this compound has minimal absorbance and subtracting this from the reading at the analytical wavelength. However, for complex mixtures, HPLC is the recommended method for accurate quantification.

Quantitative Data on Interferences

The following table summarizes the potential impact of common interferences on this compound quantification. It is important to note that the exact degree of interference can vary depending on the specific analytical method and the concentration of the interfering substance.

Interfering SubstanceAnalytical MethodPotential Impact on this compound Quantification
Prethis compound HPLC, SpectrophotometryOverestimation, as it can convert to this compound during sample processing.
Luteolin-7-O-d-glucoside SpectrophotometryOverestimation due to overlapping UV absorbance.
Ferulic Acid SpectrophotometryOverestimation due to overlapping UV absorbance.
Chlorophyll SpectrophotometryOverestimation due to broad background absorbance.

Experimental Protocols

Validated HPLC-UV Method for this compound Quantification

This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV/Vis detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Acetic acid (or formic acid, depending on the method).

    • This compound reference standard.

  • Mobile Phase:

    • A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% acetic acid.

      • Solvent B: Acetonitrile.

      • Gradient: Start with a higher percentage of Solvent A (e.g., 85%) and gradually increase the percentage of Solvent B over the run time to elute this compound and then wash the column. A typical gradient might be: 0-12 min, 15% B; 12-14 min, 40% B; 14-18 min, 60% B; 18-20 min, 80% B; 20-24 min, 90% B; 24-28 min, 100% B.[2]

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample extract and filter it through a 0.45 µm syringe filter.

    • Set the flow rate to 1.0 mL/min and the detection wavelength to 210 nm.

    • Inject the standards and the sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Spectrophotometric Method for this compound Quantification (with caution)

This method is less specific than HPLC and is prone to interference. It is best used for screening purposes or for relatively pure samples.

  • Instrumentation:

    • UV/Vis Spectrophotometer.

  • Reagents:

    • Ethanol or Methanol (spectroscopic grade).

    • This compound reference standard.

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample extract and ensure it is free of particulate matter. If chlorophyll is present, it must be removed.

    • Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for this compound (determine this by scanning a standard).

    • Construct a calibration curve by plotting absorbance against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve. Be aware of the potential for overestimation due to interfering compounds.

Visualizations

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation.

marrubiin_nfkb_pathway This compound This compound ikb_kinase IκB Kinase (IKK) This compound->ikb_kinase inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor inflammatory_stimuli->receptor binds receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_degradation Degradation ikb->ikb_degradation nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) nucleus->gene_transcription activates inflammation Inflammation gene_transcription->inflammation leads to

Caption: this compound inhibits the NF-κB signaling pathway.

Troubleshooting Workflow for HPLC Peak Tailing

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues in this compound HPLC analysis.

hplc_troubleshooting_workflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue check_all_peaks->physical_issue Yes chemical_issue Likely a chemical issue check_all_peaks->chemical_issue No check_frit_void Check for blocked frit or column void physical_issue->check_frit_void replace_column Reverse flush or replace column/guard column check_frit_void->replace_column end End: Problem Resolved replace_column->end check_mobile_phase Check mobile phase pH and composition chemical_issue->check_mobile_phase adjust_ph Adjust pH +/- 2 units from pKa check_mobile_phase->adjust_ph check_secondary_interactions Consider secondary interactions adjust_ph->check_secondary_interactions use_bds_column Use a base-deactivated column or add a modifier check_secondary_interactions->use_bds_column check_overload Check for column overload use_bds_column->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for HPLC peak tailing.

References

How to resolve co-eluting peaks in Marrubiin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Marrubiin.

Troubleshooting Guide: Resolving Co-eluting Peaks

Q1: My chromatogram shows a broad or asymmetrical peak where this compound should be. How can I confirm if this is a co-elution issue?

A: The first step is to assess peak purity. A shoulder on the peak or a distorted shape is a strong visual indicator of co-elution.[1] For a more definitive analysis, use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This will allow you to perform a peak purity analysis by comparing UV-Vis spectra across the peak.[1][2] If the spectra are not identical, it confirms the presence of one or more co-eluting compounds.[1]

Q2: How can I modify my mobile phase to resolve co-eluting peaks?

A: Mobile phase composition is a powerful tool for optimizing separation.[3][4]

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, which is common for diterpenoids like this compound, the mobile phase typically consists of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][6] To increase the retention time and potentially improve separation, decrease the percentage of the organic solvent.[3] This gives the analytes more time to interact with the stationary phase.

  • Change Organic Solvent: If adjusting the strength isn't sufficient, changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity (α) of the separation.[2][3] Different solvents create different interactions between the analytes, stationary phase, and mobile phase, which can be enough to resolve co-eluting peaks.

  • Modify pH: For acidic or basic compounds, the pH of the mobile phase is a critical parameter.[5] While this compound itself is not strongly ionizable, other co-eluting compounds in a crude extract might be. Adjusting the pH can change the retention time of these interfering compounds. Using a buffer can also improve peak shape. Adding a small amount of acid, such as acetic acid or formic acid, is a common practice in this compound analysis to improve peak symmetry.[6][7]

Q3: Could changing the HPLC column or its conditions improve my separation?

A: Yes, the column is a fundamental component of the separation process.

  • Stationary Phase Chemistry: While C18 columns are the most common choice for this compound analysis, trying a different stationary phase chemistry can resolve difficult co-elutions.[5] Phases like C8, Phenyl-Hexyl, or Biphenyl offer different types of interactions that can change the elution order and improve resolution.[2][8]

  • Particle Size and Column Length: Increasing column efficiency (N) can lead to sharper, narrower peaks, which can resolve closely eluting compounds.[9] This can be achieved by using a column with a smaller particle size (e.g., switching from 5 µm to 3 µm or sub-2 µm particles) or by increasing the length of the column.[3][9] Be aware that smaller particle sizes will increase backpressure.[3]

  • Column Temperature: Adjusting the column temperature can influence separation.[5][10] Lowering the temperature may increase the separation factor between peaks, while increasing it can improve efficiency and reduce analysis time.[5][10] It is recommended to experiment with temperatures within the stable range for your column and analytes, for instance, between 25°C and 40°C.[5]

Q4: Can adjusting the flow rate help with co-eluting peaks?

A: Yes, the flow rate can impact resolution. In general, lowering the flow rate can improve peak resolution by allowing more time for mass transfer between the mobile and stationary phases, leading to better separation.[4][10] However, this will also increase the analysis time. Conversely, increasing the flow rate will shorten the run time but may decrease resolution.[10]

Q5: I am analyzing a complex plant extract and simple isocratic methods are not working. What should I try next?

A: For complex samples like plant extracts, a gradient elution method is often necessary.[11] A gradient method involves changing the composition of the mobile phase during the run, typically by increasing the percentage of the organic solvent.[6][11] This allows for the effective elution of compounds with a wide range of polarities, improving the resolution of complex mixtures and sharpening the peaks of late-eluting compounds.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC analysis of diterpenoids like this compound? A: The most frequent challenges include poor resolution (co-elution), peak tailing (asymmetrical peaks), peak splitting, and variability in retention times.[5]

Q2: What type of HPLC column is most commonly used for this compound separation? A: C18 columns are the most widely used stationary phases for the separation of diterpenoids due to their hydrophobic nature, which provides good retention for these generally non-polar compounds.[5]

Q3: How does injecting too much sample (sample overload) affect peak resolution? A: Sample overload can lead to peak distortion, typically peak fronting, where the front of the peak is less steep than the back. This broadens the peak and can cause it to merge with adjacent peaks, significantly worsening co-elution issues.[10]

Q4: What is a good starting point for sample preparation for this compound HPLC analysis? A: A common method involves extracting the dried, ground plant material (e.g., leaves of Marrubium vulgare) with a solvent like methanol or an ethanol-water mixture.[6][12] The resulting extract is then filtered, often through a 0.45 µm membrane filter, before injection into the HPLC system.[13][14]

Data Presentation: Impact of Parameter Adjustments on Resolution

The following table summarizes how changing key HPLC parameters can affect peak resolution.

ParameterAdjustmentExpected Effect on ResolutionPotential Trade-Off
Mobile Phase Strength Decrease % Organic SolventIncrease Longer analysis time
Selectivity (α) Change Organic Solvent (e.g., ACN to MeOH)Change/Improve May alter elution order
Selectivity (α) Adjust Mobile Phase pH / AdditivesChange/Improve Affects ionizable compounds
Column Efficiency (N) Decrease Column Particle SizeIncrease Higher backpressure
Column Efficiency (N) Increase Column LengthIncrease Longer analysis time, higher backpressure
Retention Factor (k) Lower Flow RateIncrease Longer analysis time
Temperature Increase or DecreaseChange/Improve May affect analyte stability or column life

Experimental Protocols

Protocol 1: Sample Preparation - Methanolic Extraction
  • Air-dry the leaves of Marrubium vulgare and grind them into a fine powder.[6]

  • Weigh 1 gram of the powdered leaves and place it in a suitable vessel.

  • Add 10 mL of 80% methanol.[6]

  • Mix the suspension for 30 minutes and then let it stand for 24 hours at 4°C.[6]

  • Filter the extract through a Whatman No. 4 filter paper.[6]

  • Evaporate the solvent under vacuum to obtain the dry extract.[6]

  • Before injection, reconstitute the extract in the mobile phase and filter through a 0.45 µm syringe filter.[13][14]

Protocol 2: Example Gradient HPLC Method for this compound Analysis

This protocol is based on a published method for analyzing Marrubium vulgare extracts.[6]

  • HPLC System: Agilent 1100 series or equivalent with a DAD detector.[6]

  • Column: ODS C18, 250 x 4.6 mm, 4 µm particle size.[6]

  • Mobile Phase A: Acetonitrile.[6]

  • Mobile Phase B: Water with 0.2% Acetic Acid.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Room temperature.[6]

  • Detection: 280 nm.[6]

Gradient Program:

Time (minutes)% Mobile Phase A (Acetonitrile)% Mobile Phase B (0.2% Acetic Acid in Water)
0 - 121585
12 - 144060
14 - 186040
18 - 208020
20 - 249010
24 - 281000

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting co-eluting peaks in HPLC analysis.

G start Co-eluting Peaks Observed peak_purity Assess Peak Purity (DAD/PDA) start->peak_purity mobile_phase Modify Mobile Phase peak_purity->mobile_phase mp_strength Adjust Strength (% Organic) mobile_phase->mp_strength mp_selectivity mobile_phase->mp_selectivity mp_ph Adjust pH / Additive mobile_phase->mp_ph check_res Resolution Improved? mp_strength->check_res mp_selectivity->check_res mp_ph->check_res column_params Change Column / Conditions col_chem Try Different Stationary Phase column_params->col_chem col_dim Change Dimensions (Length, Particle Size) column_params->col_dim col_temp Adjust Temperature column_params->col_temp flow_rate Optimize Flow Rate (Typically Lower) col_chem->flow_rate col_dim->flow_rate col_temp->flow_rate gradient Develop Gradient Method flow_rate->gradient end_bad Consider Sample Cleanup or Alternative Method gradient->end_bad check_res->column_params No end_good Analysis Complete check_res->end_good Yes

Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Marrubiin by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of this compound.[1] Components like phospholipids, salts, and endogenous metabolites in biological samples are common causes of matrix effects.[1]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, inconsistent reproducibility and accuracy are hallmark signs of uncharacterized or poorly controlled matrix effects.[2] Variations in the composition of the biological matrix between different samples or lots can lead to variable ion suppression or enhancement, thus affecting the reliability of your results.[1] It is crucial to assess and mitigate matrix effects during method development and validation.

Q3: How can I determine if my this compound LC-MS/MS assay is experiencing matrix effects?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these responses indicates the presence of matrix effects. A qualitative assessment can also be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]

Q4: What are the primary strategies to reduce or eliminate matrix effects for this compound analysis?

A4: The main strategies can be categorized as follows:

  • Optimized Sample Preparation: Employ more selective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.[3][4]

  • Chromatographic Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[3]

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[5][6] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the matrix effects of this compound.

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[4]

Q5: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis to minimize matrix effects?

A5: ESI is generally more susceptible to matrix effects than APCI.[2] If you are experiencing significant ion suppression with ESI, switching to APCI could be a viable option, as it is often less affected by matrix components. However, the suitability of APCI will depend on the thermal stability and volatility of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Low this compound Signal Intensity & Poor Sensitivity Ion Suppression1. Evaluate Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like SPE or LLE to achieve a cleaner extract.[3][4] 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from early-eluting, highly suppressing components like phospholipids. 3. Check for Phospholipid Co-elution: Monitor for characteristic phospholipid MRM transitions to see if they co-elute with this compound. 4. Reduce Injection Volume: A smaller injection volume can decrease the amount of matrix components entering the MS source. 5. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[7]
Inconsistent and Irreproducible Results Variable Matrix Effects Between Samples1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[5][6] 2. Use Matrix-Matched Calibrators: Ensure your calibration standards are prepared in a representative blank matrix.[4] 3. Evaluate Different Lots of Blank Matrix: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure consistency.
High Signal Intensity & Positive Bias Ion Enhancement1. Improve Chromatographic Separation: Separate this compound from the components causing signal enhancement. 2. Optimize Sample Preparation: A more selective extraction method can remove the compounds responsible for ion enhancement.
Peak Shape Tailing or Splitting Co-eluting Interferences1. Adjust LC Mobile Phase: Modify the pH or organic solvent composition of the mobile phase to improve peak shape. 2. Use a Different LC Column: Experiment with a column of different chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the calculation of the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

  • Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., human plasma) and process it through your entire sample preparation procedure. In the final, clean extract, spike this compound to the same concentration as in Set A.

  • Set C (Pre-Extraction Spike): Take a blank biological matrix sample and spike it with this compound at the same concentration as in Set A before starting the sample preparation procedure.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using your established LC-MS/MS method.

3. Data Calculation:

  • Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Recovery (%RE):

    • %RE = [(Peak Area of this compound in Set C) / (Peak Area of this compound in Set B)] * 100

  • Process Efficiency (%PE):

    • %PE = [(Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)] * 100

Illustrative Quantitative Data

The following table provides an example of how to present the data from the matrix effect experiment. Note: These are illustrative values for this compound analysis in human plasma and are not derived from a specific publication.

Analyte Concentration (ng/mL) Mean Peak Area (Set A - Neat) Mean Peak Area (Set B - Post-Spike) Mean Peak Area (Set C - Pre-Spike) Matrix Factor (MF) Recovery (%RE) Process Efficiency (%PE)
This compound1055,00038,50033,5000.7087.0%60.9%
This compound100545,000392,400345,3120.7288.0%63.4%
This compound10005,550,0004,051,5003,605,8350.7389.0%65.0%

Interpretation of Illustrative Data: The Matrix Factor of approximately 0.7 indicates about 30% ion suppression for this compound in this hypothetical human plasma matrix. The recovery is consistently high, suggesting the extraction procedure is efficient.

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike B->LCMS C Set C: Pre-Extraction Spike C->LCMS Calc Calculate MF, RE, PE LCMS->Calc Result Assess Matrix Effect (Suppression/Enhancement) Calc->Result

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting_Logic start Inaccurate/Irreproducible This compound Results check_me Suspect Matrix Effects? start->check_me quant_me Quantify with Post-Extraction Spike check_me->quant_me Yes other_issues Investigate Other Issues (e.g., Instrument, Standard Stability) check_me->other_issues No is_suppression Ion Suppression (MF < 1)? quant_me->is_suppression mitigate Mitigation Strategies is_suppression->mitigate Yes is_suppression->other_issues No (Enhancement or No Effect) opt_sample_prep Optimize Sample Prep (SPE, LLE) mitigate->opt_sample_prep opt_chrom Optimize Chromatography mitigate->opt_chrom use_sil_is Use SIL-IS mitigate->use_sil_is

Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Improving the Reproducibility of Marrubiin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Marrubiin bioassays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: High Variability in Anti-Inflammatory Assays (e.g., Carrageenan-Induced Paw Edema)

  • Question: My carrageenan-induced paw edema assay shows high variability between animals in the same group. What are the potential causes and solutions?

  • Answer: High variability in this assay can obscure the true effect of this compound. Here are common causes and troubleshooting steps:

    Potential CauseTroubleshooting Steps
    Inconsistent Carrageenan Injection Ensure the injection volume, depth, and location on the sub-plantar surface of the paw are consistent for all animals. Use a trained and experienced technician for injections.
    Animal Stress Acclimatize animals to the experimental environment for at least a week before the study. Handle animals gently and consistently to minimize stress, which can affect the inflammatory response.[1]
    Inaccurate Paw Volume Measurement Use a plethysmometer for accurate and consistent measurements. Ensure the immersion depth of the paw is the same for every measurement. Take baseline measurements before drug administration.
    Incorrect Timing of Drug Administration Administer this compound at a consistent time point before carrageenan injection, typically 30-60 minutes prior. The optimal time can depend on the vehicle and route of administration.

Issue 2: Inconsistent Results in Analgesic Assays (e.g., Acetic Acid-Induced Writhing Test)

  • Question: I am observing a large discrepancy in the number of writhes in my control group for the acetic acid-induced writhing test. Why is this happening and how can I improve consistency?

  • Answer: The writhing test is sensitive to various factors that can lead to inconsistent results.[1] Here’s how to address them:

    Potential CauseTroubleshooting Steps
    Subjective Counting of Writhes Clearly define what constitutes a "writhe" (e.g., contraction of the abdominal muscles accompanied by stretching of the hind limbs).[2][3] Have the same person, blinded to the treatment groups, count the writhes to ensure consistency. Consider using automated writhing detection devices if available.[4]
    Variable Acetic Acid Concentration Prepare a fresh solution of acetic acid for each experiment to ensure consistent potency.[2]
    Animal-Related Factors Use animals of the same sex, age, and weight range.[5] House animals under controlled conditions (temperature, light-dark cycle) and allow for an acclimatization period.[1]
    Time of Day Perform the experiments at the same time of day to minimize the influence of circadian rhythms on pain perception.[1]

Issue 3: Suspected Interference in In Vitro Assays (e.g., Acetylcholinesterase Inhibition Assay)

  • Question: My in vitro acetylcholinesterase (AChE) inhibition assay with this compound is giving unexpected or false-positive results. How can I troubleshoot this?

  • Answer: Natural compounds like this compound can sometimes interfere with in vitro assays. Here are steps to identify and mitigate interference:

    Potential CauseTroubleshooting Steps
    Direct Reaction with Assay Reagents Run a control experiment with this compound and the assay reagents (e.g., DTNB in the Ellman's method) in the absence of the enzyme. A color change indicates a direct reaction and a false positive.
    This compound Solubility Issues This compound is soluble in ethanol (B145695) and chloroform. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in the assay buffer. Precipitation can interfere with absorbance readings. Include a vehicle control to assess any effects of the solvent itself.
    Assay Buffer pH Verify that the pH of your assay buffer is optimal for both the enzyme activity and the stability of this compound.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound's anti-inflammatory effects?

This compound has been reported to exert its anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[6][7] It may also inhibit the production of prostaglandins (B1171923) and modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase.[8][9]

2. How should I prepare this compound for in vivo and in vitro studies?

For in vivo studies, this compound can be dissolved in a suitable vehicle such as a mixture of saline and a small amount of a non-toxic solvent like Tween 80 or DMSO. For in vitro studies, a stock solution of this compound is typically prepared in DMSO and then diluted to the final concentration in the cell culture medium or assay buffer. It is crucial to include a vehicle control in all experiments.

3. What are typical effective doses of this compound in animal models?

Effective doses of this compound can vary depending on the animal model and the specific bioassay. For example, in a gastroprotective assay in mice, a dose of 25 mg/kg showed significant effects.[6] In an antioedematogenic assay, a dose of 100 mg/kg significantly inhibited allergic edema in mice.[6] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

4. Is this compound stable in solution?

This compound is generally considered to have high stability.[10] However, it is always good practice to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Reported In Vivo Efficacious Doses of this compound

BioassayAnimal ModelDoseEffectReference
GastroprotectiveMice25 mg/kgSignificant reduction in ulcers[6]
AntioedematogenicMice100 mg/kg67.6 ± 4% maximal inhibition of allergic edema[6]
Analgesic (Writhing Test)Mice2.2 µmol/kg (ID50)Inhibition of acetic acid-induced writhing[11]
Analgesic (Formalin Test)Mice6.3 µmol/kg (ID50, 2nd phase)Inhibition of formalin-induced pain[11]

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Mice

This protocol is used to assess the in vivo anti-inflammatory activity of this compound.

  • Animals: Male or female mice (e.g., Swiss albino), weighing 20-25g.

  • Reagents:

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Vehicle (e.g., 0.9% saline with 1% Tween 80)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (vehicle control, positive control, and this compound treatment groups).

    • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

    • Administer this compound, vehicle, or positive control (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

2. Acetic Acid-Induced Writhing Test in Mice

This protocol evaluates the peripheral analgesic activity of this compound.

  • Animals: Male or female mice, weighing 20-25g.

  • Reagents:

    • This compound

    • Acetic acid (0.6% or 0.7% v/v in distilled water)

    • Vehicle (e.g., 0.9% saline)

    • Positive control (e.g., Aspirin or Diclofenac)

  • Procedure:

    • Acclimatize animals as previously described.

    • Divide animals into experimental groups.

    • Administer this compound, vehicle, or positive control 30 minutes before the acetic acid injection.[12]

    • Inject 10 ml/kg body weight of the acetic acid solution intraperitoneally.[12]

    • Immediately after the injection, place each mouse in an individual observation chamber.

    • Five minutes after the acetic acid injection, count the number of writhes for a period of 15 minutes.[12][13] A writhe is characterized by abdominal constriction and stretching of the hind limbs.[2][3]

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay determines the potential of this compound to inhibit the enzyme acetylcholinesterase.

  • Reagents:

    • This compound stock solution (in DMSO)

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate (B84403) buffer (pH 8.0)

    • Positive control (e.g., Donepezil)

  • Procedure (96-well plate format):

    • Add phosphate buffer to each well.

    • Add the this compound solution (at various concentrations), vehicle (DMSO), or positive control to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Add the DTNB solution to all wells.

    • Incubate the plate at room temperature for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction for each well and determine the percentage of AChE inhibition by this compound.

Visualizations

Marrubiin_Experimental_Workflow cluster_invivo In Vivo Bioassays cluster_invitro In Vitro Bioassay animal_prep Animal Acclimatization (1 week) grouping Grouping of Animals animal_prep->grouping drug_admin This compound/Vehicle/Control Administration grouping->drug_admin paw_edema Carrageenan-Induced Paw Edema drug_admin->paw_edema writhing Acetic Acid-Induced Writhing Test drug_admin->writhing paw_measure Paw Volume Measurement (Plethysmometer) paw_edema->paw_measure writhe_count Count Writhing Behavior writhing->writhe_count data_analysis_invivo Data Analysis: % Inhibition of Edema/Writhing paw_measure->data_analysis_invivo writhe_count->data_analysis_invivo reagent_prep Reagent Preparation (Enzyme, Substrate, this compound) plate_setup 96-Well Plate Setup reagent_prep->plate_setup reaction_init Initiate Reaction (Add Substrate) plate_setup->reaction_init absorbance Kinetic Absorbance Reading (412 nm) reaction_init->absorbance data_analysis_invitro Data Analysis: % AChE Inhibition absorbance->data_analysis_invitro

Caption: General workflow for in vivo and in vitro bioassays of this compound.

Marrubiin_Troubleshooting_Logic cluster_invivo In Vivo Assays cluster_invitro In Vitro Assays start Inconsistent Bioassay Results variability_invivo High Variability? start->variability_invivo interference Suspected Interference? start->interference check_injection Check Injection Technique (Volume, Depth, Location) variability_invivo->check_injection Yes check_stress Review Animal Handling & Acclimatization variability_invivo->check_stress Yes check_measurement Verify Measurement Consistency variability_invivo->check_measurement Yes control_exp Run Control Experiment (this compound + Reagents, no enzyme) interference->control_exp Yes check_solubility Check this compound Solubility & Vehicle Effects interference->check_solubility Yes check_ph Verify Buffer pH interference->check_ph Yes

Caption: Troubleshooting logic for common issues in this compound bioassays.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk p_ikb Phosphorylated IκB ikk->p_ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_nfkb->p_ikb nfkb Active NF-κB (p50/p65) ikb_nfkb->nfkb releases ub_ikb Ubiquitinated IκB p_ikb->ub_ikb Ubiquitination proteasome Proteasomal Degradation ub_ikb->proteasome proteasome->ikb_nfkb IκB degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory mediators: COX-2, cytokines, etc.) nucleus->gene_transcription Induces This compound This compound This compound->ikk Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

How to confirm the identity of Marrubiin in a complex extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and confirmation of Marrubiin in complex extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for confirming the identity of this compound in a complex plant extract?

A1: The most common and reliable methods for identifying this compound are chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) is frequently used for both identification and quantification due to its precision, speed, and cost-effectiveness.[1][2][3] High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is another powerful technique for separation and identification.[4][5] For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.[6][7][8]

Q2: Why is the use of a reference standard crucial for identifying this compound?

A2: A certified reference standard of this compound is essential for accurate identification.[9][10] In chromatographic techniques like HPTLC and HPLC, the retention time (for HPLC) or Retention factor (Rf) (for HPTLC) of the analyte in the sample extract is compared directly with that of the reference standard under identical conditions.[3] This co-chromatography is a primary method of identification. For spectroscopic methods, the spectrum of the compound isolated from the extract must match the spectrum of the reference standard.

Q3: What are the key identification parameters to consider in chromatographic analysis?

A3: In HPTLC, the primary identification parameter is the Retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1][3] In HPLC, the key parameter is the retention time (Rt), which is the time it takes for the analyte to pass through the column. For confirmation, it is also recommended to overlay the UV-Vis spectra of the sample peak with the standard peak to ensure they are identical.[3]

Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for this compound identification?

A4: GC-MS is generally not a suitable method for the direct identification of this compound in plant extracts.[11][12][13] this compound is a diterpenoid lactone that may not be volatile enough or could degrade under the high temperatures used in GC analysis. Studies have shown that this compound may not be detected using typical GC-MS techniques.[11][12][13]

Q5: Which spectroscopic methods can provide absolute confirmation of this compound's structure?

A5: For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][8] Techniques such as 1H-NMR and 13C-NMR provide detailed information about the chemical structure of the molecule, which can be compared with literature data or a reference standard to confirm the identity of this compound unequivocally.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No peak/spot corresponding to this compound is observed. Inappropriate extraction solvent or method.This compound is typically extracted with methanol (B129727) or ethanol.[2][7] Ensure your extraction method is suitable for diterpenoids.
Low concentration of this compound in the extract.Concentrate the extract or use a more sensitive analytical technique. The amount of this compound can vary significantly based on the plant part and origin.[14][15]
The Rf value of the sample spot does not match the this compound standard in HPTLC. The mobile phase composition is incorrect or has changed.Prepare fresh mobile phase and ensure the developing chamber is properly saturated.[3][16]
The stationary phase (HPTLC plate) is inactive or of a different type.Use high-quality silica (B1680970) gel 60 F254 plates and handle them carefully to avoid deactivation.[1][3]
Multiple peaks are observed around the expected retention time of this compound in HPLC. Co-elution of interfering compounds from the complex matrix.Optimize the mobile phase gradient and column temperature to improve peak resolution.
Isomers or related compounds are present.Utilize a mass spectrometer (LC-MS) to differentiate compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[4][5]
Ambiguous Mass Spectrometry (MS) data. Poor ionization of the molecule.Optimize the MS source parameters (e.g., electrospray voltage, gas flow).
The presence of adducts (e.g., [M+Na]+, [M+K]+).Identify common adducts and confirm the molecular weight of the parent ion [M+H]+ or [M-H]-.

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Identification

This protocol is a synthesis of methodologies reported in the literature.[1][3][16]

1. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.[16] Further dilute to a working concentration (e.g., 10-100 ng/µL).

  • Sample Solution: Dissolve the dried plant extract in methanol (e.g., 10 mg/mL), vortex, and filter through a 0.45 µm syringe filter.

2. HPTLC Plate and Application:

  • Stationary Phase: Use HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).[16]

  • Application: Apply the standard and sample solutions as bands (e.g., 6-8 mm wide) using an automated applicator.

3. Chromatography:

  • Mobile Phase: A common mobile phase is a mixture of toluene, ethyl acetate, and acetic acid in a ratio of 5:4:1 (v/v/v).[3][16] Another reported mobile phase is benzene:acetone (17:3 or 9.5:0.5).[1][11]

  • Development: Develop the plate in a saturated twin-trough chamber up to a distance of approximately 80 mm.

  • Drying: Dry the plate in a stream of warm air.

4. Detection and Identification:

  • UV Detection: Visualize the spots under UV light at 254 nm.

  • Derivatization (Optional but Recommended): Spray the plate with an anisaldehyde-sulfuric acid reagent and heat at 100-110°C for 5-10 minutes for visualization.[1][10]

  • Identification: Compare the Rf value and color of the spot in the sample chromatogram with that of the this compound standard. The Rf for this compound is typically around 0.47 ± 0.05 with the toluene-based mobile phase[3] and 0.82 with a benzene-acetone mobile phase.[1]

Quantitative Data Summary

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₀H₂₈O₄[9]
Molecular Weight 332.43 g/mol
CAS Number 465-92-9[9]
HPTLC Method Parameters for this compound Analysis
Mobile Phase (v/v/v) Stationary Phase Reported Rf Value Reference
Toluene: Ethyl Acetate: Acetic Acid (5:4:1)Silica Gel 60 F254~0.47[3][16]
Benzene: Acetone (17:3)Silica Gel 60 F254~0.82[1]
Benzene: Acetone (9.5:0.5)Silica Gel 60 F254~0.60[11]

Visual Guides

General Workflow for this compound Identification

Start Start: Complex Plant Extract Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration / Cleanup Extraction->Filtration Screening Initial Screening (HPTLC/HPLC) Filtration->Screening Comparison Compare Rt or Rf with Standard Screening->Comparison Standard This compound Reference Standard Standard->Comparison TentativeID Tentative Identification Comparison->TentativeID Match NoMatch No Match Comparison->NoMatch No Match Confirmation Structural Confirmation TentativeID->Confirmation LCMS LC-MS Analysis (Mass & Fragmentation) Confirmation->LCMS NMR NMR Spectroscopy (1H, 13C) Confirmation->NMR FinalID Confirmed Identity of this compound LCMS->FinalID NMR->FinalID

Caption: General workflow for identifying this compound in an extract.

HPTLC Experimental Workflow

cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Confirmation Prep_Standard Prepare this compound Standard Solution Application Apply Sample & Standard to HPTLC Plate Prep_Standard->Application Prep_Sample Prepare Extract Solution Prep_Sample->Application Development Develop Plate in Saturated Chamber Application->Development Drying Dry the Plate Development->Drying UV Visualize under UV Light (254 nm) Drying->UV Derivatize Spray with Reagent & Heat UV->Derivatize Analysis Compare Rf Values & Spot Color Derivatize->Analysis Result Identity Confirmed/ Not Confirmed Analysis->Result

Caption: Step-by-step workflow for HPTLC analysis of this compound.

References

Dealing with batch-to-batch variation of Marrubiin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marrubiin extracts. The information is designed to address common challenges, particularly batch-to-batch variation, and to provide standardized protocols for experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a compound of interest?

A1: this compound is a bioactive furanic labdane (B1241275) diterpene found in species of the Lamiaceae family, most notably Marrubium vulgare (white horehound).[1][2] It is considered a chemotaxonomic marker for the Marrubium genus.[3] this compound is of significant interest due to its wide range of pharmacological properties, including anti-inflammatory, analgesic, antidiabetic, and gastroprotective effects.[2][4]

Q2: What are the primary causes of batch-to-batch variation in this compound extracts?

A2: Batch-to-batch variation in this compound extracts can be attributed to several factors:

  • Raw Material Variability: The concentration of this compound in the plant material can differ significantly based on geographical origin, climate, cultivation methods, harvest time, and post-harvest processing and storage conditions.[3]

  • Extraction and Processing Methods: The choice of extraction technique (e.g., maceration, Soxhlet, microwave-assisted extraction, supercritical CO2 extraction), solvent type and concentration, temperature, and extraction duration all have a substantial impact on the final composition of the extract.[3]

  • Manufacturing and Analytical Processes: Minor deviations in experimental protocols, equipment calibration, and even different operators can introduce variability during the manufacturing and quality control analysis of the extracts.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are two common and effective methods for the quantification of this compound in extracts.[5][6][7] These techniques allow for the separation and quantification of this compound by comparing the sample to a known standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem 1: Low Yield of this compound in the Extract

  • Possible Cause 1: Suboptimal Extraction Method.

    • Solution: The choice of extraction method significantly impacts the yield of this compound. Conventional methods like Soxhlet extraction may result in lower yields compared to more advanced techniques. Consider optimizing your extraction parameters or switching to a more efficient method such as Microwave-Assisted Extraction (MAE) or Supercritical CO2 extraction, which have been shown to produce higher concentrations of this compound.[8][9][10]

  • Possible Cause 2: Inappropriate Solvent Selection.

    • Solution: The polarity of the solvent used for extraction is crucial. This compound is a diterpene and its solubility will vary with different solvents. Ethanol (B145695) and methanol (B129727) are commonly used. For MAE, a 1:1 ethanol:water mixture has been used effectively.[9][10] For supercritical CO2 extraction, the use of a co-solvent like ethanol can enhance the extraction of more polar compounds.

  • Possible Cause 3: Poor Quality of Raw Material.

    • Solution: The concentration of this compound in Marrubium vulgare can vary. Ensure that the plant material was harvested at the optimal time and has been properly dried and stored. It is advisable to source plant material from a reputable supplier with consistent quality control.

Problem 2: Inconsistent Bioactivity Between Different Extract Batches

  • Possible Cause 1: Variation in this compound Concentration.

    • Solution: The most likely cause of inconsistent bioactivity is a difference in the concentration of the active compound, this compound. It is essential to quantify the this compound content in each batch using a validated analytical method like HPTLC or HPLC.[5][6][7] This will allow you to normalize the dose of the extract based on the this compound concentration, ensuring consistent biological effects.

  • Possible Cause 2: Presence of Interfering Compounds.

    • Solution: The crude extract contains a complex mixture of compounds, some of which may have synergistic or antagonistic effects. If consistent bioactivity is critical, consider further purification of the extract to isolate this compound or a this compound-rich fraction.

  • Possible Cause 3: Degradation of this compound.

    • Solution: this compound may degrade under certain conditions. Ensure that extracts are stored properly, protected from light and heat, to maintain their stability and biological activity.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

Extraction MethodSolventKey ParametersThis compound Yield in Extract (% w/w)Reference
Soxhlet (Conventional)Ethanol:Water (1:1)80°C0.69 ± 0.08[9][10]
Microwave-Assisted Extraction (MAE)Ethanol:Water (1:1)539 W power, 373 s irradiation time, 32 mL/g solvent to drug ratio1.35 ± 0.04[9][10]
Supercritical CO2 ExtractionSupercritical CO2200 bar pressure, 60°C temperatureup to 71.96[8][11][12]
Supercritical CO2 ExtractionSupercritical CO2300 bar pressure, 60°C temperatureup to 75.14 (after 1h of extraction)[8][11][12]

Experimental Protocols

Protocol 1: Quantification of this compound using HPTLC

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).[5]

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.[5]

  • Preparation of Sample Solution:

    • Accurately weigh a specific amount of the dried this compound extract.

    • Dissolve the extract in methanol (e.g., 10 mg/mL) and vortex or sonicate to ensure complete dissolution.[7]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[7]

    • Mobile Phase: A mixture of toluene, ethyl acetate, and acetic acid (5:4:1, v/v/v) has been shown to be effective.[13] Another reported mobile phase is benzene-acetone (17:3).[7] The chamber should be saturated with the mobile phase vapor for at least 20 minutes before developing the plate.[14]

    • Application: Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.[13]

  • Development and Detection:

    • Develop the plate in the saturated chamber until the mobile phase reaches the desired height.

    • Dry the plate thoroughly.

    • For visualization, the plate can be sprayed with anisaldehyde-sulfuric acid reagent and heated.[7][14]

    • Densitometric scanning of the plate is performed at a suitable wavelength (e.g., 254 nm before derivatization or 510 nm after derivatization) to quantify the this compound in the samples by comparing the peak areas with the calibration curve generated from the standards.[13][14]

Protocol 2: Supercritical CO2 Extraction of this compound

This protocol provides a general workflow for supercritical CO2 extraction. Specific parameters will need to be optimized for your equipment and desired extract characteristics.

  • Preparation of Raw Material:

    • Dry the aerial parts of Marrubium vulgare and grind them to a uniform particle size to increase the surface area for extraction.

  • Setting up the Supercritical CO2 Extraction System:

    • Ensure the extraction system, including the extraction vessel, separator, and CO2 supply, is clean and in proper working order.[15]

    • Load the ground plant material into the extraction vessel.[15]

  • Extraction Process:

    • Pressurize and heat the CO2 to bring it to a supercritical state (above 31.1°C and 73.9 bar).[15]

    • Introduce the supercritical CO2 into the extraction vessel. The supercritical fluid will act as a solvent, dissolving the this compound from the plant matrix.[15]

    • Optimal conditions for high this compound yield have been reported at pressures of 200-300 bar and a temperature of 60°C.[8][11][12]

  • Separation and Collection:

    • Pass the this compound-rich supercritical CO2 from the extraction vessel to a separator.[15]

    • In the separator, reduce the pressure, causing the CO2 to return to its gaseous state and lose its solvent properties.[15]

    • The this compound extract will precipitate and can be collected from the separator.[15]

    • The CO2 gas can be recycled for subsequent extractions.[15]

Mandatory Visualizations

Marrubiin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cellular_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates This compound This compound NF_κB NF-κB (p50/p65) This compound->NF_κB Suppresses Signaling IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB_IκBα NF-κB/IκBα (Inactive Complex) Nucleus Nucleus NF_κB->Nucleus Translocates to NF_κB_IκBα->NF_κB Releases Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, COX-2, Prostaglandins) Gene_Transcription->Pro_inflammatory_Mediators Upregulates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Batch_Variation_Troubleshooting Start Inconsistent Experimental Results with this compound Extract Check_Variation Suspect Batch-to-Batch Variation? Start->Check_Variation Quantify Quantify this compound Content in Each Batch (HPLC/HPTLC) Check_Variation->Quantify Yes Other_Factors Consider Other Experimental Variables Check_Variation->Other_Factors No Compare This compound Concentration Consistent? Quantify->Compare Normalize Normalize Extract Dose Based on this compound Content Compare->Normalize No Re-evaluate Re-evaluate Bioactivity Compare->Re-evaluate Yes Investigate_Extraction Investigate Raw Material & Extraction Protocol Compare->Investigate_Extraction No, and yield is low Normalize->Re-evaluate End Consistent Results Re-evaluate->End Standardize Standardize Sourcing, Handling, & Extraction Investigate_Extraction->Standardize Standardize->Quantify

References

Optimizing Cell Viability in Marrubiin Cytotoxicity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell viability in Marrubiin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reliable and reproducible results. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data summaries to support your research with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

This compound is a bioactive furan (B31954) labdane (B1241275) diterpenoid, a major active compound found in plants of the Marrubium genus, such as Marrubium vulgare (white horehound). Its cytotoxic effects are largely attributed to the induction of apoptosis (programmed cell death). Studies on ethanolic extracts of Marrubium vulgare, rich in this compound, have shown that it can arrest the cell cycle in the S+G2/M phase.[1][2] This is associated with the activation of the p38 MAP kinase pathway and the upregulation of antiproliferative genes like p53, p21, and p27.[1][2] Furthermore, it triggers the mitochondrial apoptotic pathway, leading to mitochondrial depolarization, activation of initiator caspase-9 and effector caspase-3, and ultimately, DNA fragmentation.[1][2][3]

Q2: What are the typical IC50 values for this compound or its extracts in cancer cell lines?

The half-maximal inhibitory concentration (IC50) values for this compound and Marrubium vulgare extracts can vary significantly depending on the cell line, the specific extract used, and the duration of the assay. The provided table summarizes IC50 values reported in various studies.

Data Presentation

Table 1: IC50 Values of this compound and Marrubium vulgare Extracts in Various Cancer Cell Lines

Cell LineCancer TypeCompound/ExtractIC50 ValueExposure Time
U87GlioblastomaMethanol Extract270.3 µMNot Specified
LN229GlioblastomaMethanol Extract343.9 µMNot Specified
T98GGlioblastomaMethanol Extract336.6 µMNot Specified
HeLaCervical CancerEssential Oil0.258 µg/mLNot Specified
B16MelanomaEthanolic ExtractDose-dependent reduction in viability24 h
U251GliomaEthanolic ExtractDose-dependent reduction in viability24 h
K562LeukemiaLadanein (from M. vulgare)20-40 µMNot Specified
K562RLeukemia (Imatinib-resistant)Ladanein (from M. vulgare)20-40 µMNot Specified
697LeukemiaLadanein (from M. vulgare)20-40 µMNot Specified

Note: IC50 values can be influenced by experimental conditions and should be determined empirically for each specific assay system.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound cytotoxicity experiments.

Issue 1: High variability between replicate wells.

  • Q: My absorbance/fluorescence readings show high standard deviations between replicate wells. What could be the cause?

    • A: High variability can stem from several factors:

      • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before aspirating cells for each row or column. Variations in cell density at the start of the experiment are a common cause of variability.

      • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variable results. Ensure pipettes are calibrated and use proper pipetting techniques.

      • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate solutes and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.

      • Incomplete Reagent Mixing: After adding assay reagents (e.g., MTT, LDH substrate), ensure they are mixed thoroughly but gently with the well contents. An orbital shaker can be useful for this purpose.

Issue 2: No significant cytotoxic effect observed.

  • Q: I've treated my cells with this compound, but I'm not seeing the expected decrease in cell viability. What should I check?

    • A: A lack of cytotoxic effect can be due to several reasons:

      • Suboptimal Concentration Range: The concentrations of this compound used may be too low to induce a cytotoxic response in your specific cell line. It is recommended to perform a dose-response experiment with a broad range of concentrations to determine the optimal range.

      • Compound Stability and Purity: Verify the purity of your this compound sample. If dissolved in a solvent like DMSO, ensure the stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.

      • Short Treatment Duration: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment time to 48 or 72 hours.

      • Cell Health and Confluency: Ensure you are using healthy, log-phase cells. Cells that are over-confluent or have been passaged too many times may show altered sensitivity to cytotoxic compounds.

Issue 3: High background signal in control wells.

  • Q: My untreated control wells are showing high levels of cell death or a high background signal in my assay. Why is this happening?

    • A: A high background signal can compromise the validity of your results. Potential causes include:

      • Suboptimal Culture Conditions: Over-confluency, nutrient depletion, or pH changes in the media of control wells can lead to spontaneous cell death. Ensure your initial seeding density is appropriate for the duration of the experiment.

      • Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can interfere with many cytotoxicity assays. Regularly check your cultures for any signs of contamination.[4]

      • Media Components: Phenol (B47542) red in culture media can interfere with the absorbance readings of some colorimetric assays like the MTT assay. Consider using phenol red-free media during the assay incubation step.[4] Serum components can also sometimes contribute to background signals.[4]

      • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture media is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.

Experimental Protocols & Visualizations

General Experimental Workflow for a Cytotoxicity Assay

The following diagram outlines the typical workflow for assessing the cytotoxicity of this compound.

G This compound This compound (M. vulgare extract) p38 p38 MAP Kinase Activation This compound->p38 ProApoptotic Upregulation of Pro-Apoptotic Genes (Pten, Bak1, Apaf1, Puma) This compound->ProApoptotic AntiApoptotic Downregulation of Anti-Apoptotic Genes (Survivin, Xiap) This compound->AntiApoptotic p53 p53 Upregulation p38->p53 p21_p27 p21 & p27 Upregulation p53->p21_p27 p53->ProApoptotic CellCycleArrest S+G2/M Phase Cell Cycle Arrest p21_p27->CellCycleArrest Mito Mitochondrial Depolarization ProApoptotic->Mito AntiApoptotic->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis G Start Unexpected Results Problem1 Problem1 Start->Problem1 High Variability? Problem Problem Cause Cause Solution Solution Cause1a Cause1a Problem1->Cause1a Yes Problem2 No Cytotoxicity? Problem1->Problem2 No Solution1a Review cell seeding technique. Ensure homogenous suspension. Cause1a->Solution1a Check Cause1b Pipetting Error? Cause1a->Cause1b Cause2a Concentration too low? Problem2->Cause2a Yes Problem3 High Background? Problem2->Problem3 No Solution1b Calibrate pipettes. Review technique. Cause1b->Solution1b Check Solution2a Perform broad dose-response. Cause2a->Solution2a Action Cause2b Incubation too short? Cause2a->Cause2b Solution2b Increase incubation time (e.g., 48h, 72h). Cause2b->Solution2b Action Cause3a Contamination? Problem3->Cause3a Yes Solution3a Inspect cultures microscopically. Perform mycoplasma test. Cause3a->Solution3a Check Cause3b Solvent Toxicity? Cause3a->Cause3b Solution3b Run vehicle control. Keep solvent conc. <0.5%. Cause3b->Solution3b Check

References

Troubleshooting unexpected results in Marrubiin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Marrubiin.

I. Extraction and Purification

This section addresses issues that may arise during the isolation of this compound from plant sources.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the potential causes?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Key areas to investigate include:

  • Plant Material: The concentration of this compound in Marrubium vulgare can be influenced by environmental factors such as soil salinity.[1][2] High soil salinity has been shown to decrease this compound content. The harvesting season and post-harvest processing also play a crucial role.

  • Extraction Method: Conventional methods like Soxhlet extraction may result in lower yields compared to modern techniques such as microwave-assisted extraction (MAE) or supercritical CO2 extraction.[3][4][5] For instance, MAE has been shown to nearly double the this compound concentration compared to the traditional Soxhlet method.[3][4][5]

  • Extraction Parameters: Inadequate optimization of extraction parameters is a common cause of low yield. For MAE, factors like microwave power, irradiation time, and solvent-to-drug ratio are critical.[3][4][5] For supercritical CO2 extraction, pressure and temperature significantly impact yield and selectivity for this compound.

  • Conversion of Prethis compound (B1194150): this compound can be formed from its precursor, prethis compound, during the extraction process, particularly when heat is applied.[6] Inadequate conversion can lead to lower than expected this compound yields. Heating extracts to around 30°C for an extended period can enhance the conversion of prethis compound to this compound.[6]

  • Solvent Choice: The type of solvent used for extraction can affect the yield. Acetone and ethanol (B145695) are commonly used solvents.[6]

Q2: I am observing unexpected degradation of my this compound sample. What are the stability considerations?

A2: this compound is generally considered to be a stable compound with a low turnover rate.[7][8] However, its stability can be influenced by storage conditions. Storage of both leaf tissue and extracts at -80°C has been shown to affect this compound concentration over time, with a decrease observed over four weeks.[6] This decrease was associated with an increase in a compound with a retention time corresponding to prethis compound.[6] For analytical purposes, standard solutions of this compound in methanol (B129727) have been found to be stable for at least 24 hours at room temperature and under refrigeration.

Troubleshooting Guide: Low Extraction Yield
Symptom Possible Cause Suggested Solution
Low this compound yield from Soxhlet extraction. Inefficient extraction method.Consider alternative extraction methods like Microwave-Assisted Extraction (MAE) or Supercritical CO2 Extraction for potentially higher yields.[3][4][5]
Variable yields between batches of plant material. Different growing conditions (e.g., soil salinity) or harvesting times.Source plant material from a consistent and controlled environment if possible. Analyze a small sample of new batches to quantify this compound content before large-scale extraction.[1][2]
Low yield despite using MAE. Suboptimal extraction parameters.Optimize microwave power, irradiation time, and solvent-to-drug ratio. A study found optimal conditions to be a microwave power of 539 W, irradiation time of 373 s, and a solvent to drug ratio of 32 mL/g.[3][4][5]
Presence of a significant peak corresponding to prethis compound in the crude extract. Incomplete conversion of prethis compound to this compound.Gently heat the extract (e.g., 30°C for 3 days) to promote the conversion of prethis compound to this compound.[6]
Experimental Protocol: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on a method shown to significantly improve this compound yield compared to conventional techniques.[3][4][5]

Materials:

  • Dried, powdered Marrubium vulgare plant material (60-80 mesh)

  • Ethanol:water (1:1, v/v) solvent

  • Microwave synthesis reactor

  • Round bottom flask

  • Condenser

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Place 5 g of the powdered plant material into a round bottom flask.

  • Add the ethanol:water solvent at an optimized ratio (e.g., 32 mL/g of plant material).[3][4][5]

  • Connect the flask to the microwave reactor and a condenser.

  • Apply microwave power (e.g., 539 W) for a specified irradiation time (e.g., 373 s).[3][4][5]

  • After extraction, allow the mixture to cool.

  • Centrifuge the extract at 2000 rpm for 5 minutes to pellet the solid material.

  • Filter the supernatant.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at 60°C.

  • Store the dried extract in a desiccator until further analysis.

Logical Workflow for Troubleshooting Low Extraction Yield

start Low this compound Yield check_plant Verify Plant Material Quality (Source, Harvest Time, Storage) start->check_plant check_method Review Extraction Method (Soxhlet vs. MAE/SC-CO2) check_plant->check_method Material OK no_change Yield Still Low check_plant->no_change Material Issue check_params Optimize Extraction Parameters (Power, Time, Solvent Ratio) check_method->check_params Method Appropriate check_method->no_change Method Inefficient check_conversion Check for Prethis compound Conversion (Heat Treatment) check_params->check_conversion Parameters Optimized check_params->no_change Parameters Suboptimal solution Yield Improved check_conversion->solution Conversion Complete check_conversion->no_change Incomplete Conversion

Caption: Troubleshooting workflow for low this compound extraction yield.

II. Analytical Quantification (HPLC/HPTLC)

This section provides guidance on resolving common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Frequently Asked Questions (FAQs)

Q3: I am observing peak tailing in my this compound HPLC chromatogram. What could be the cause?

A3: Peak tailing in HPLC can be caused by several factors. For this compound analysis, consider the following:

  • Secondary Interactions: this compound, a polar compound, can have secondary interactions with active silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the sample flow path and cause peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase.

Q4: My HPTLC analysis of this compound shows inconsistent Rf values. What should I check?

A4: Inconsistent Rf values in HPTLC are often due to variations in the experimental conditions. Key factors to control are:

  • Chamber Saturation: Ensure the developing chamber is fully saturated with the mobile phase vapor before placing the plate inside.

  • Mobile Phase Composition: Prepare the mobile phase accurately and consistently for each run.

  • Temperature and Humidity: Maintain a stable temperature and humidity in the laboratory, as these can affect the separation.

  • Plate Quality: Use high-quality HPTLC plates from a reliable supplier.

Q5: How can I differentiate this compound from its related compounds like marrubenol (B1251324) and marrubiinic acid in my chromatogram?

A5: this compound, marrubenol, and marrubiinic acid are structurally related and may have similar retention times. To differentiate them:

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer will allow you to distinguish the compounds based on their different mass-to-charge ratios.

  • Chromatographic Conditions: Optimize your chromatographic method (e.g., gradient elution, mobile phase composition) to achieve baseline separation of the compounds.

Troubleshooting Guide: Chromatographic Issues
Symptom Possible Cause Suggested Solution
Peak tailing in HPLC. Secondary silanol interactions.Use a column with end-capping or a different stationary phase. Adjust mobile phase pH.
Column overload.Reduce the injection volume or sample concentration.
Column void/blockage.Reverse-flush the column (if permissible by the manufacturer). Replace the column if the problem persists.
Inconsistent Rf values in HPTLC. Incomplete chamber saturation.Ensure the chamber is saturated with the mobile phase for at least 30 minutes before developing the plate.
Variable mobile phase composition.Prepare fresh mobile phase for each run and ensure accurate measurement of components.
Co-elution of this compound with other compounds. Insufficient chromatographic resolution.Optimize the mobile phase composition and gradient profile. Consider a column with a different selectivity.
Presence of structurally similar compounds.Use reference standards and/or LC-MS to confirm the identity of the peaks.
Unexpected peaks in the chromatogram. Presence of prethis compound.This is a common precursor that can be present in extracts. Its identity can be confirmed by heating the sample to see if the peak decreases while the this compound peak increases.[6]
Matrix effects from the plant extract.Employ sample clean-up procedures like solid-phase extraction (SPE) to remove interfering compounds. Use a matrix-matched calibration curve for quantification.
Experimental Protocol: HPTLC Quantification of this compound

This protocol provides a validated method for the quantification of this compound in plant extracts.[3]

Materials:

  • HPTLC plates (silica gel 60 F254)

  • This compound standard solution (e.g., 10 µg/mL in methanol)

  • Sample extract solution (e.g., 1 mg/mL in methanol)

  • Mobile phase: Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1 v/v/v)

  • HPTLC applicator

  • Developing chamber

  • Densitometer/TLC scanner

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate for at least 30 minutes.

  • Apply known volumes of the this compound standard solution and the sample extract solution as bands onto the HPTLC plate using the applicator.

  • Place the plate in the saturated developing chamber and allow the mobile phase to ascend to a predetermined distance.

  • Remove the plate from the chamber and dry it in a stream of warm air.

  • Scan the dried plate using a densitometer at a suitable wavelength (e.g., 254 nm) to quantify the this compound in the samples by comparing the peak areas with those of the standards.

Logical Flow for Troubleshooting Chromatographic Issues

start Unexpected Chromatographic Result peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) start->peak_shape retention_time Inconsistent Retention Time / Rf start->retention_time extra_peaks Presence of Unexpected Peaks start->extra_peaks check_column Inspect Column/Plate Condition peak_shape->check_column check_mobile_phase Verify Mobile Phase Preparation peak_shape->check_mobile_phase check_sample_prep Review Sample Preparation & Concentration peak_shape->check_sample_prep check_system Check HPLC/HPTLC System Performance peak_shape->check_system retention_time->check_mobile_phase retention_time->check_system extra_peaks->check_sample_prep check_standards Analyze Reference Standards extra_peaks->check_standards check_matrix Investigate Matrix Effects extra_peaks->check_matrix solution Problem Resolved check_column->solution check_mobile_phase->solution check_sample_prep->solution check_system->solution check_standards->solution check_matrix->solution

Caption: Troubleshooting guide for common chromatographic issues in this compound analysis.

III. Biological Activity Assays

This section focuses on troubleshooting unexpected outcomes in biological assays investigating the activity of this compound, with a focus on its anti-inflammatory properties.

Frequently Asked Questions (FAQs)

Q6: The anti-inflammatory activity of my this compound sample is lower than reported in the literature. What could be the reason?

A6: Lower than expected bioactivity can be due to a variety of factors:

  • Sample Purity: The presence of impurities in your this compound sample can interfere with the assay and reduce its apparent activity. Ensure your sample is of high purity.

  • Sample Stability: this compound, while generally stable, can degrade under certain conditions. Ensure proper storage and handling of your stock solutions.

  • Assay Conditions: The specific conditions of your bioassay, such as cell line, passage number, stimulus concentration, and incubation time, can all influence the outcome.

  • Mechanism of Action: this compound is known to suppress the NF-κB signaling pathway.[1] If your assay does not measure an NF-κB-dependent endpoint, you may not observe significant activity.

  • Dose-Response: this compound's effects are often dose-dependent.[10] Ensure you are testing a wide enough range of concentrations to observe a response.

Q7: I am setting up an NF-κB reporter assay to test this compound. What are the critical parameters to consider?

A7: For a successful NF-κB luciferase reporter assay, pay close attention to the following:

  • Cell Line: Use a cell line that is responsive to the stimulus you are using to activate the NF-κB pathway.

  • Stimulus: The choice and concentration of the NF-κB activator (e.g., TNF-α, LPS) are critical. Titrate the stimulus to determine the optimal concentration that gives a robust but not maximal response.

  • Incubation Times: Optimize the incubation times for both the stimulus and this compound treatment.

  • Controls: Include appropriate positive (stimulus alone) and negative (vehicle control) controls in your experiment.

  • Luciferase Assay Reagent: Use a high-quality luciferase assay reagent and follow the manufacturer's instructions carefully.

Troubleshooting Guide: Low Bioactivity
Symptom Possible Cause Suggested Solution
Low or no anti-inflammatory activity observed. Impure this compound sample.Re-purify the sample and confirm its purity by HPLC or other analytical techniques.
Inappropriate assay endpoint.Use an assay that measures an NF-κB-dependent outcome, such as a luciferase reporter assay or measurement of downstream pro-inflammatory cytokines.[1]
Suboptimal assay conditions.Optimize stimulus concentration, incubation times, and cell density.
High variability between replicate wells. Inconsistent cell seeding or reagent addition.Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
Cytotoxicity observed at higher concentrations. This compound may exhibit cytotoxicity at high concentrations.Perform a cell viability assay (e.g., MTT, LDH) in parallel to determine the non-toxic concentration range of this compound for your cell line.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • NF-κB activator (e.g., TNF-α)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • This compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

  • NF-κB Activation: Add the NF-κB activator (e.g., TNF-α) to the wells (except for the negative control wells) to a final concentration that induces a submaximal luciferase response.

  • Incubation: Incubate the plate for an optimized period (e.g., 6 hours).

  • Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulus-only control.

Signaling Pathway Diagram: this compound and NF-κB

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_active->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Validation & Comparative

Marrubiin vs. Marrubiinic Acid: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marrubiin, a labdane (B1241275) diterpenoid, is the principal bioactive compound isolated from Marrubium vulgare (white horehound), a plant with a long history in traditional medicine. Its diverse pharmacological profile includes analgesic, anti-inflammatory, antidiabetic, and gastroprotective properties.[1][2] this compound can be readily converted to marrubiinic acid through the alkaline hydrolysis of its lactone ring.[2] While this compound is extensively studied, its derivative, marrubiinic acid, has also demonstrated significant biological effects, particularly in the realm of analgesia.

This guide provides an objective comparison of the bioactivity of this compound and its primary derivative, marrubiinic acid. It synthesizes available experimental data to highlight differences in potency and spectrum of action, offering a valuable resource for researchers in pharmacology and drug discovery.

Comparative Analysis of Bioactivity

The most definitive comparative data available pertains to the analgesic and antinociceptive properties of this compound and marrubiinic acid. For other bioactivities, such as anti-inflammatory and antioxidant effects, direct comparative studies with quantitative data are limited in the current literature.

Analgesic & Antinociceptive Activity

Experimental evidence strongly suggests that marrubiinic acid is a more potent analgesic agent than its precursor, this compound .[3][4] Studies utilizing the acetic acid-induced writhing test in mice, a model for visceral pain, have consistently reported the superior activity of marrubiinic acid.[3]

This compound itself is a potent antinociceptive compound, demonstrating greater efficacy than well-known non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and diclofenac (B195802) in certain models.[5] Its mechanism of action in pain models appears to be independent of the opioid system.[6] The structural modification from this compound to marrubiinic acid, specifically the opening of the lactone ring to form a free carboxylic acid, appears to enhance this analgesic activity.[3]

Table 1: Comparative Antinociceptive Activity in Murine Models

Compound Test Model Route ID₅₀ (µmol/kg) Reference
This compound Acetic Acid-Induced Writhing i.p. 2.2 [6]
Formalin Test (Phase I) i.p. 6.6 [6]
Formalin Test (Phase II) i.p. 6.3 [6]
Capsaicin Test i.p. 28.8 [6]
Marrubiinic Acid Acetic Acid-Induced Writhing i.p. Reported as more potent than this compound [3][5]
Aspirin (for comparison) Acetic Acid-Induced Writhing i.p. 123 [6]

| Diclofenac (for comparison) | Acetic Acid-Induced Writhing | i.p. | 31 |[6] |

ID₅₀ (Median Inhibitory Dose): The dose required to produce a 50% reduction in the nociceptive response. i.p.: Intraperitoneal administration.

Anti-inflammatory Activity

This compound has well-documented anti-inflammatory properties. It has been shown to inhibit carrageenan-induced peritoneal inflammation by preventing the infiltration of inflammatory cells and inhibiting the degranulation of mast cells.[5] A key mechanism underlying its anti-inflammatory effect is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a central regulator of the inflammatory response.[1] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and mediators.

Antioxidant Activity

Studies on the antioxidant properties of M. vulgare extracts have shown that methanol (B129727) and acetone (B3395972) extracts possess significant free radical scavenging activity. However, isolated this compound demonstrated comparatively low antioxidant activity in these assays. This suggests that while the whole plant extract is a potent antioxidant, this compound itself is not the primary contributor to this effect, and other phenolic compounds in the extract may be responsible. There is currently a lack of available data on the specific antioxidant capacity of marrubiinic acid.

Key Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity.[7][8]

  • Objective: To assess visceral pain and the efficacy of analgesic compounds.

  • Animals: Male Swiss albino mice (typically 20-25 g).

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (e.g., this compound, marrubiinic acid) or a standard drug (e.g., diclofenac) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives the vehicle.

    • After a set absorption period (e.g., 30 minutes), a solution of acetic acid (commonly 0.6-1% in saline, 10 mL/kg) is injected intraperitoneally to induce a pain response.[9][10]

    • Immediately following the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of "writhes" (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) is counted for a defined period, typically 15-20 minutes.[9]

  • Endpoint: The total number of writhes is recorded. Analgesic activity is expressed as the percentage inhibition of writhing compared to the control group.

Formalin Test

This model is valuable as it encompasses two distinct phases of nociception: an initial neurogenic phase followed by a later inflammatory phase.

  • Objective: To differentiate between central/neurogenic and peripheral/inflammatory pain mechanisms.

  • Animals: Male mice or rats.

  • Procedure:

    • Animals are pre-treated with the test compound, standard drug, or vehicle.

    • After the absorption period, a dilute solution of formalin (typically 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded. The observation is divided into two phases:

      • Phase I (Neurogenic Pain): 0-5 minutes post-injection. This phase is caused by the direct chemical stimulation of nociceptors.

      • Phase II (Inflammatory Pain): 15-30 minutes post-injection. This phase is driven by the release of inflammatory mediators in the paw tissue.

  • Endpoint: The total time (in seconds) spent licking/biting the paw is recorded for each phase. A reduction in this time indicates antinociceptive activity.

Visualizing Mechanisms and Workflows

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects in part by inhibiting the canonical NF-κB signaling pathway. An inflammatory stimulus (like LPS or TNF-α) typically leads to the degradation of the inhibitor protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this cascade, preventing the activation of NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Inflammatory Receptor (e.g., TLR4, TNFR) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65-IκBα (Inactive Complex) IkB->NFkB_complex Inhibits NFkB_inactive p50/p65 NFkB_inactive->NFkB_complex NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκBα Degradation This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Genes Initiates

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

General Experimental Workflow for Bioactivity Screening

The process of comparing compounds like this compound and marrubiinic acid follows a structured workflow from preparation to data analysis.

G A Compound Preparation (this compound vs. Marrubiinic Acid) C Grouping & Dosing (Vehicle, Standard, Test Articles) A->C B Animal Model Selection (e.g., Swiss Albino Mice) B->C D Induction of Nociception/Inflammation (e.g., Acetic Acid, Formalin) C->D E Behavioral/Physiological Assessment (e.g., Writhing Count, Licking Time) D->E F Data Collection & Statistical Analysis (e.g., ID₅₀ Calculation, ANOVA) E->F G Comparative Efficacy Conclusion F->G

Caption: Standard workflow for in vivo comparison of analgesic and anti-inflammatory compounds.

Conclusion

The current body of scientific evidence indicates that while both this compound and its derivative, marrubiinic acid, possess significant biological activities, marrubiinic acid appears to be the more potent analgesic . The conversion of this compound's lactone ring to a carboxylic acid enhances its ability to mitigate pain in preclinical models.

In contrast, this compound has a broader, more extensively documented range of activities, including notable anti-inflammatory effects mediated through the inhibition of the NF-κB pathway. A significant research gap exists regarding the anti-inflammatory, antioxidant, and other potential bioactivities of marrubiinic acid. Further head-to-head studies with robust quantitative endpoints are necessary to fully elucidate the therapeutic potential of marrubiinic acid compared to its parent compound. For drug development professionals, marrubiinic acid presents a promising scaffold for the development of novel, non-opioid analgesic agents.

References

Validating Marrubiin's Mechanism of Action: A Comparative Guide to Gene Silencing Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of the mechanism of action for Marrubiin, a natural compound with recognized anti-inflammatory and antioxidant properties. While this compound is proposed to exert its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, direct validation of this mechanism using gene silencing techniques has yet to be extensively reported. This guide compares the current understanding of this compound's mechanism with that of two other natural compounds, Parthenolide and Resveratrol, for which gene silencing has been instrumental in confirming their modes of action. By presenting the available data and outlining the necessary experimental frameworks, this document serves as a resource for researchers seeking to rigorously validate the therapeutic targets of this compound.

This compound and the NF-κB Signaling Pathway

This compound, a diterpenoid lactone isolated from plants of the Lamiaceae family, has demonstrated significant anti-inflammatory effects.[1] The proposed primary mechanism for this activity is the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to interfere with this cascade, thereby reducing inflammation.

Comparative Analysis with Validated Compounds

To illustrate the robust validation achievable through gene silencing, this guide compares this compound with Parthenolide and Resveratrol, two natural compounds with similar anti-inflammatory properties targeting the NF-κB pathway.

Parthenolide , a sesquiterpene lactone, has been shown to inhibit NF-κB activation. Crucially, studies have utilized small interfering RNA (siRNA) to silence the p65 subunit of NF-κB. This gene knockdown was shown to abolish the anti-inflammatory and anti-proliferative effects of Parthenolide, providing direct evidence of its mechanism.

Resveratrol , a polyphenol found in grapes and other plants, also exhibits anti-inflammatory effects by modulating the NF-κB pathway. Its mechanism is, however, more complex and involves the activation of Sirtuin 1 (SIRT1), a deacetylase that can inhibit NF-κB signaling. Gene silencing studies using siRNA to knock down SIRT1 have been pivotal in demonstrating that the anti-inflammatory effects of Resveratrol are dependent on this protein, thus confirming its upstream target.[2][3][4]

Quantitative Data Comparison

The following tables summarize the quantitative data on the effects of this compound and the comparative compounds on key markers of the NF-κB pathway. The data for Parthenolide and Resveratrol is derived from studies employing gene silencing techniques, highlighting the level of validation that is currently lacking for this compound.

CompoundTarget PathwayKey Experimental ObservationQuantitative EffectSupporting Gene Silencing Data
This compound NF-κBInhibition of pro-inflammatory cytokine release.Dose-dependent reduction in TNF-α and IL-6.Not yet reported.
Parthenolide NF-κBInhibition of TNF-α-induced cytokine expression.Significant reduction in IL-8 secretion.siRNA-mediated knockdown of p65 reverses the inhibitory effect of Parthenolide.[5]
Resveratrol SIRT1/NF-κBInhibition of TNF-α-induced inflammatory gene expression.Dose-dependent decrease in MMP-9, IL-6, and iNOS mRNA levels.Knockdown of SIRT1 via siRNA diminishes the anti-inflammatory effects of Resveratrol.[2][3]
CompoundAssayEndpoint MeasuredResult
This compound In vivo (Carrageenan-induced peritonitis)Inflammatory cell infiltrationDose-dependent decrease in peritoneal inflammatory cells.[6][7]
Parthenolide In vitro (Colorectal cancer cells)Cell ViabilityReduction in cell viability is correlated with basal p-IκBα levels.[8]
Resveratrol In vitro (Fibroblasts)NF-κB p65 acetylationResveratrol reduces p65 acetylation in a SIRT1-dependent manner.[4]

Experimental Protocols

To facilitate the validation of this compound's mechanism of action, this section provides detailed methodologies for key experiments.

siRNA-mediated Gene Silencing to Validate NF-κB Pathway Involvement

This protocol describes how to use siRNA to knock down the p65 subunit of NF-κB to determine if this compound's anti-inflammatory effects are dependent on this transcription factor.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or a relevant immune cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates to reach 60-80% confluency on the day of transfection.

  • Prepare two sets of transfection mixtures: one with siRNA targeting p65 and another with a non-targeting control siRNA.

  • For each well, dilute 50 pmol of siRNA in 100 µL of serum-free medium.

  • In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.

  • Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Add the 200 µL siRNA-lipid complex dropwise to the cells.

  • Incubate the cells for 48-72 hours to allow for gene silencing.

b. Validation of Gene Knockdown:

  • After incubation, harvest the cells and lyse them to extract total protein.

  • Perform Western blotting using a primary antibody specific for p65 to confirm the reduction in its expression in the siRNA-treated group compared to the control. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

c. Assessment of this compound's Anti-inflammatory Effect:

  • Following confirmation of p65 knockdown, treat both the p65-silenced and control cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.

  • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the levels of a key pro-inflammatory cytokine, such as IL-6 or IL-8, using an ELISA kit according to the manufacturer's instructions.

  • Expected Outcome: If this compound's anti-inflammatory effect is mediated through the NF-κB pathway, its ability to reduce cytokine production will be significantly diminished in the p65-silenced cells compared to the control cells.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound treatment.

a. Cell Transfection:

  • Co-transfect HEK293T cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

b. Treatment and Luciferase Measurement:

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.[9]

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9][10]

c. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated wells to that in the stimulated control wells.

  • Determine the IC50 value of this compound for NF-κB inhibition.

p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

a. Cell Treatment:

  • Grow cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes to induce p65 translocation.

b. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

  • Incubate the cells with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

c. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells for each treatment condition.

Visualizations

experimental_workflow cluster_sirna siRNA-mediated Gene Silencing cluster_luciferase NF-κB Luciferase Reporter Assay cluster_translocation p65 Nuclear Translocation Assay Transfection Cell Transfection (p65 siRNA vs. Control) Knockdown_Validation Knockdown Validation (Western Blot) Transfection->Knockdown_Validation Treatment This compound Treatment + Inflammatory Stimulus Knockdown_Validation->Treatment Analysis Cytokine Analysis (ELISA) Treatment->Analysis Luc_Transfection Co-transfection (NF-κB-luc + Renilla) Luc_Treatment This compound Treatment + NF-κB Activator Luc_Transfection->Luc_Treatment Luc_Measurement Luciferase Measurement (Dual-Luciferase Assay) Luc_Treatment->Luc_Measurement Trans_Treatment This compound Treatment + NF-κB Activator Staining Immunofluorescence Staining (p65, DAPI) Trans_Treatment->Staining Imaging Fluorescence Microscopy & Image Analysis Staining->Imaging

Caption: Experimental workflows for validating this compound's mechanism of action.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) This compound This compound This compound->IKK Inhibition NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK

Caption: The proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion

This compound holds considerable promise as an anti-inflammatory agent, with substantial evidence pointing towards the inhibition of the NF-κB pathway as its primary mechanism of action. However, to meet the rigorous standards of modern drug development, direct validation of this mechanism using gene silencing techniques is imperative. The experimental frameworks provided in this guide, drawn from successful validation studies of comparable natural products like Parthenolide and Resveratrol, offer a clear roadmap for future research. By employing siRNA-mediated knockdown of key pathway components such as p65, researchers can unequivocally establish the causal link between NF-κB inhibition and the therapeutic effects of this compound. This will not only solidify our understanding of its molecular pharmacology but also significantly advance its potential for clinical application.

References

A Comparative Guide to HPTLC and HPLC Methods for the Quantification of Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Marrubiin, a labdane (B1241275) diterpenoid found in Marrubium vulgare (white horehound), has garnered significant interest for its therapeutic potential. This guide provides a detailed comparison of two common chromatographic techniques—High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.

This comparison aims to assist in selecting the most suitable analytical method based on specific research or quality control needs, considering factors such as sensitivity, speed, and cost.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the key performance parameters of validated HPTLC and HPLC methods for this compound quantification, compiled from published studies.

ParameterHPTLC Method 1HPTLC Method 2HPLC Method
Linearity Range 40 - 400 ng/spot30 - 500 ng/band0.20–50.00 μg/mL
Correlation Coefficient (r²) 0.9960.997> 0.9944
Limit of Detection (LOD) 15 ng/spot10 ng/band0.09–0.18 μg/mL
Limit of Quantification (LOQ) 40 ng/spot35 ng/band0.30–0.60 μg/mL
Accuracy (Recovery) > 95%96.4 - 97.7%85.97 - 108.11%
Precision (%RSD) < 2%2.82% (System)2.34–3.77% (Intra-day), 3.04–4.96% (Inter-day)

Experimental Protocols: A Detailed Breakdown

Reproducibility is the cornerstone of scientific research. Here, we provide the detailed methodologies for the HPTLC and HPLC analyses of this compound.

Sample Preparation for Analysis

A consistent sample preparation protocol is crucial for reliable results. A typical procedure for extracting this compound from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., leaves of Marrubium vulgare) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like soxhlet extraction or microwave-assisted extraction.[1]

  • Filtration and Concentration: The resulting extract is filtered and then concentrated under vacuum to obtain a dry residue.

  • Sample Solution Preparation: A stock solution of the dried extract is prepared in a suitable solvent (e.g., methanol) at a known concentration (e.g., 5 mg/mL). This solution is then filtered through a 0.45 µm membrane filter before application to the chromatographic system.

HPTLC Method Protocol
  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Sample Application: Samples and standards are applied as bands of a specific width using an automated applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and acetic acid in a ratio of 5:4:1 (v/v/v) is commonly used.[1] Another reported mobile phase is benzene:acetone (9.5:0.5).

  • Development: The plate is developed in a pre-saturated twin-trough chamber to a specific distance.

  • Derivatization: For visualization and enhanced sensitivity, the developed plate can be sprayed with a solution of anisaldehyde-sulfuric acid reagent and heated.

  • Densitometric Analysis: The plates are scanned using a densitometer at a specific wavelength (e.g., 254 nm before derivatization or 510 nm after derivatization) to quantify the this compound content by comparing the peak areas of the sample with those of the standard.

HPLC Method Protocol
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution system is often employed. For example, a gradient of acetonitrile (B52724) (Solvent A) and water with 0.2% acetic acid (Solvent B) can be used.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Detection: The detection of this compound is commonly performed at a wavelength of 220 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard of known concentration.

Mandatory Visualization: Workflow for Method Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of HPTLC and HPLC methods for this compound analysis.

CrossValidationWorkflow cluster_Preparation 1. Sample and Standard Preparation cluster_HPTLC 2. HPTLC Analysis cluster_HPLC 3. HPLC Analysis cluster_Validation 4. Method Validation & Comparison PlantMaterial Plant Material (Marrubium vulgare) Extraction Extraction of this compound PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration SampleStock Sample Stock Solution Filtration->SampleStock HPTLC_App Sample Application SampleStock->HPTLC_App HPLC_Inj Sample Injection SampleStock->HPLC_Inj StandardStock This compound Standard Stock Solution StandardStock->HPTLC_App StandardStock->HPLC_Inj HPTLC_Dev Chromatographic Development HPTLC_App->HPTLC_Dev HPTLC_Deriv Derivatization (Optional) HPTLC_Dev->HPTLC_Deriv HPTLC_Scan Densitometric Scanning HPTLC_Deriv->HPTLC_Scan HPTLC_Quant Quantification HPTLC_Scan->HPTLC_Quant Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPTLC_Quant->Validation Comparison Comparative Analysis HPTLC_Quant->Comparison HPLC_Sep Chromatographic Separation HPLC_Inj->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det HPLC_Quant Quantification HPLC_Det->HPLC_Quant HPLC_Quant->Validation HPLC_Quant->Comparison Validation->Comparison

References

Marrubiin's Antioxidant Power Validated In Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antioxidant activity of Marrubiin against established alternatives, supported by experimental data. The following sections detail the quantitative performance, experimental methodologies, and underlying signaling pathways of this compound, N-acetylcysteine (NAC), Resveratrol, and Curcumin.

This compound, a bioactive diterpenoid found in plants of the Marrubium genus, has demonstrated significant antioxidant properties in various in vivo studies. Its efficacy in mitigating oxidative stress has been observed in models of liver injury and neuroinflammation, positioning it as a promising candidate for further therapeutic development. This guide offers a comparative overview of this compound's in vivo antioxidant activity alongside three well-characterized antioxidant compounds: N-acetylcysteine (NAC), Resveratrol, and Curcumin.

Quantitative Comparison of In Vivo Antioxidant Activity

The antioxidant effects of this compound and its alternatives have been quantified in several animal studies, primarily focusing on their ability to modulate key antioxidant enzymes and reduce markers of oxidative damage. The data presented below is compiled from studies utilizing a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats, a standard for assessing antioxidant potential.

CompoundDoseSuperoxide (B77818) Dismutase (SOD) ActivityGlutathione (B108866) Peroxidase (GPx) ActivityCatalase (CAT) ActivityMalondialdehyde (MDA) LevelsGlutathione (GSH) LevelsReference
This compound (from M. vulgare extract) 400 mg/kgSignificant increaseData not availableData not availableSignificant decreaseSignificant increase[1][2]
N-acetylcysteine (NAC) VariesIncreaseIncreaseIncreaseSignificant decreaseSignificant increase (precursor)[3][4][5]
Resveratrol 20-80 mg/kgIncreaseIncreaseIncreaseDecreaseIncrease[6][7]
Curcumin 50 mg/kgSignificant increaseSignificant increaseMarkedly restoredSignificant decreaseMarkedly restored[8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This model is widely used to induce oxidative stress and liver damage, providing a platform to evaluate the protective effects of antioxidant compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of CCl4 (commonly 1-2 ml/kg body weight), often diluted in olive oil or liquid paraffin, is administered.

  • Treatment: The test compound (this compound, NAC, Resveratrol, or Curcumin) is administered orally or intraperitoneally at specified doses for a designated period before and/or after CCl4 administration.

  • Sample Collection: After the treatment period, animals are euthanized, and blood and liver tissue samples are collected for biochemical and histopathological analysis.[1][12][13]

Measurement of Antioxidant Enzymes and Oxidative Stress Markers
  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: This assay is based on the inhibition of the autoxidation of pyrogallol (B1678534). SOD in the sample competes with the indicator for superoxide radicals.

    • Procedure: Liver tissue is homogenized in a suitable buffer. The homogenate is centrifuged, and the supernatant is used for the assay. The rate of pyrogallol autoxidation is measured spectrophotometrically at 420 nm in the presence and absence of the sample. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of pyrogallol autoxidation by 50%.[10][11][14][15][16]

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Principle: GPx catalyzes the reduction of hydrogen peroxide (H2O2) or organic hydroperoxides by oxidizing reduced glutathione (GSH) to its oxidized form (GSSG). The activity is measured by monitoring the rate of NADPH oxidation at 340 nm, which is coupled to the recycling of GSSG back to GSH by glutathione reductase.

    • Procedure: Tissue homogenates are prepared, and the supernatant is used. The reaction mixture contains buffer, GSH, glutathione reductase, NADPH, and a substrate (e.g., cumene (B47948) hydroperoxide). The decrease in absorbance at 340 nm is recorded.[13][17][18][19][20]

  • Malondialdehyde (MDA) Level Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions at high temperatures to form a pink-colored complex.

    • Procedure: Plasma or tissue homogenate is mixed with a TBA reagent and heated. After cooling, the absorbance of the resulting pink chromogen is measured spectrophotometrically at 532 nm.[7][21][22][23]

Signaling Pathways in Antioxidant Activity

The antioxidant effects of these compounds are mediated through the modulation of specific signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins.

This compound's Antioxidant Signaling

While the precise signaling pathway for this compound's antioxidant activity is still under full investigation, evidence suggests its involvement in increasing intracellular glutathione (GSH) levels and potentially modulating the NF-κB pathway. The increase in GSH, a crucial endogenous antioxidant, directly contributes to the detoxification of reactive oxygen species (ROS).[24]

This compound This compound GSH Increased GSH Levels This compound->GSH Stimulates NFkB_Pathway Modulation of NF-κB Pathway This compound->NFkB_Pathway Potentially Modulates ROS_Detox ROS Detoxification GSH->ROS_Detox Antioxidant_Response Enhanced Antioxidant Response ROS_Detox->Antioxidant_Response NFkB_Pathway->Antioxidant_Response

This compound's Antioxidant Signaling Pathway
N-acetylcysteine (NAC) Experimental Workflow

NAC primarily acts as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). By replenishing intracellular GSH levels, NAC enhances the body's natural antioxidant defense system.

Start Oxidative Stress Model (e.g., CCl4) NAC_Admin NAC Administration Start->NAC_Admin Cysteine_Prod Increased Cysteine Availability NAC_Admin->Cysteine_Prod GSH_Synth Enhanced GSH Synthesis Cysteine_Prod->GSH_Synth Antioxidant_Defense Increased Antioxidant Enzyme Activity (SOD, GPx, CAT) GSH_Synth->Antioxidant_Defense Outcome Reduced Oxidative Damage (↓MDA) Antioxidant_Defense->Outcome

NAC In Vivo Experimental Workflow
Resveratrol and Curcumin: Nrf2-Keap1 Signaling Pathway

Both Resveratrol and Curcumin exert a significant portion of their antioxidant effects through the activation of the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like Resveratrol and Curcumin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD, GPx, and CAT.[1][2][6][12][25][26][27][28][29][30]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Resveratrol / Curcumin Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (SOD, GPx, CAT, etc.) ARE->Antioxidant_Genes

Resveratrol/Curcumin Nrf2-Keap1 Pathway

References

A Comparative Guide to Marrubiin Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for extracting Marrubiin, a bioactive diterpenoid found in Marrubium vulgare (white horehound). The following sections detail the performance of conventional and modern extraction methods, supported by experimental data, to inform the selection of the most suitable technique for your research or drug development pipeline.

Quantitative Comparison of Extraction Techniques

The efficiency of this compound extraction varies significantly depending on the method employed. Modern techniques generally offer higher yields and greater efficiency compared to traditional methods. The table below summarizes the key quantitative data from comparative studies.

Extraction TechniqueThis compound Yield (%)Total Extract Yield (%)Key ParametersReference
Soxhlet Extraction (SME) 0.69 ± 0.0811.27 ± 1.45Ethanol, 80°C, 18 hours[1][2]
Microwave-Assisted Extraction (MAE) 1.35 ± 0.0420.2350% Ethanol, 539 W, 373 s, 32 mL/g[1][3][4]
Ultrasound-Assisted Extraction (UAE) 0.91 ± 0.0414.2 ± 0.9Ethanol, 467 W, 47 min, 33 mL/g[5][6]
Supercritical CO2 Extraction (SC-CO2) Up to 75.14 (in fractions)3.51200 bar, 60°C[7][8]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Soxhlet Extraction (Conventional Method)

This traditional method relies on the continuous washing of a solid sample with a solvent.

Protocol:

  • 10 g of powdered and dried Marrubium vulgare plant material is placed in a thimble.[1][2]

  • The thimble is placed into a Soxhlet apparatus.

  • The apparatus is fitted with a condenser and a flask containing 500 mL of ethanol.

  • The solvent is heated to its boiling point (80°C) and the vapor travels to the condenser.[1][2]

  • The condensed solvent drips into the thimble, gradually filling it.

  • Once the thimble is full, the solvent, now containing the extracted this compound, is siphoned back into the flask.

  • This cycle is repeated for approximately 18 hours until the extraction is complete.[8]

  • The solvent is then evaporated to yield the crude extract.

Soxhlet_Extraction_Workflow cluster_setup Setup cluster_extraction Extraction Cycle (18 hours) cluster_recovery Recovery plant_material Powdered Plant Material (10g) thimble Place in Thimble plant_material->thimble soxhlet_apparatus Insert into Soxhlet Apparatus thimble->soxhlet_apparatus heat Heat Solvent to 80°C soxhlet_apparatus->heat solvent Add Ethanol (500mL) to Flask solvent->heat vaporization Solvent Vaporizes heat->vaporization condensation Vapor Condenses vaporization->condensation rises extraction Solvent Fills Thimble & Extracts this compound condensation->extraction drips siphon Siphoning of Extract Solution extraction->siphon siphon->heat returns to flask evaporation Evaporate Solvent siphon->evaporation after 18h crude_extract Crude this compound Extract evaporation->crude_extract

Soxhlet Extraction Workflow

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.

Protocol:

  • 5 g of processed plant sample is placed in a four-necked round-bottom flask.[2]

  • A 50% ethanol-water solution is added as the solvent at a ratio of 32 mL per gram of the drug.[1][3][4]

  • The flask is placed in a microwave reactor.

  • The sample is subjected to microwave irradiation at a power of 539 W for 373 seconds.[1][3][4]

  • After extraction, the mixture is filtered.

  • The solvent is evaporated from the filtrate to obtain the crude extract.

MAE_Workflow cluster_preparation Preparation cluster_extraction Microwave Extraction cluster_recovery Recovery plant_sample Processed Plant Sample (5g) add_solvent Add 50% Ethanol (32 mL/g) plant_sample->add_solvent microwave_irradiation Microwave Irradiation (539 W, 373 s) add_solvent->microwave_irradiation filtration Filter the Mixture microwave_irradiation->filtration evaporation Evaporate Solvent filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract

Microwave-Assisted Extraction Workflow

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing extraction.

Protocol:

  • The whole plant of Marrubium vulgare is collected and dried.

  • The dried plant material is extracted using an ultrasound-assisted technique.

  • The optimized extraction parameters are an ultrasound power of 467 W, a sonication time of 47 minutes, and a solvent-to-drug ratio of 33 mL per gram.[5][6]

  • Ethanol is used as the solvent.

  • Following sonication, the mixture is filtered.

  • The solvent is removed from the filtrate by evaporation to yield the crude extract.

UAE_Workflow cluster_preparation Preparation cluster_extraction Ultrasonic Extraction cluster_recovery Recovery plant_material Dried Plant Material add_solvent Add Ethanol (33 mL/g) plant_material->add_solvent sonication Sonication (467 W, 47 min) add_solvent->sonication filtration Filter the Mixture sonication->filtration evaporation Evaporate Solvent filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract

Ultrasound-Assisted Extraction Workflow

Supercritical CO2 (SC-CO2) Extraction

This "green" technique uses carbon dioxide in its supercritical state as a solvent, which offers high selectivity and leaves no residual solvent in the final product.

Protocol:

  • 40 g of ground Marrubium vulgare material is loaded into the extraction vessel of a high-pressure extraction plant.[9]

  • The system is pressurized with CO2 to 200 bar and heated to 60°C.[8]

  • The supercritical CO2 is passed through the plant material at a constant flow rate.

  • The extraction is carried out for a specific duration, with fractions collected at different time intervals to intensify the this compound concentration. A high concentration of this compound (75.14%) can be achieved after 1 hour of extraction.[7][8]

  • The pressure is then reduced in a separator, causing the CO2 to return to its gaseous state and precipitate the extracted this compound.

  • The CO2 can be recycled for further extractions.

SC_CO2_Workflow cluster_preparation Preparation cluster_extraction Supercritical Extraction cluster_recovery Recovery plant_material Ground Plant Material (40g) load_vessel Load into Extraction Vessel plant_material->load_vessel pressurize_heat Pressurize to 200 bar Heat to 60°C load_vessel->pressurize_heat co2_flow Flow Supercritical CO2 pressurize_heat->co2_flow extraction Extraction of this compound co2_flow->extraction depressurize Depressurize in Separator extraction->depressurize precipitation This compound Precipitates depressurize->precipitation co2_recycle Recycle Gaseous CO2 depressurize->co2_recycle marrubiin_extract This compound-Rich Extract precipitation->marrubiin_extract

Supercritical CO2 Extraction Workflow

References

Marrubiin vs. Synthetic Drugs: A Comparative Guide to Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of marrubiin, a natural diterpenoid, against widely used synthetic anti-inflammatory drugs. The information presented is collated from preclinical studies to support further research and development in inflammatory disease therapeutics.

Introduction: Mechanisms of Action

Inflammation is a complex biological response involving various cell types, signaling molecules, and enzymatic pathways. Synthetic anti-inflammatory drugs typically target specific enzymes or receptors within this cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802) primarily inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins (B1171923). Corticosteroids such as dexamethasone (B1670325) exert broader effects by binding to the glucocorticoid receptor, which in turn suppresses the genes encoding multiple pro-inflammatory proteins, including cytokines and COX-2.

This compound, isolated from plants of the Marrubium genus, presents a distinct and multi-targeted anti-inflammatory profile. Its mechanism is not reliant on direct COX inhibition but rather on the modulation of crucial inflammatory signaling pathways. Evidence indicates that this compound suppresses the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), prevents mast cell degranulation, and moderately inhibits lipoxygenase.[1] A significant recent finding has identified this compound as a potent inhibitor of Cathepsin C (CTSC), a key enzyme in the maturation of neutrophil serine proteases that drive inflammatory processes.[2] This multifaceted approach suggests a potential for broad anti-inflammatory activity with a different therapeutic profile than conventional synthetic drugs.

Comparative Efficacy: In Vivo Models

In vivo studies are critical for assessing the physiological anti-inflammatory effects of a compound. The carrageenan-induced inflammation model is a standard for evaluating new anti-inflammatory agents. The following table summarizes the comparative efficacy of this compound and synthetic drugs in these models.

Table 1: Comparison of In Vivo Anti-inflammatory Activity

Compound Model Dose Efficacy Metric Result Reference
This compound Carrageenan-Induced Peritonitis (mice) 1-40 mg/kg Reduction in Inflammatory Cell Infiltration Dose-dependent reduction [3]
Carrageenan-Induced Peritonitis (mice) 1-40 mg/kg Inhibition of Mast Cell Degranulation Significant inhibition; more pronounced than indomethacin and diclofenac [3]
Carrageenan-Induced Paw Edema (rats) 200 mg/kg (M. vulgare extract) Edema Inhibition (%) 87.3%
Indomethacin Carrageenan-Induced Peritonitis (mice) 10 mg/kg Reduction in Inflammatory Cell Infiltration Significant reduction [3]
Carrageenan-Induced Paw Edema (rats) 10 mg/kg Edema Inhibition (%) 62.96% [4]
Diclofenac Carrageenan-Induced Peritonitis (mice) 30 mg/kg Reduction in Inflammatory Cell Infiltration Slight reduction [3]

| | Carrageenan-Induced Paw Edema (rats) | 20 mg/kg | Edema Inhibition (%) | 71.8% |[5] |

Molecular Mechanisms: Inhibition of Key Pathways

The efficacy of anti-inflammatory drugs is rooted in their ability to inhibit specific molecular targets. While NSAIDs are potent COX inhibitors, this compound and dexamethasone act on broader signaling cascades like NF-κB.

Table 2: Comparison of Inhibitory Activity on Key Inflammatory Pathways

Target Pathway / Enzyme This compound Indomethacin Diclofenac Dexamethasone BAY 11-7082 (Synthetic NF-κB Inhibitor)
COX-1 Inhibition (IC₅₀) No direct inhibition reported 18 - 230 nM[6][7] 0.61 µM[8] No direct inhibition Not applicable
COX-2 Inhibition (IC₅₀) No direct inhibition reported 26 - 630 nM[6][7] 0.63 µM[8] Inhibits expression (IC₅₀ = 7.3 nM)[8] Not applicable
NF-κB Pathway Inhibition (IC₅₀) Suppresses NF-κB activation[9] Not a primary mechanism Not a primary mechanism 0.5 nM (3xκB Reporter)[8] 10 µM (IκBα Phosphorylation)[6][10]
Cathepsin C Inhibition (IC₅₀) 51.6 nM (intracellular)[2] Not reported Not reported Not reported Not applicable

| Lipoxygenase Inhibition (IC₅₀) | 173 µg/mL (moderate) | Not a primary mechanism | Not a primary mechanism | Not a primary mechanism | Not applicable |

Effects on Pro-inflammatory Cytokine Production

The suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β) is a hallmark of potent anti-inflammatory agents.

Table 3: Comparative Effects on Pro-inflammatory Cytokines

Compound Effect on TNF-α Effect on IL-1β Effect on IL-6 Reference
This compound Reduces TNF-α-induced gene expression Carrageenan-induced production is reduced[3] - [3]
Dexamethasone Potently inhibits secretion Potently inhibits secretion Potently inhibits secretion[3] [3]

| Indomethacin / Diclofenac | Indirectly reduces via ↓ prostaglandins | Indirectly reduces via ↓ prostaglandins | Indirectly reduces via ↓ prostaglandins |[3] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs provides a clearer understanding of the comparative data.

Marrubiin_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_this compound This compound Action cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates CTSC Cathepsin C (CTSC) Stimulus->CTSC Upregulates This compound This compound This compound->IKK Inhibits This compound->CTSC Inhibits (IC₅₀=51.6 nM) IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines TNF-α, IL-1β Production NFkB->Cytokines Induces NSPs Neutrophil Serine Protease Activation CTSC->NSPs Activates

Caption: this compound's multi-target anti-inflammatory mechanism.

NSAID_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation NSAID NSAIDs (Indomethacin, Diclofenac) NSAID->COX Inhibit

Caption: Mechanism of action for NSAIDs.

Dex_Pathway Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Complex Dex-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates NFkB NF-κB Complex->NFkB Inhibits (Transrepression) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Genes Activates

Caption: Dexamethasone's genomic anti-inflammatory mechanism.

Experimental_Workflow start Start: Animal Acclimatization grouping Animal Grouping (Control, Vehicle, this compound, Synthetic Drug) start->grouping admin Compound Administration (e.g., oral, i.p.) grouping->admin induce Induce Inflammation (Subplantar Carrageenan Injection) admin->induce 1h post-administration measure0 Measure Initial Paw Volume (t=0) induce->measure0 measure_t Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4h) measure0->measure_t calc Calculate Edema Volume & % Inhibition vs. Control measure_t->calc end End: Data Analysis & Comparison calc->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocols

6.1. Carrageenan-Induced Peritonitis in Mice This model assesses the ability of a compound to inhibit inflammatory cell migration.

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Groups: (1) Vehicle control (e.g., olive oil), (2) Carrageenan only, (3) this compound (1, 10, 20, 40 mg/kg, i.p.), (4) Indomethacin (10 mg/kg, i.p.), (5) Diclofenac (30 mg/kg, i.p.).[3]

  • Procedure:

    • Test compounds or vehicle are administered intraperitoneally (i.p.).

    • After 30 minutes, inflammation is induced by i.p. injection of 1% carrageenan solution.

    • Four hours post-induction, mice are euthanized.

    • The peritoneal cavity is washed with phosphate-buffered saline (PBS) containing heparin.

    • The collected peritoneal fluid (exudate) is centrifuged.

    • The total number of leukocytes in the exudate is determined using a hemocytometer.

    • Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in the peritoneal fluid.[3]

6.2. Carrageenan-Induced Paw Edema in Rats This is a primary in vivo screening model for acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200g).

  • Groups: (1) Vehicle control, (2) this compound or extract, (3) Positive control (e.g., Indomethacin, Diclofenac).

  • Procedure:

    • Animals are fasted overnight prior to the experiment.

    • Test compounds or vehicle are administered orally or i.p.

    • One hour after administration, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar surface of the right hind paw.

    • The paw volume is measured immediately after injection (t=0) and at specified intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

6.3. NF-κB Nuclear Translocation Assay This assay determines if a compound can prevent the activation and movement of NF-κB to the nucleus.

  • Cell Line: A suitable cell line, such as RAW 264.7 macrophages or a reporter cell line (e.g., HEK293T with an NF-κB luciferase reporter).

  • Procedure:

    • Cells are seeded in appropriate plates and allowed to adhere.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.

    • NF-κB activation is stimulated with an inducer like TNF-α (10 ng/mL) or Lipopolysaccharide (LPS).

    • After a defined period (e.g., 30-60 minutes), cells are fixed.

    • Immunofluorescence staining is performed using an antibody against an NF-κB subunit (e.g., p65). A nuclear counterstain (like DAPI) is also used.

    • Cells are imaged using high-content microscopy. The intensity of p65 staining within the nucleus versus the cytoplasm is quantified to determine the degree of translocation and its inhibition by the test compound.

Discussion and Conclusion

The available preclinical data demonstrates that this compound is a potent natural anti-inflammatory compound with a mechanism of action distinct from classical NSAIDs.

  • Efficacy Comparison: In animal models of acute inflammation, extracts containing this compound show efficacy comparable to that of diclofenac in reducing edema. Notably, pure this compound appears to be more effective than both indomethacin and diclofenac at inhibiting mast cell degranulation and inflammatory cell infiltration in a peritonitis model, suggesting a strong effect on the cellular components of inflammation.[3]

  • Mechanistic Differences: The key difference lies at the molecular level. While indomethacin and diclofenac are potent, direct inhibitors of COX enzymes, this compound does not appear to target this pathway directly. Instead, its strength lies in the inhibition of upstream signaling pathways. Its ability to suppress the NF-κB cascade is a mechanism shared with the potent corticosteroid dexamethasone. However, its recently discovered, potent inhibition of Cathepsin C (IC₅₀ = 51.6 nM) places it in a novel mechanistic class.[2] This dual action on NF-κB and Cathepsin C could be highly effective in neutrophil-driven inflammatory diseases.

  • Potential Advantages: The lack of direct COX-1 inhibition by this compound suggests it may have a more favorable gastrointestinal safety profile compared to traditional NSAIDs, which are associated with ulcerogenic side effects. Its multi-target activity on key inflammatory pathways could offer a broader spectrum of action.

References

A Head-to-Head Comparison of Marrubiin and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the naturally occurring diterpenoid, Marrubiin, and its key derivatives. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the known signaling pathways to facilitate further research and development in this area.

This compound, a labdane (B1241275) diterpene lactone isolated from plants of the Lamiaceae family, has garnered significant scientific interest due to its broad spectrum of pharmacological properties.[1] These activities, ranging from anti-inflammatory and analgesic to anticancer effects, make this compound a promising scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies have revealed that modifications to the this compound molecule can significantly impact its biological efficacy, highlighting the potential for the synthesis of more potent and selective analogs.

This guide focuses on a head-to-head comparison of this compound with its most studied derivatives: marrubiinic acid, marrubenol, and esterified analogs. While the exploration of diverse synthetic analogs remains a developing field of research, the existing data on these derivatives provide valuable insights into the pharmacophore of this natural product.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biological activities of this compound and its key derivatives.

CompoundAssayTarget/Cell LineActivity MetricValueReference
This compound Acetylcholinesterase InhibitionAcetylcholinesteraseIC5052.66 µM[2][3]
Cathepsin C InhibitionRecombinant Human CTSCIC5057.5 nM[4]
Cathepsin C InhibitionIntracellular CTSC (U937 cells)IC5051.6 nM[4]
Lipoxygenase InhibitionLipoxygenaseModerate InhibitionNot specified[5][6]
Marrubiinic Acid Acetic Acid-Induced Writhing (Analgesic)In vivo (mice)LD5012 µM/kg[7]
Esterified Marrubiinic Acid Derivatives Acetic Acid-Induced Writhing (Analgesic)In vivo (mice)-Reduced activity compared to marrubiinic acid[8]

Key Findings from Comparative Data:

  • Marrubiinic acid , formed by the opening of the lactone ring of this compound, demonstrates significantly enhanced analgesic activity, being approximately 11-fold more potent than standard drugs in the writhing test.[7]

  • The presence of a free carboxylic acid group appears to be crucial for the analgesic and anti-inflammatory activities of these compounds, as esterification of this group in marrubiinic acid leads to a reduction in its biological effects.[8]

  • This compound itself shows potent inhibitory activity against the enzyme cathepsin C, suggesting a potential therapeutic application in inflammatory diseases.[4]

Experimental Protocols

Detailed methodologies for key in vivo assays cited in this guide are provided below.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used method assesses the efficacy of peripherally acting analgesics.

Principle: The intraperitoneal injection of a dilute acetic acid solution in mice induces a characteristic writhing response, which is a manifestation of visceral pain. The reduction in the number of writhes by a test compound is indicative of its analgesic potential.

Procedure:

  • Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Administration of Test Compound: The test compound (this compound or its analogs) or vehicle (control) is administered, typically via intraperitoneal or oral routes, at a predetermined time before the induction of writhing.

  • Induction of Writhing: A solution of 0.6% acetic acid in distilled water is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of abdominal constrictions (writhes) is counted for a defined period, usually 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the control group.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This is a standard and reliable model for evaluating acute inflammation.

Principle: The sub-plantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory properties.

Procedure:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used. Animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into control and treatment groups.

  • Administration of Test Compound: The test compound or vehicle is administered, typically orally or intraperitoneally, one hour before the carrageenan injection.

  • Induction of Edema: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group by comparing the increase in paw volume to that of the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the current understanding of these mechanisms.

Anti-inflammatory Activity: Suppression of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory mediators.

This compound's inhibition of the NF-κB pathway.
Anticancer Activity: Induction of the Mitochondrial Apoptosis Pathway

Extracts of Marrubium vulgare, rich in this compound, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the depolarization of the mitochondrial membrane and the activation of a cascade of caspases.

Apoptosis_Pathway cluster_mitochondrion Mitochondrion This compound This compound Pro_Apoptotic Pro-apoptotic Bcl-2 proteins (Bax, Bak) This compound->Pro_Apoptotic Activates Anti_Apoptotic Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL) This compound->Anti_Apoptotic Inhibits Mito_Membrane Mitochondrial Membrane Cytochrome_c Cytochrome c Mito_Membrane->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Apoptotic->Mito_Membrane Induces Depolarization Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

References

Unveiling the Targets of Marrubiin: A Molecular Docking and In Vitro Validation Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking and in vitro validation of Marrubiin's targets, primarily focusing on Cathepsin C (CTSC) and Acetylcholinesterase (AChE). The data presented is supported by experimental findings to offer a clear perspective on this compound's potential as a therapeutic agent.

Executive Summary

This compound, a labdane (B1241275) diterpenoid, has demonstrated significant inhibitory activity against key enzymes implicated in inflammatory diseases and neurodegenerative disorders. This guide delves into the computational predictions and experimental validations of this compound's interactions with Cathepsin C (CTSC), a crucial mediator in inflammatory cascades, and Acetylcholinesterase (AChE), a primary target in Alzheimer's disease management. Through a comparative analysis with established inhibitors, this document highlights this compound's promising profile as a lead compound for further drug development.

Comparison of this compound with Alternative Inhibitors

The efficacy of this compound as an inhibitor of CTSC and AChE has been evaluated against well-known compounds in the field, providing a benchmark for its potential therapeutic application.

Cathepsin C (CTSC) Inhibition

This compound has been identified as a potent inhibitor of Cathepsin C, an enzyme pivotal for the activation of neutrophil serine proteases and subsequent inflammatory responses.[1] A comparative analysis with AZD7986, a known reversible and covalent inhibitor of CTSC, reveals this compound's comparable in vitro efficacy.[2]

CompoundTargetIC50 (nM)Binding Mechanism (Predicted)Reference
This compound Cathepsin C51.6 (intracellular)Covalent binding to Cys234[2]
AZD7986 Cathepsin C3.9Reversible, covalent[2]
Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases, this compound has been shown to inhibit Acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] A comparison with Donepezil, a widely prescribed AChE inhibitor for Alzheimer's disease, showcases this compound's potential in this therapeutic area.

CompoundTargetIC50 (µM)Binding Energy (kcal/mol)Reference
This compound Acetylcholinesterase52.66-19.3[3][4]
Donepezil Acetylcholinesterase0.0067-8.75[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to validate the targets of this compound.

Molecular Docking Protocol

Objective: To predict the binding affinity and interaction of this compound with its target proteins, CTSC and AChE.

Software:

  • For CTSC: Molecular Operating Environment (MOE)[2]

  • For AChE: AutoDock Vina[3][4]

General Protocol:

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., PDB ID: 4M0E for AChE) is obtained from the Protein Data Bank.[3]

    • Water molecules and ions are removed from the protein structure.[3]

    • Hydrogen atoms are added, and the amino acid residues are optimized.[3]

  • Ligand Preparation:

    • The 3D structure of this compound and other comparator ligands are generated and optimized.

  • Docking Simulation:

    • The docking simulation is performed using the respective software. For AutoDock Vina, a grid box is defined around the active site of the enzyme.[3]

    • The software calculates the binding energy and predicts the most favorable binding poses of the ligand within the protein's active site.[3][4]

  • Analysis:

    • The results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the amino acid residues of the target protein.[3][4]

In Vitro Enzyme Inhibition Assays

Cathepsin C (CTSC) Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of this compound against CTSC.

Principle: This assay measures the enzymatic activity of CTSC by monitoring the cleavage of a fluorogenic substrate. The reduction in fluorescence in the presence of an inhibitor indicates its potency.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human CTSC enzyme solution, fluorogenic substrate solution, and a serial dilution of this compound.

  • Assay Procedure:

    • In a microplate, add the diluted this compound or control inhibitor.

    • Add the CTSC enzyme solution to all wells except the control.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the AChE inhibitory activity of this compound.

Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Protocol:

  • Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, AChE enzyme solution, and a serial dilution of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, AChE solution, DTNB, and the this compound solution or a control.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition. The IC50 value is determined from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the complex biological processes and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

experimental_workflow Experimental Workflow for Target Validation cluster_computational Computational Analysis cluster_experimental Experimental Validation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Binding Energy & Interaction Analysis docking->analysis enzyme_assay In Vitro Enzyme Assay analysis->enzyme_assay Guides Experiment ic50 IC50 Determination enzyme_assay->ic50

Experimental Workflow Diagram

cts_pathway Cathepsin C Inflammatory Signaling Pathway CTSC Cathepsin C NSPs Active Neutrophil Serine Proteases CTSC->NSPs Activates pro_NSPs Pro-Neutrophil Serine Proteases pro_NSPs->CTSC p38_MAPK p38 MAPK Activation NSPs->p38_MAPK NFkB NF-κB Activation p38_MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation This compound This compound This compound->CTSC Inhibits

Cathepsin C Signaling Pathway

ache_pathway Acetylcholinesterase Action in Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Termination Signal Termination AChE->Signal_Termination This compound This compound This compound->AChE Inhibits

Acetylcholinesterase Action Pathway

References

A Comparative Guide to Marrubiin Bioavailability: An Evaluation of Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of formulation strategies aimed at enhancing the oral bioavailability of Marrubiin, a bioactive labdane (B1241275) diterpenoid with significant therapeutic potential. Due to its low aqueous solubility, the oral absorption of this compound is limited, prompting research into advanced drug delivery systems. This document summarizes the available data on a promising formulation approach and outlines the experimental protocols necessary for a comprehensive comparative bioavailability assessment.

Introduction to this compound and Bioavailability Challenges

This compound, the principal active constituent of Marrubium vulgare (white horehound), has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects[1][2]. Its therapeutic efficacy is, however, hampered by poor water solubility, which is a critical determinant of oral bioavailability. While computational models predict high gastrointestinal absorption for this compound, with an Abbott bioavailability score of 0.55, experimental data on its oral pharmacokinetics are scarce[3]. To overcome this limitation, various formulation strategies are being explored to improve its dissolution and absorption.

Formulation Strategies for Enhanced Bioavailability

Currently, the scientific literature details the development of specific advanced formulations for this compound. One such notable example is the formulation of this compound into solid lipid nanoparticles (SLNs).

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

Researchers have successfully formulated this compound-loaded SLNs with the aim of improving its pharmacokinetic profile and bioavailability[1][4]. These nanoparticles serve as a lipid-based carrier system to enhance the absorption of lipophilic compounds like this compound.

Table 1: Physicochemical Characteristics of this compound-Loaded SLNs

ParameterResultReference
Particle Size < 100 nm[1][4]
Zeta Potential -1.28 ± 0.17 mV[1][4]
Encapsulation Efficiency (% EE) 98%[1][4]
Drug Loading 31.74 mg/g[1][4]
In Vitro Release (24h) ~90%[1][4]

Note: As of the latest available data, in vivo pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound-loaded SLNs, or any direct comparative bioavailability studies between different this compound formulations, have not been published in the peer-reviewed literature. The data presented here is based on in vitro characterization.

Experimental Protocols

To conduct a comprehensive comparative bioavailability study of different this compound formulations, a standardized experimental protocol is essential. The following outlines a typical methodology for such an investigation.

Formulation Preparation

A detailed description of the preparation method for each formulation to be tested is required. For instance, the preparation of this compound-loaded SLNs is as follows:

Protocol for this compound-Loaded SLN Preparation (Hot Homogenization/Solidification Method) [1][4]

  • Lipid Phase Preparation: A solid lipid (e.g., glyceryl monostearate) is melted at a temperature above its melting point. This compound is then dissolved in this molten lipid.

  • Aqueous Phase Preparation: A surfactant (e.g., Poloxamer 188) is dissolved in hot deionized water to form the aqueous phase.

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: The resulting pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Solidification: The hot nanoemulsion is cooled down in an ice bath to allow the lipid to solidify, thereby forming the solid lipid nanoparticles encapsulating this compound.

  • Purification: The SLN dispersion is purified by methods such as centrifugation or dialysis to remove any unencapsulated drug.

Animal Pharmacokinetic Study

A typical in vivo pharmacokinetic study in a relevant animal model (e.g., rats) would involve the following steps:

  • Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals are fasted overnight before drug administration with free access to water.

  • Dosing: Animals are divided into groups, with each group receiving a different this compound formulation (e.g., this compound solution as a control, this compound-loaded SLNs). The drug is administered orally via gavage at a predetermined dose.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

Mechanism of Action and Signaling Pathway

This compound is known to exert its anti-inflammatory effects through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2].

Marrubiin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylation NF_kB_IkB_alpha NF-κB/IκBα (Inactive Complex) IkB_alpha->NF_kB_IkB_alpha Ubiquitination_Degradation Ubiquitination & Degradation IkB_alpha->Ubiquitination_Degradation NF_kB NF-κB (p65/p50) NF_kB->NF_kB_IkB_alpha Phosphorylated_IkB_alpha P-IκBα Active_NF_kB Active NF-κB Ubiquitination_Degradation->Active_NF_kB Release Nuclear_Translocation Nuclear Translocation Active_NF_kB->Nuclear_Translocation Gene_Transcription Gene Transcription of Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Nuclear_Translocation->Gene_Transcription This compound This compound This compound->IKK_Complex Inhibition

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The development of this compound-loaded solid lipid nanoparticles represents a promising step towards overcoming the bioavailability challenges of this therapeutically valuable compound. The detailed physicochemical characterization provides a solid foundation for further in vivo studies. However, a critical gap remains in the literature concerning the comparative in vivo performance of different this compound formulations. Future research should prioritize conducting well-designed pharmacokinetic studies to quantify the bioavailability of this compound from various delivery systems, including SLNs, solid dispersions, and other nanoformulations, in comparison to a standard this compound solution. Such data are indispensable for the rational development of effective oral dosage forms of this compound for clinical applications.

References

Assessing the Synergistic Potential of Marrubiin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marrubiin, a furanic labdane (B1241275) diterpenoid and the primary active compound in Marrubium vulgare (white horehound), has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[1][2] While its efficacy as a standalone agent is established, its potential to act synergistically with other therapeutic compounds remains a compelling area of investigation. The combination of natural products with conventional drugs, such as chemotherapeutics, is a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance.

This guide provides a comparative assessment of this compound's bioactivity and explores its synergistic potential. Due to a lack of direct published evidence on this compound's synergistic combinations, this document will:

  • Present the quantitative data on the standalone antiproliferative and anti-inflammatory activities of this compound.

  • Provide a comparative analysis of a well-documented study on the synergistic effects of other terpenoids with the chemotherapeutic agent Doxorubicin.

  • Detail the experimental protocols necessary to conduct synergistic analyses.

  • Illustrate key signaling pathways and experimental workflows to guide future research in this area.

Standalone Bioactivity of this compound

This compound has been evaluated for its efficacy against various cancer cell lines and inflammatory markers. The following tables summarize the available quantitative data on its performance as a single agent.

Antiproliferative Activity

While some reports suggest this compound lacks broad cytotoxic effects against many cancer cell lines, extracts of Marrubium vulgare, rich in this compound, have shown notable activity.[3]

Table 1: Antiproliferative Activity of Marrubium vulgare Extracts

Cell LineCancer TypeCompound/ExtractIC50 ValueReference
HeLaCervical CancerM. vulgare Essential Oil0.258 µg/mL[3]
B16MelanomaM. vulgare Ethanolic ExtractDose-dependent reduction in viability[3]
U251GliomaM. vulgare Ethanolic ExtractDose-dependent reduction in viability[3]
Anti-inflammatory and Antioxidant Activity

This compound demonstrates significant anti-inflammatory and antioxidant properties, which are crucial for its therapeutic potential, particularly in the context of chronic inflammation and cancer.

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

Assay/ModelEffect MeasuredCompoundIC50 / ID50 ValueReference
DPPH AssayFree Radical ScavengingThis compoundEC50: 16.7 µM[4]
Lipoxygenase InhibitionEnzyme InhibitionThis compoundModerate Activity[1]
Carrageenan-induced EdemaAnti-oedematogenic Effect (in vivo)This compoundID50: 13.61 mg/kg[5]
Histamine-induced EdemaAnti-oedematogenic Effect (in vivo)This compoundID50: 13.84 mg/kg[5]
Bradykinin-induced EdemaAnti-oedematogenic Effect (in vivo)This compoundID50: 18.82 mg/kg[5]

Comparative Analysis: Synergistic Effects of Terpenoids with Doxorubicin

To illustrate the potential for synergistic interactions, we present data from a study investigating the combination of other terpenoids (isolated from Sarcophyton glaucum) with the widely used chemotherapy drug, Doxorubicin, against the MCF-7 human breast cancer cell line.[6] This serves as a model for how the synergistic effects of this compound could be assessed.

The study evaluated the change in Doxorubicin's IC50 value when combined with fixed concentrations (1/4 IC50 and 1/2 IC50) of the test terpenoids. Synergy was quantified using the Combination Index (CI), where CI < 1 indicates a synergistic effect.

Table 3: Synergistic Antiproliferative Activity of Terpenoids with Doxorubicin on MCF-7 Cells

Terpenoid CompoundIC50 (Alone)Doxorubicin IC50 (in Combination)Combination Index (CI)Nature of InteractionReference
Compound 1 20.0 µMwith 1/4 IC50: 9.9 µMwith 1/2 IC50: 5.0 µMwith 1/4 IC50: 0.02with 1/2 IC50: 0.114Synergism[6][7]
Compound 3 2.4 µMwith 1/4 IC50: 0.8 µMwith 1/2 IC50: 0.7 µMwith 1/4 IC50: >1with 1/2 IC50: >1Antagonism[6][7]
Compound 4 19.1 µMwith 1/4 IC50: 55.9 µMwith 1/2 IC50: 52.0 µMwith 1/4 IC50: 0.184with 1/2 IC50: 0.256Synergism[6][7]
Compound 5 25.0 µMwith 1/4 IC50: 18.5 µMwith 1/2 IC50: 4.4 µMwith 1/4 IC50: >1with 1/2 IC50: 0.165Antagonism / Synergism[6][7]

Data adapted from El-Gamal et al. The results demonstrate that specific terpenoids can significantly enhance the cytotoxicity of Doxorubicin, allowing for lower effective doses of the chemotherapeutic agent.[6]

Experimental Protocols

The following are detailed methodologies for key experiments required to assess the synergistic effects of this compound with other compounds.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of compounds on cell proliferation and viability.

  • Cell Plating: Seed cells (e.g., MCF-7, A549, etc.) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare stock solutions of this compound and the combination drug (e.g., Doxorubicin) in a suitable solvent like DMSO. Create a series of dilutions for each compound.

  • Treatment: Treat cells with:

    • This compound alone (multiple concentrations to determine its IC50).

    • The combination drug alone (multiple concentrations to determine its IC50).

    • Combinations of this compound and the other drug at fixed ratios (e.g., based on their individual IC50 values). Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves.

Synergy Quantification (Chou-Talalay Method)

The Combination Index (CI) is calculated to quantitatively determine the nature of the drug interaction.

  • Data Requirement: IC50 values for each drug alone and the concentrations of each drug in combination that produce 50% inhibition.

  • Calculation: The CI is calculated using the following formula: CI = (D₁ / Dx₁) + (D₂ / Dx₂)

    • Dx₁: The concentration of Drug 1 alone that produces 50% effect.

    • Dx₂: The concentration of Drug 2 alone that produces 50% effect.

    • D₁ and D₂: The concentrations of Drug 1 and Drug 2 in combination that also produce a 50% effect.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with the compounds of interest (single agents and combination) as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Visualizations: Signaling Pathways and Workflows

NF-κB Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[8] This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Its inhibition is a key mechanism for many anti-inflammatory and anticancer agents.

NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus receptor TNF-R1 ikk IKK Complex receptor->ikk Activation stimulus Inflammatory Stimuli (e.g., TNF-α) stimulus->receptor This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation proteasome Proteasome Degradation ikb->proteasome nfkb NF-κB (p65/p50) nfkb->ikb Inactive Complex nucleus Nucleus genes Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) nucleus->genes Activation nfkb_free->nucleus Translocation

Caption: this compound's reported inhibition of the NF-κB signaling pathway.

Experimental Workflow for Synergy Assessment

The logical flow for assessing the synergistic effects of this compound with a compound like Doxorubicin involves a multi-step process from single-agent screening to combination analysis.

Synergy_Workflow start_node Start: Hypothesis Generation step1 Step 1: Single Agent Screening (MTT Assay) start_node->step1 step2 Determine IC50 Values (this compound & Doxorubicin) step1->step2 step3 Step 2: Combination Assay (Fixed Ratio, MTT) step2->step3 step4 Calculate Combination Index (CI) (Chou-Talalay Method) step3->step4 decision Synergy? (CI < 1) step4->decision step5 Step 3: Mechanistic Studies (Apoptosis Assay, Western Blot) decision->step5 Yes end_node Conclusion on Synergistic Effect decision->end_node No (Additive/ Antagonistic) step5->end_node

Caption: Workflow for evaluating the synergistic effects of two compounds.

Conclusion and Future Directions

The available data indicates that this compound possesses significant antiproliferative and anti-inflammatory properties as a standalone agent. While direct evidence of its synergistic activity with other compounds is currently lacking in published literature, the comparative analysis with other terpenoids suggests a strong scientific rationale for such investigations. The combination of this compound with conventional chemotherapeutics like Doxorubicin could potentially lower the required therapeutic dose, thereby reducing toxicity and mitigating drug resistance.

Researchers are encouraged to utilize the provided protocols and workflows to systematically evaluate the synergistic potential of this compound. Future studies should focus on:

  • Screening this compound in combination with a panel of standard-of-care drugs across various cancer and inflammatory cell models.

  • Quantifying synergy using the Combination Index method.

  • Elucidating the underlying molecular mechanisms, with a particular focus on pathways like NF-κB, to understand how this compound potentiates the effects of other agents.

Such research will be crucial in unlocking the full therapeutic potential of this compound and developing novel, more effective combination therapies.

References

Marrubiin's Safety Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the safety and preclinical data of marrubiin against established therapeutic agents.

This compound, a labdane (B1241275) diterpenoid lactone derived from plants like Marrubium vulgare (white horehound), has garnered significant scientific interest for its wide array of pharmacological properties.[1] Extensive preclinical studies have highlighted its potential as an anti-inflammatory, analgesic, antidiabetic, and hepatoprotective agent.[1][2] A key attribute frequently cited is its favorable safety profile, characterized by low turnover, high stability, and minimal catabolism—core characteristics for a therapeutic compound.[1][3][4] This guide provides a comparative analysis of this compound's safety data against existing therapeutics in key areas, supported by experimental evidence and methodologies.

Comparative Safety Profile: this compound vs. Standard Therapeutics

The following tables summarize the known safety profiles of this compound and commonly used drugs for inflammation/pain, type 2 diabetes, and liver disease.

Table 1: Comparison with Anti-inflammatory & Analgesic Drugs

FeatureThis compoundNon-Steroidal Anti-Inflammatory Drugs (NSAIDs)Corticosteroids (e.g., Prednisone)
Therapeutic Class Diterpenoid LactoneCyclooxygenase (COX) InhibitorsGlucocorticoids
Common Adverse Effects Not well-documented in humans; preclinical studies suggest a high safety margin.[1][4]Indigestion, stomach pain, nausea, diarrhea, headaches, dizziness.[5][6][7]Weight gain, mood changes, insomnia, fluid retention, increased blood sugar.[8][9][10]
Serious Adverse Effects LD50 of 370 mg/kg (in vivo) reported.[1] High doses of plant extract (up to 5 g/kg) showed no acute toxicity in mice.Stomach ulcers, gastrointestinal bleeding, increased risk of heart attack and stroke, kidney and liver damage.[5][6][11][12]Osteoporosis, cataracts, glaucoma, increased risk of infections, adrenal gland suppression, diabetes.[8][13][14]
Contraindications No established contraindications; caution advised due to lack of extensive clinical data.History of stomach ulcers, heart, kidney, or liver problems, asthma, third trimester of pregnancy.[5][11]Systemic fungal infections, hypersensitivity, administration of live vaccines (with immunosuppressive doses).[14]

Table 2: Comparison with Antidiabetic Drugs

FeatureThis compoundMetformin
Therapeutic Class Diterpenoid LactoneBiguanide
Common Adverse Effects Not well-documented.Diarrhea, nausea, abdominal pain, flatulence.[15][16][17]
Serious Adverse Effects Preclinical data suggests a high safety margin.[1]Lactic acidosis (rare, primarily in patients with severe kidney impairment).[15][18]
Key Safety Advantages Appears to have a wide therapeutic window in preclinical models.Low risk of hypoglycemia when used alone, weight neutral or aids in weight loss, potential cardiovascular benefits.[15][16]
Contraindications No established contraindications.Severe kidney disease (eGFR <30 mL/min/1.73 m²), acute or chronic metabolic acidosis.[15][17][18]

Table 3: Comparison with Agents Used in Liver Disease

FeatureThis compound (Hepatoprotective Potential)Standard Treatments (Varies by Condition)
Therapeutic Class Diterpenoid LactoneVaries (e.g., Corticosteroids, Antivirals, TKIs)
Reported Safety Preclinical studies on M. vulgare extract (high in this compound) show no signs of hepatotoxicity.Varies widely; NSAIDs are often contraindicated in advanced liver disease.[19] Corticosteroids have numerous side effects.[8] Some TKIs for liver cancer have safety concerns in patients with impaired liver function.[20]
Key Considerations Potential to protect the liver without inducing damage, based on animal models.Many medications require dose adjustments or are contraindicated in patients with liver disease due to altered drug metabolism and risk of further injury.[19][21]

Experimental Protocols & Methodologies

The safety and efficacy data for this compound are derived from established preclinical models. Below are detailed protocols for key experiments cited in the literature.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study evaluates the potential adverse effects of a single high dose of a substance.

  • Objective: To determine the acute toxicity of an aqueous extract of Marrubium vulgare, with this compound as a major component.

  • Animals: Swiss mice.

  • Methodology:

    • Acclimatization: Animals are housed for a week in standard laboratory conditions to adapt.

    • Grouping and Dosing: Animals are divided into groups. A control group receives the vehicle (e.g., saline), while test groups receive a single oral dose of the extract at concentrations of 1, 2, and 5 g/kg body weight.

    • Observation: Mice are observed continuously for the first few hours post-administration and then periodically for 14 days. Observations include mortality, changes in behavior, and any signs of toxicity.

    • Analysis: At the end of the 14-day period, blood samples are collected for biochemical analysis of liver (ALT, AST, Bilirubin) and kidney (Urea, Creatinine) function markers. Organs are harvested for histopathological examination.

  • Results Cited: Studies using this methodology found no mortality or signs of toxicity at doses up to 5 g/kg, with no significant alterations in liver or kidney function markers.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[22]

  • Objective: To assess the ability of this compound to reduce acute inflammation.

  • Animals: Mice or rats.

  • Methodology:

    • Pre-treatment: Animals are treated with this compound, a standard drug (e.g., indomethacin, diclofenac), or a vehicle, typically 30-60 minutes before the inflammatory insult.[23][24]

    • Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.[23][24][25]

    • Measurement: The volume or thickness of the paw is measured using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[23]

    • Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

  • Results Cited: Methanolic extract of M. vulgare (200 mg/kg) caused a significant decrease in inflammation (87.30%), comparable to the standard drug diclofenac (B195802) (85.52%).[2]

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[26][27]

  • Objective: To evaluate the pain-relieving effects of this compound.

  • Animals: Mice.

  • Methodology:

    • Pre-treatment: Animals are administered this compound, a standard analgesic, or a vehicle orally or intraperitoneally 30-60 minutes prior to the stimulus.[28][29]

    • Induction of Pain: A solution of acetic acid (e.g., 0.7%) is injected intraperitoneally.[29][30]

    • Observation: After a short latency period (e.g., 5 minutes), the number of "writhes" (a characteristic stretching response) is counted for a set duration (e.g., 10-15 minutes).[26][28][29]

    • Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the treated groups compared to the control group.

  • Results Cited: this compound demonstrates potent, dose-related antinociceptive effects in this model, with a reported ID50 value of 2.2 µmol/kg.[31]

Visualizations: Signaling Pathways and Workflows

This compound's Anti-inflammatory Mechanism

This compound is reported to exert its anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[1][32] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: this compound inhibits the NF-κB inflammatory pathway.
Experimental Workflow: Acute Oral Toxicity Study

The following diagram illustrates the logical flow of a preclinical acute toxicity assessment, a foundational study for determining a compound's safety.

Acute_Toxicity_Workflow start Start: Animal Acclimatization (1 week) grouping Grouping & Baseline Weight Measurement start->grouping dosing Single Oral Administration (Vehicle or this compound Extract) grouping->dosing obs1 Intensive Observation (First 4 hours) dosing->obs1 obs2 Daily Observation (14 days) obs1->obs2 weighing Body Weight Measurement (Day 7 & 14) obs2->weighing endpoint Study Endpoint (Day 14) weighing->endpoint analysis Blood Collection & Biochemical Analysis (Liver/Kidney Markers) endpoint->analysis necropsy Necropsy & Histopathology of Key Organs endpoint->necropsy report Final Report: Assess Toxicity Profile analysis->report necropsy->report

Caption: Workflow for an OECD-guided acute oral toxicity study.

References

Safety Operating Guide

Navigating the Safe Disposal of Marrubiin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Marrubiin, a labdane (B1241275) diterpenoid lactone, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management standards.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed.[1][2] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood.

A summary of critical safety data for this compound is presented in the table below for quick reference.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity 3 / 4, Oral[2]GHS06 / GHS07Danger / WarningH301 / H302: Toxic / Harmful if swallowedP501: Dispose of contents/container in accordance with local/regional/national/international regulations[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for the safe disposal of solid this compound and solutions containing this compound.

Experimental Protocol: this compound Waste Disposal

  • Segregation of Waste:

    • Properly segregate this compound waste from other laboratory waste streams.

    • Solid this compound waste (e.g., expired product, contaminated consumables) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., leftover solutions from experiments) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard (e.g., "Toxic" or "Harmful if Swallowed").

    • Include the date of waste accumulation.

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

    • Ensure containers are kept closed except when adding waste.

    • Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound waste down the drain or in regular trash.

  • Decontamination of Glassware and Surfaces:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.

    • Use an appropriate solvent (e.g., ethanol, chloroform) to rinse glassware, and collect the rinsate as hazardous waste.[3]

    • Wash the decontaminated glassware with a suitable laboratory detergent and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Marrubiin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_storage_disposal Storage & Disposal Solid_Waste Solid this compound Waste (e.g., unused solid, contaminated items) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (e.g., experimental solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Designated Hazardous Waste Storage Area Solid_Container->Storage Liquid_Container->Storage EHS_Pickup Arrange for EHS Waste Pickup Storage->EHS_Pickup Final_Disposal Licensed Hazardous Waste Facility EHS_Pickup->Final_Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific safety and waste management guidelines.

References

Essential Protective Measures for Handling Marrubiin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Marrubiin, a bioactive diterpenoid. Adherence to these protocols is critical to mitigate risks associated with its handling, storage, and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause irritation. When handling this compound, especially in its solid, powdered form, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent ingestion, inhalation, and skin contact.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved P100 particulate respirator is essential when handling this compound powder.Prevents inhalation of fine particles which can be harmful if ingested.
Hand Protection Nitrile gloves are required for incidental contact. For tasks with a high risk of splashing or when using solvents, double-gloving or using thicker, chemical-resistant gloves is recommended. Gloves must be changed immediately upon contamination.Protects against skin contact. Nitrile offers good splash resistance, but breakthrough times with certain solvents can be very short.
Eye Protection Chemical safety goggles or a full-face shield must be worn at all times.Protects eyes from dust particles and potential splashes of solutions containing this compound.
Protective Clothing A buttoned-up laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound will significantly minimize exposure risks. The following procedural steps should be strictly followed.

Preparation and Handling:
  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

  • Donning PPE: Put on PPE in the following order: lab coat, respirator, safety goggles, and then gloves. Ensure gloves are pulled over the cuffs of the lab coat.

During the Procedure:
  • Avoid Dust Generation: Handle the powder carefully to minimize the creation of dust.

  • Spill Management: In case of a spill, calmly assess the situation. For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne, and then wipe up. For larger spills, follow your institution's specific spill cleanup procedures. All materials used for cleanup should be disposed of as hazardous waste.

  • Solvent Use: If dissolving this compound in solvents such as chloroform (B151607) or ethanol, be aware of the very short breakthrough times for nitrile gloves (potentially less than one minute for chloroform). In such cases, consider using more resistant gloves or change nitrile gloves immediately upon any contact.

After the Procedure:
  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove gloves first, followed by the lab coat, safety goggles, and finally the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid this compound Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels used for cleanup, must be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste bag or container.

  • Waste Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

  • Deactivation: For some laboratory settings, deactivation of pharmaceutical compounds using methods like adsorption onto activated carbon before disposal may be a viable option, in accordance with institutional protocols. One Safety Data Sheet for this compound suggests dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by qualified personnel in a facility equipped for such procedures.

Experimental Protocols: Glove Chemical Compatibility

The choice of gloves is critical, especially when solvents are used. The following table summarizes the breakthrough times for nitrile gloves with common laboratory solvents.

ChemicalNitrile Glove Breakthrough TimeRecommendation
Chloroform < 1 minuteNot recommended for prolonged use. For splash protection only; change gloves immediately upon contact. Consider more resistant glove materials.
Ethanol Variable, can be shortSuitable for incidental splash protection. Change gloves frequently and immediately upon contamination.

Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific experimental conditions. Always consult the glove manufacturer's chemical resistance guide for specific data.

Visual Guidance: PPE Workflow

The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (P100) don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Nitrile Gloves don3->don4 end_op Procedure Complete don4->end_op Handle this compound doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles doff2->doff3 doff4 4. Respirator doff3->doff4 wash_hands Wash Hands Thoroughly doff4->wash_hands start Start Handling This compound start->don1 end_op->doff1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.